Allyl isocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
3-isocyanatoprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-2-3-5-4-6/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBPYFMVGFDZFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061719 | |
| Record name | 1-Propene, 3-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1476-23-9 | |
| Record name | Allyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Allyl isocyanate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl isocyanate | |
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| Record name | 1-Propene, 3-isocyanato- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propene, 3-isocyanato- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALLYL ISOCYANATE | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Allyl isocyanate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK4CJU9MCX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Allyl Isocyanate: A Technical Guide for Synthetic Chemistry Applications
For correspondence: [AI Assistant Contact Information]
Abstract
This technical guide provides a comprehensive overview of allyl isocyanate, a reactive chemical intermediate with significant applications in synthetic chemistry. The document details its chemical identity, including its CAS number and molecular formula, and summarizes its key physicochemical properties. Core sections are dedicated to established synthesis methodologies and a discussion of its characteristic reactivity, particularly as a versatile electrophile. Recognizing the importance of safety in a research environment, this guide also outlines essential handling and safety protocols pertinent to isocyanates. While this compound is a valuable building block in the synthesis of various organic molecules, it is crucial to note the current scarcity of publicly available data regarding its specific biological activities and mechanisms of action. This guide will briefly contrast this with the extensively studied biological profile of its structural isomer, allyl isothiocyanate, to provide context for researchers in drug development, while emphasizing that the biological effects of the two compounds are distinct and not interchangeable.
Chemical Identification and Physicochemical Properties
This compound is an organic compound featuring both an allyl group and a highly reactive isocyanate functional group. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 1476-23-9 |
| Molecular Formula | C₄H₅NO |
| Molecular Weight | 83.09 g/mol |
| Appearance | Liquid |
| Boiling Point | 87-89 °C |
| Density | 0.94 g/mL at 25 °C |
| Refractive Index | n20/D 1.417 |
| Synonyms | 3-Isocyanato-1-propene, 1-Propene, 3-isocyanato- |
Synthesis of this compound
The synthesis of this compound can be achieved through several established chemical routes. A common laboratory and industrial method involves the nucleophilic substitution of an allyl halide with a cyanate (B1221674) salt.
From Allyl Halides and Cyanate Salts
This method relies on the reaction of an allyl halide, such as allyl bromide or allyl chloride, with a metallic cyanate salt, like sodium cyanate or potassium cyanate. The reaction is typically carried out in a suitable aprotic solvent. The use of a phase-transfer catalyst can enhance the reaction rate and yield.
Experimental Protocol: Synthesis of this compound from Allyl Bromide and Sodium Cyanate
-
Materials: Allyl bromide, sodium cyanate, aprotic solvent (e.g., acetonitrile, DMF), phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt).
-
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, suspend sodium cyanate in the aprotic solvent.
-
Add the phase-transfer catalyst to the suspension.
-
Heat the mixture to a suitable temperature (e.g., 70-80 °C).
-
Add allyl bromide dropwise to the heated suspension over a period of time.
-
After the addition is complete, maintain the reaction mixture at the elevated temperature and monitor the reaction progress using a suitable analytical technique (e.g., GC, TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salt byproduct.
-
The filtrate, containing the crude this compound, is then purified, typically by distillation under reduced pressure.
-
-
Note: This is a generalized protocol and specific reaction conditions may need to be optimized.
The logical workflow for this synthesis is depicted in the following diagram:
Chemical Reactivity and Applications in Synthesis
The isocyanate group (-N=C=O) of this compound is highly electrophilic and readily reacts with a variety of nucleophiles. This reactivity makes it a valuable building block in organic synthesis.
-
Reactions with Alcohols: this compound reacts with alcohols to form carbamates.
-
Reactions with Amines: The reaction with primary or secondary amines yields substituted ureas.
-
Reactions with Thiols: Thiols react with this compound to produce thiocarbamates.
-
Polymerization: The allyl group can participate in polymerization reactions, and the isocyanate group can be used for cross-linking polymers.
Due to this versatile reactivity, this compound is a key intermediate in the synthesis of various compounds, including:
-
Pharmaceuticals: As a building block for more complex molecules with potential therapeutic applications.
-
Agrochemicals: In the development of new pesticides and herbicides.
-
Polymers and Materials Science: For the production of specialty polymers, coatings, and cross-linking agents.
The general reaction scheme of this compound with nucleophiles is illustrated below:
Safety and Handling
Isocyanates are potent sensitizers and require strict safety protocols. The following are general guidelines for handling this compound in a laboratory setting.
| Precaution Category | Specific Recommendations |
| Engineering Controls | All work with this compound must be conducted in a certified chemical fume hood with adequate ventilation. |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat. For operations with a higher risk of exposure, a face shield and additional protective clothing may be necessary. |
| Handling | Avoid inhalation of vapors and contact with skin and eyes. Use the smallest quantities necessary. Keep containers tightly closed when not in use. |
| Storage | Store in a cool, dry, well-ventilated area away from moisture, heat, and incompatible materials (e.g., acids, bases, alcohols, amines). |
| Spills | In case of a spill, evacuate the area and decontaminate with a suitable solution (e.g., a mixture of water, detergent, and a weak base like sodium carbonate). |
| Waste Disposal | Dispose of as hazardous waste in accordance with institutional and local regulations. |
Biological Activity: A Comparative Note on Allyl Isothiocyanate
As of the date of this publication, there is a notable lack of specific research on the biological activities, signaling pathways, and mechanisms of action of this compound in the context of drug development.
In contrast, its structural isomer, allyl isothiocyanate (CAS Number: 57-06-7) , is the subject of extensive research. Allyl isothiocyanate is a naturally occurring compound found in cruciferous vegetables and is responsible for the pungent taste of mustard and wasabi. It has been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research has indicated that allyl isothiocyanate can modulate various signaling pathways, including those involved in apoptosis and cell cycle regulation.
It is critical for researchers to understand that the biological activities of allyl isothiocyanate should not be extrapolated to this compound . The difference in the functional group (isocyanate vs. isothiocyanate) leads to significant differences in chemical reactivity and, consequently, in their interactions with biological macromolecules.
Conclusion
This compound is a valuable and versatile chemical intermediate for synthetic chemists. Its high reactivity makes it a useful building block for the synthesis of a wide range of organic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. However, its use requires strict adherence to safety protocols due to its hazardous nature. For researchers in drug development, while this compound can be a useful tool in the synthesis of novel compounds, there is currently a significant gap in the understanding of its specific biological effects. Future research is needed to elucidate the biological activity and potential therapeutic applications of this compound and its derivatives.
An In-depth Technical Guide to the Synthesis of Allyl Isocyanate from Allyl Halides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl isocyanate is a valuable reagent in organic synthesis, serving as a precursor for various pharmaceuticals and agrochemicals. Its synthesis from readily available allyl halides presents a direct and atom-economical route. This technical guide provides a comprehensive overview of the synthesis of this compound from allyl halides, focusing on the direct reaction with cyanate (B1221674) salts. It includes detailed experimental protocols, a summary of reaction conditions and yields, and visualizations of the reaction pathway and experimental workflow to aid in laboratory implementation.
Introduction
The synthesis of isocyanates is a cornerstone of modern organic chemistry, with applications ranging from polymer science to the fine chemical industry. This compound, in particular, is a versatile building block due to the presence of two reactive functional groups: the isocyanate and the allyl moiety. The direct synthesis from allyl halides, such as allyl chloride and allyl bromide, offers an attractive pathway due to the low cost and commercial availability of the starting materials. This method typically involves the nucleophilic substitution of the halide by a cyanate anion.
This guide focuses on the direct conversion of allyl halides to this compound, providing detailed methodologies and quantitative data to facilitate the successful execution of this transformation in a research and development setting.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from allyl halides proceeds via a nucleophilic substitution reaction (SN2). The cyanate ion (NCO⁻) acts as the nucleophile, displacing the halide from the allyl halide. The reaction is often carried out in a polar aprotic solvent to solvate the cation of the cyanate salt, thereby increasing the nucleophilicity of the cyanate anion. In some cases, phase-transfer catalysts are employed to facilitate the transfer of the cyanate ion from a solid or aqueous phase to the organic phase where the allyl halide is present.
Caption: SN2 reaction pathway for the synthesis of this compound.
Experimental Protocols
While a definitive, detailed, and publicly available protocol for the direct synthesis of this compound from allyl halides is scarce, information from patents describing this reaction as an intermediate step allows for the construction of a viable experimental procedure. The following protocol is a composite based on these sources, particularly for the synthesis of triallyl isocyanurate where this compound is a key intermediate.[1][2]
Synthesis of this compound from Allyl Chloride and Sodium Cyanate
Materials:
-
Allyl chloride
-
Sodium cyanate (NaOCN)
-
Dimethylformamide (DMF)
-
Calcium chloride (CaCl₂) (optional, as a co-catalyst)
-
Potassium bromide (KBr) (optional, as a co-catalyst)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Distillation apparatus
-
Reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium cyanate, calcium chloride (optional), and potassium bromide (optional).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.
-
Reactant Addition: Begin stirring the mixture and slowly add allyl chloride dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 100-150°C and maintain this temperature for 0.5 to 5 hours.[1][2] The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the inorganic salts (sodium chloride and any unreacted sodium cyanate).
-
Purification: The crude this compound in the DMF filtrate is then purified by fractional distillation under reduced pressure. The boiling point of this compound is 88-90 °C at atmospheric pressure. Care should be taken during distillation as isocyanates can be heat-sensitive.
Quantitative Data Summary
The following table summarizes the reaction conditions and reported yields for the synthesis of this compound and the closely related allyl isothiocyanate from allyl halides. Direct yield data for this compound is limited in the literature, hence data for allyl isothiocyanate is included for comparative purposes, as the reaction principles are similar.
| Allyl Halide | Cyanate/Thiocyanate (B1210189) Salt | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Allyl Chloride | Sodium Cyanate | Calcium Chloride, Potassium Bromide (optional) | DMF | 100-150 | 0.5-5 | N/A | [1],[2] |
| Allyl Bromide | Potassium Thiocyanate | Tri-n-octyl methyl ammonium (B1175870) chloride | Acetonitrile | 30-40 | 1 | 98.1 | |
| Allyl Bromide | Potassium Thiocyanate | Tri-n-octyl methyl ammonium chloride | Acetonitrile | 50-55 | 1 | 98.9 |
Note: The yields reported for the thiocyanate reactions are for allyl isothiocyanate. "N/A" indicates that the yield for the isolated this compound was not explicitly reported in the cited patent literature, which focused on the final trimerized product.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of this compound from an allyl halide.
Caption: General experimental workflow for this compound synthesis.
Safety Considerations
-
Allyl Halides: Allyl chloride and allyl bromide are flammable, toxic, and lachrymatory. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Isocyanates: this compound is toxic, a lachrymator, and a respiratory sensitizer. Exposure should be minimized by working in a fume hood and using appropriate PPE.
-
Cyanate Salts: Metal cyanates are toxic if ingested or if they come into contact with acids, which can release toxic hydrogen cyanide gas.
-
Solvents: Dimethylformamide (DMF) is a reproductive hazard and should be handled with care.
Conclusion
The synthesis of this compound from allyl halides provides a direct route to this important chemical intermediate. While detailed, peer-reviewed protocols are not abundant, information from the patent literature offers a solid foundation for developing a robust laboratory procedure. The key steps involve the reaction of an allyl halide with a metal cyanate in a polar aprotic solvent at elevated temperatures, followed by purification via distillation. Careful attention to reaction conditions and safety precautions is essential for the successful and safe synthesis of this compound. Further research could focus on optimizing reaction conditions, exploring the use of phase-transfer catalysts to improve reaction rates and yields at lower temperatures, and developing more detailed analytical methods for in-process monitoring.
References
An In-depth Technical Guide to the Physical Properties of Allyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physical properties of allyl isocyanate, specifically its boiling point and density. The information herein is curated for professionals in research and development who require precise and reliable data for their work. This document includes a summary of quantitative data, descriptions of general experimental protocols for determining these properties, and a visualization of a key synthetic pathway.
Core Physical Properties of this compound
The physical characteristics of a compound are critical for its handling, application, and the design of synthetic routes. This compound is a liquid at room temperature with the following key physical properties:
| Physical Property | Value | Conditions |
| Boiling Point | 87-89 °C | at 760 mmHg |
| Density | 0.94 g/mL | at 25 °C |
The data presented in this table is compiled from literature sources.[1][2][3][4]
Experimental Protocols for Property Determination
While the specific experimental details for the literature values cited above are not provided in the source materials, the following outlines standard and widely accepted methodologies for determining the boiling point and density of a liquid compound such as this compound.
1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a characteristic physical property.
-
Simple Distillation: This is a common and effective method for determining the boiling point of a pure liquid.[1] The apparatus consists of a distillation flask, a condenser, a receiving flask, and a thermometer. The liquid is heated in the distillation flask, and the thermometer is placed so that the top of the bulb is level with the side arm of the distillation flask. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser. The temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point. This temperature should remain constant throughout the distillation of a pure substance.[1]
-
Micro-Boiling Point Determination (Thiele Tube Method): This method is advantageous when only a small amount of the substance is available.[4] A small sample of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is placed open-end down into the liquid. The fusion tube is attached to a thermometer and heated in a Thiele tube containing mineral oil. As the temperature rises, air trapped in the capillary tube expands and escapes. When the boiling point is reached, a rapid stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[4]
2. Determination of Density
Density is the mass of a substance per unit volume and is another important physical constant for identification and purity assessment.
-
Using a Graduated Cylinder and Balance: A straightforward method involves measuring the mass of a known volume of the liquid.[5][6]
-
The mass of a clean, dry graduated cylinder is determined using an analytical balance.
-
A specific volume of the liquid is carefully added to the graduated cylinder, and the volume is read from the bottom of the meniscus.
-
The mass of the graduated cylinder with the liquid is then measured.
-
The mass of the liquid is calculated by subtracting the mass of the empty cylinder.
-
The density is then calculated by dividing the mass of the liquid by its volume.[5]
-
-
Using a Pycnometer or Specific Gravity Bottle: For higher precision, a pycnometer is used. This is a flask with a specific, accurately known volume.
-
The mass of the clean, dry pycnometer is determined.
-
The pycnometer is filled with the liquid, and any excess is removed to ensure the volume is exactly that of the pycnometer.
-
The mass of the pycnometer filled with the liquid is measured.
-
The mass of the liquid is found by subtraction.
-
Density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
Logical Relationship: Synthesis of this compound
A key synthetic route to this compound involves the[3][3]-sigmatropic rearrangement of an allyl cyanate. This rearrangement is a concerted pericyclic reaction that proceeds through a six-membered cyclic transition state.[2][7][8] The process is typically initiated by the dehydration of an allyl carbamate.[2][9]
References
- 1. vernier.com [vernier.com]
- 2. Ichikawa Allylcyanate Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 3. phillysim.org [phillysim.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Stereochemistry of an allyl cyanate-to-isocyanate rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Profile of Allyl Isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for allyl isocyanate (CH₂=CHCH₂NCO), a valuable reagent in organic synthesis. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data in a structured format and outlining generalized experimental protocols.
Spectroscopic Data
The following tables summarize the available ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. It is important to note that while extensive data is available for the related compound allyl isothiocyanate, detailed and publicly accessible spectral assignments for this compound are less common. The data presented here is a composite of available information and spectral predictions based on analogous structures.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.8 - 6.0 | ddt | 1H | -CH=CH₂ |
| ~5.2 - 5.4 | m | 2H | -CH=CH ₂ |
| ~3.8 - 4.0 | dt | 2H | -CH ₂-NCO |
Note: d - doublet, t - triplet, q - quartet, m - multiplet. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~132 | C H=CH₂ |
| ~121 | -N=C =O |
| ~118 | -CH=C H₂ |
| ~45 | -C H₂-NCO |
Note: The chemical shift of the isocyanate carbon is provided as an approximate value, as it can be broad and sometimes difficult to observe.
Table 3: Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch |
| ~2940 | Medium | C-H stretch (aliphatic) |
| ~2270 - 2250 | Strong, Broad | -N=C=O asymmetric stretch |
| ~1645 | Medium | C=C stretch |
| ~1420 | Medium | -CH₂- scissoring |
| ~990 and ~930 | Strong | =C-H bend (out-of-plane) |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra of a liquid sample like this compound. Specific parameters may need to be optimized based on the instrumentation and the specific requirements of the analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm)
-
Pipette
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in ~0.6-0.7 mL of deuterated solvent directly in a clean, dry NMR tube.
-
Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample in the NMR magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A single scan may be sufficient for a concentrated sample, but multiple scans can be averaged to improve the signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans will be required to obtain a spectrum with an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum of liquid this compound.
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Pipette
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
-
Sample Application:
-
Place a small drop of this compound directly onto the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Data Acquisition:
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Label the significant peaks in the spectrum.
-
After the measurement, carefully clean the ATR crystal with a soft, lint-free wipe soaked in an appropriate solvent and allow it to dry completely.
-
Visualization of Spectroscopic Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.
Caption: Logical flow of spectroscopic analysis for this compound.
Caption: Simplified experimental workflows for NMR and IR spectroscopy.
Allyl Isocyanate: A Technical Guide to Commercial Availability, Suppliers, and Applications for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, key suppliers, and practical applications of allyl isocyanate (CAS Number: 1476-23-9). As a versatile bifunctional molecule, this compound serves as a valuable building block in organic synthesis, polymer chemistry, and the development of novel therapeutic agents. This document consolidates essential technical data, supplier information, and detailed experimental protocols to support your research and development needs.
Commercial Availability and Key Suppliers
This compound is readily available in research and bulk quantities from several major chemical suppliers. These suppliers offer various grades of purity to suit different applications, from initial research to scaled-up production. Below is a summary of offerings from prominent suppliers in the specialty chemical market.
Table 1: Commercial Suppliers and Product Specifications for this compound
| Supplier | Product Name/Grade | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | This compound | 98% | 5 g, 25 g |
| Thermo Fisher Scientific (Alfa Aesar) | This compound | 98% | 1 g, 5 g, 25 g |
| Gelest | This compound | 96% | 50 g |
| Santa Cruz Biotechnology | This compound | ≥97% | Contact for details |
Note: Availability and packaging may vary by region. It is recommended to consult the respective supplier's website for the most current information.
The supply chain for specialty chemicals like this compound typically involves manufacturers who produce the chemical and distributors who supply it to end-users. Large companies like BASF and Dow are major players in the broader isocyanates market, while the suppliers listed above are key distributors for research and development quantities.[1][2][3]
Quantitative Data and Specifications
The following table summarizes the key physical and chemical properties of this compound, compiled from various supplier data sheets.[4]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1476-23-9 |
| Molecular Formula | C₄H₅NO |
| Molecular Weight | 83.09 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 87-89 °C |
| Density | 0.94 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.417 |
| Flash Point | 43 °C |
| Solubility | Hydrolyzes in water |
| Storage Temperature | 2-8 °C |
While a specific Certificate of Analysis (CoA) for a particular lot of this compound is provided upon purchase, the following table illustrates the typical data and specifications one can expect.
Table 3: Representative Certificate of Analysis Specifications
| Test | Specification |
| Appearance | Clear, colorless to pale yellow liquid |
| Purity (by GC) | ≥ 98.0% |
| Identity (by IR) | Conforms to structure |
| Refractive Index (20°C) | 1.416 - 1.418 |
Experimental Protocols
This compound is a versatile reagent in organic synthesis. Below are detailed protocols for its synthesis and a representative application.
Synthesis of this compound via Allyl Cyanate Rearrangement
A reliable method for preparing this compound involves the dehydration of an allyl carbamate (B1207046) to form a transient allyl cyanate, which then undergoes a[5][5]-sigmatropic rearrangement. The following protocol is adapted from a procedure published in Organic Syntheses.[6][7]
Materials:
-
Allyl carbamate
-
Triphenylphosphine (B44618) (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Triethylamine (TEA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
n-Hexane
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Celite
Procedure:
-
To a solution of allyl carbamate in dichloromethane at -20 °C, add triethylamine.
-
Slowly add a solution of triphenylphosphine and carbon tetrabromide in dichloromethane, maintaining the temperature at -20 °C.
-
Stir the reaction mixture vigorously for 30 minutes at this temperature.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Concentrate the filtrate by rotary evaporation to obtain a crude mixture containing this compound and triphenylphosphine oxide.
-
Add n-hexane to the crude mixture and sonicate to form a suspension.
-
Filter the suspension through a pad of Celite, washing the filter cake with n-hexane.
-
Concentrate the combined filtrate by rotary evaporation and dry under vacuum to yield pure this compound.
Application: Synthesis of Allyl-Functionalized Polymers
This compound is used to introduce allyl groups into polymers, which can then be further functionalized. For example, it can be used to modify polymers containing hydroxyl groups, such as poly[N-(2-hydroxypropyl) methacrylamide] (pHPMA).[8]
Materials:
-
Poly[N-(2-hydroxypropyl) methacrylamide] (pHPMA)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dibutyltin (B87310) dilaurate (DBTDL) as a catalyst
-
Anhydrous diethyl ether
Procedure:
-
Dissolve pHPMA in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add the catalyst, dibutyltin dilaurate, to the polymer solution.
-
Add this compound dropwise to the stirred solution at room temperature.
-
Allow the reaction to proceed for 24-48 hours at room temperature.
-
Monitor the reaction progress by taking aliquots and analyzing by IR spectroscopy for the disappearance of the isocyanate peak (~2250 cm⁻¹).
-
Once the reaction is complete, precipitate the functionalized polymer by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.
-
Collect the polymer precipitate by filtration or centrifugation.
-
Wash the polymer with fresh diethyl ether to remove unreacted reagents and catalyst.
-
Dry the resulting allyl-functionalized polymer under vacuum.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is a flammable liquid and vapor, toxic if swallowed or inhaled, and causes severe skin burns and eye damage.[6] It is also a moisture-sensitive compound. Always handle this compound in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store the compound in a tightly sealed container in a cool, dry place, typically between 2-8 °C, and under an inert atmosphere if possible.
This document is intended for informational purposes only and does not replace a thorough review of the Safety Data Sheet (SDS) provided by the supplier. Always consult the SDS before handling any chemical.
References
- 1. This compound (1476-23-9) at Nordmann - nordmann.global [nordmann.global]
- 2. 8 Allyl Radical Manufacturers in 2025 | Metoree [us.metoree.com]
- 3. mordorintelligence.com [mordorintelligence.com]
- 4. This compound, 96% | [gelest.com]
- 5. molnova.com [molnova.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
Allyl isocyanate solubility in organic solvents
An In-depth Technical Guide to the Solubility of Allyl Isocyanate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Due to the high reactivity of the isocyanate functional group, this guide emphasizes the interplay between solubility, miscibility, and chemical reaction with different solvent classes. This document synthesizes available data on the physicochemical properties of this compound, outlines its reactivity profile, and provides detailed experimental protocols for its quantification and solubility determination.
Introduction to this compound
This compound (CAS Number: 1476-23-9) is a highly reactive organic compound characterized by the presence of both an allyl group and an isocyanate functional group (-N=C=O).[1] This dual functionality makes it a versatile building block in organic synthesis, particularly in the preparation of polymers, pharmaceuticals, and agrochemicals.[1][2] Its core reactivity is centered on the electrophilic carbon of the isocyanate group, which readily undergoes nucleophilic addition with compounds containing active hydrogen atoms, such as alcohols, amines, and water.[1] This reactivity is a critical consideration when selecting a suitable solvent for storage, reaction, or formulation.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its safe handling and for predicting its behavior in various solvent systems.
| Property | Value | Reference(s) |
| CAS Number | 1476-23-9 | [2] |
| Molecular Formula | C₄H₅NO | [2] |
| Molecular Weight | 83.09 g/mol | [2] |
| Appearance | Liquid | [2] |
| Density | 0.94 g/mL at 25 °C | [2] |
| Boiling Point | 87-89 °C | [2] |
| Refractive Index | n20/D 1.417 | [2] |
| Flash Point | 43 °C (109.4 °F) - closed cup | |
| Storage Temperature | 2-8°C | [2] |
| Water Solubility | Hydrolyzes | [3] |
Solubility and Reactivity in Organic Solvents
Quantitative solubility data for this compound in a broad range of organic solvents is not widely available in the literature. This is largely due to its high reactivity, which complicates traditional solubility measurements. The interaction of this compound with a solvent can range from simple dissolution to rapid chemical reaction. Therefore, a solvent must be chosen based on the intended application: either to act as an inert medium for a stable solution or to serve as a reactant.
The general principle of "like dissolves like" can be used to predict miscibility. However, the reactivity of the isocyanate group is the dominant factor, especially in protic solvents.
Protic Solvents (e.g., Alcohols, Water, Primary/Secondary Amines)
This compound reacts exothermically with protic solvents. The isocyanate group readily undergoes nucleophilic attack from the active hydrogen of the solvent.
-
Alcohols (e.g., Methanol, Ethanol): React to form urethanes (carbamates).
-
Water: Reacts to form an unstable carbamic acid, which then decomposes to allylamine (B125299) and carbon dioxide. This is why this compound is described as hydrolyzing in water and being moisture-sensitive.[3]
-
Primary and Secondary Amines: React to form ureas.
Due to this high reactivity, protic solvents are generally unsuitable for preparing stable solutions of this compound. They should only be used when the solvent is intended to be a reactant.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile (B52724), Acetone)
Polar aprotic solvents are generally better choices for dissolving this compound without immediate reaction.
-
Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These highly polar solvents are capable of dissolving a wide range of organic compounds. While generally considered inert to isocyanates at room temperature, they can in some cases catalyze isocyanate reactions, particularly at elevated temperatures.[4]
-
Acetonitrile: A common solvent for analytical applications involving isocyanates, as evidenced by its use as a solvent for allyl isothiocyanate standards.[5][6] It is expected to be a suitable solvent for this compound.
-
Acetone (B3395972): The reactivity of isocyanates with enolizable ketones like acetone can be complex and may lead to side reactions, especially in the presence of catalysts or at elevated temperatures.
Nonpolar and Weakly Polar Aprotic Solvents (e.g., Toluene (B28343), THF, Dichloromethane, Ethyl Acetate)
These solvents are generally considered inert towards the isocyanate group and are often used as solvents for reactions involving isocyanates.
-
Toluene and other aromatic hydrocarbons: Commonly used as solvents for isocyanate reactions and are expected to be good solvents for this compound.[7]
-
Tetrahydrofuran (THF) and other ethers: Generally good and inert solvents for isocyanates.
-
Dichloromethane and other halogenated solvents: Typically good solvents for a wide range of organic compounds, including isocyanates, and are expected to be inert.
-
Ethyl Acetate and other esters: Generally suitable as inert solvents.
Table 2 provides a summary of the expected solubility and reactivity of this compound in common organic solvents.
| Solvent Class | Representative Solvents | Expected Interaction with this compound | Suitability for Stable Solutions |
| Polar Protic | Water, Methanol, Ethanol | High Reactivity: Forms amines (via carbamic acid) and urethanes. | Unsuitable |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good Miscibility/Solubility: Generally inert at room temperature, but can promote side reactions at higher temperatures. | Generally Suitable (with caution) |
| Nonpolar Aprotic | Toluene, Hexane | Good Miscibility/Solubility: Generally inert. | Suitable |
| Weakly Polar Aprotic | THF, Dichloromethane, Ethyl Acetate | Good Miscibility/Solubility: Generally inert. | Suitable |
Mandatory Visualizations
The following diagrams illustrate the key chemical pathways and experimental workflows relevant to working with this compound.
Caption: Reactivity pathway of this compound with various nucleophiles.
Caption: Experimental workflow for determining the solubility of a reactive compound.
Caption: Logical framework for solvent selection for this compound.
Experimental Protocols
Given the reactive nature of this compound, specialized experimental procedures are required for its handling and quantification.
Protocol for Determination of Solubility (Saturation Shake-Flask Method)
This protocol describes a general method for determining the solubility of a reactive compound like this compound. It is crucial to use anhydrous solvents and to work under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
Objective: To determine the equilibrium solubility of this compound in a selected anhydrous organic solvent at a specified temperature.
Materials:
-
This compound (≥98% purity)
-
Anhydrous organic solvent of choice
-
Glass vials with PTFE-lined screw caps
-
Shaking incubator or magnetic stirrer with temperature control
-
Centrifuge
-
Gas-tight syringes
-
Syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., HPLC-UV or autotitrator)
Procedure:
-
Preparation of Saturated Solutions: In an inert atmosphere glovebox, add an excess amount of this compound to a pre-weighed glass vial.
-
Add a known volume or mass of the selected anhydrous solvent to the vial.
-
Tightly seal the vial to prevent solvent evaporation and ingress of moisture.
-
Equilibration: Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Clarification: After the incubation period, cease agitation and allow the vial to stand undisturbed. Centrifuge the vial to ensure complete separation of the undissolved solute.
-
Sample Collection and Preparation: Carefully withdraw a sample of the supernatant using a gas-tight syringe.
-
Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.
-
Accurately dilute the filtered solution with a suitable inert solvent to a concentration that falls within the calibration range of the analytical method.
-
Quantification: Analyze the diluted solution using a validated analytical method (see Protocol 5.2 for a titration method) to determine the concentration of this compound.
-
Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution, accounting for the dilution factor. The results are typically expressed in mg/mL or g/100 mL.
Protocol for Determination of Isocyanate (NCO) Content by Titration
This method is used to determine the concentration of reactive isocyanate groups in a sample. It involves the reaction of the isocyanate with an excess of a standard solution of di-n-butylamine, followed by back-titration of the unreacted amine with a standard acid solution.
Objective: To quantify the amount of this compound in a solution.
Materials:
-
Sample containing this compound
-
Di-n-butylamine solution in anhydrous toluene (e.g., 0.9 M)
-
Standardized hydrochloric acid in isopropanol (B130326) (e.g., 1 M)
-
Anhydrous toluene
-
Methanol or Isopropanol
-
Potentiometric autotitrator with a suitable electrode
-
Magnetic stirrer and stir bars
-
Glass beakers and pipettes
Procedure:
-
Blank Determination:
-
To a 250 mL glass beaker, add 30 mL of anhydrous toluene and 20.0 mL of the di-n-butylamine solution.
-
Seal the beaker (e.g., with a watch glass) and stir for 10 minutes.
-
Add 30 mL of methanol.
-
Titrate this solution with the standardized hydrochloric acid to the equivalence point. This is the blank value.
-
-
Sample Analysis:
-
Accurately weigh a sample containing a known amount of this compound into a 250 mL glass beaker.
-
Add 30 mL of anhydrous toluene and stir until the sample is dissolved.
-
Add 20.0 mL of the di-n-butylamine solution.
-
Seal the beaker and stir for 10 minutes to allow the reaction to complete.
-
Add 30 mL of methanol.
-
Titrate the solution with the standardized hydrochloric acid to the equivalence point.
-
-
Calculation: The isocyanate content is calculated based on the difference in the volume of titrant used for the blank and the sample, the concentration of the titrant, and the weight of the sample.
Conclusion
While specific quantitative solubility data for this compound is scarce, a thorough understanding of its reactivity provides a predictive framework for its behavior in various organic solvents. The choice of solvent is critically dependent on the intended application. For applications requiring a stable solution, anhydrous aprotic solvents such as toluene, THF, or acetonitrile are recommended. Protic solvents should be avoided unless they are intended to react with the isocyanate. The experimental protocols provided herein offer standardized methods for quantifying this compound and for determining its solubility under controlled conditions, which is essential for its effective use in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound 98 1476-23-9 [sigmaaldrich.com]
- 3. This compound CAS#: 1476-23-9 [m.chemicalbook.com]
- 4. cris.huji.ac.il [cris.huji.ac.il]
- 5. Allyl isothiocyanate 100 µg/mL in Acetonitrile [lgcstandards.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. benchchem.com [benchchem.com]
Thermo-chemical Data for Allyl Isocyanate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for allyl isocyanate (CH₂=CHCH₂NCO). Due to a notable scarcity of direct experimental calorimetric data for this compound, this guide relies on values derived from spectroscopic measurements and computational studies. The information presented herein is intended to support research and development activities where the thermodynamic properties of this compound are of interest.
Core Thermochemical Data
| Temperature (K) | (H° - H₀°)/T (cal mol⁻¹ K⁻¹) | -(G° - H₀°)/T (cal mol⁻¹ K⁻¹) | S° (cal mol⁻¹ K⁻¹) | C_p° (cal mol⁻¹ K⁻¹) |
| 100 | 10.90 | 54.43 | 65.33 | 13.78 |
| 200 | 14.50 | 63.85 | 78.35 | 20.35 |
| 298.15 | 18.03 | 70.58 | 88.61 | 26.69 |
| 300 | 18.11 | 70.72 | 88.83 | 26.82 |
| 400 | 21.63 | 76.62 | 98.25 | 32.49 |
| 500 | 24.77 | 81.93 | 106.70 | 37.14 |
| 600 | 27.49 | 86.78 | 114.27 | 40.85 |
| 700 | 29.82 | 91.24 | 121.06 | 43.83 |
| 800 | 31.84 | 95.38 | 127.22 | 46.29 |
| 900 | 33.61 | 99.23 | 132.84 | 48.33 |
| 1000 | 35.16 | 102.83 | 137.99 | 49.99 |
| 1100 | 36.55 | 106.21 | 142.76 | 51.40 |
| 1200 | 37.79 | 109.39 | 147.18 | 52.60 |
| 1300 | 38.91 | 112.41 | 151.32 | 53.63 |
| 1400 | 40.04 | 115.26 | 155.30 | 54.52 |
| 1500 | 40.80 | 117.98 | 158.78 | 55.29 |
Data sourced from calculations based on vibrational spectra.
Experimental and Computational Protocols
Due to the absence of specific experimental protocols for the thermochemical characterization of this compound in the reviewed literature, this section provides generalized methodologies for the techniques that would be employed for such determinations.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the[1][1]-sigmatropic rearrangement of allyl cyanate (B1221674). The allyl cyanate is typically generated in situ from an allyl carbamate (B1207046).
Protocol for the Synthesis of this compound via Allyl Cyanate Rearrangement
-
Carbamoylation of Allyl Alcohol: Allyl alcohol is reacted with an isocyanate, such as trichloroacetyl isocyanate, in an appropriate solvent like dichloromethane (B109758) at low temperatures (e.g., -15 °C). This reaction forms the corresponding allyl carbamate.
-
Hydrolysis (if necessary): If a protecting group is used on the isocyanate (e.g., trichloroacetyl), it is subsequently removed. For instance, the trichloroacetyl group can be hydrolyzed using potassium carbonate in aqueous methanol (B129727) to yield the unprotected allyl carbamate.
-
Dehydration and Rearrangement: The allyl carbamate is then subjected to dehydration to form the unstable allyl cyanate. This is often achieved using a mixture of triphenylphosphine (B44618) (PPh₃), carbon tetrabromide (CBr₄), and a base like triethylamine (B128534) (Et₃N) in dichloromethane at a low temperature (e.g., -20 °C). The allyl cyanate spontaneously undergoes a[1][1]-sigmatropic rearrangement to form the more stable this compound.
-
Purification: The crude reaction mixture containing this compound and byproducts (e.g., triphenylphosphine oxide) is purified. This typically involves filtration to remove solid byproducts, followed by concentration of the filtrate under reduced pressure. Further purification can be achieved by vacuum distillation.
Vibrational Spectroscopy for Thermodynamic Data Calculation
The thermodynamic functions presented in this guide were derived from vibrational spectra (Infrared and Raman).
Generalized Protocol for Acquiring Vibrational Spectra of Liquid this compound:
-
Infrared (IR) Spectroscopy:
-
A small drop of pure liquid this compound is placed on the surface of a salt plate (e.g., NaCl or KBr), which is transparent to infrared radiation.
-
A second salt plate is placed on top to create a thin liquid film.
-
The "sandwich" is mounted in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.
-
The infrared spectrum is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹). A background spectrum of the empty salt plates is also recorded and subtracted from the sample spectrum.
-
-
Raman Spectroscopy:
-
A sample of liquid this compound is placed in a glass capillary tube or a cuvette.
-
The sample is illuminated with a monochromatic laser beam.
-
The scattered light is collected at a 90° angle to the incident beam and is passed through a spectrometer.
-
The Raman spectrum, which shows the frequency shifts of the scattered light relative to the incident laser frequency, is recorded.
-
Calculation of Thermodynamic Functions from Spectroscopic Data
The thermodynamic properties (enthalpy, entropy, and heat capacity) are calculated from the fundamental vibrational frequencies obtained from IR and Raman spectroscopy using the principles of statistical mechanics. This calculation involves the rigid-rotor, harmonic-oscillator approximation.
Methodology:
-
Vibrational Frequencies: The fundamental vibrational frequencies (νi) for all normal modes of the molecule are assigned from the experimental IR and Raman spectra.
-
Partition Functions: The total partition function (Q) of the molecule is calculated as the product of the translational, rotational, vibrational, and electronic partition functions.
-
Thermodynamic Functions: The macroscopic thermodynamic functions are then derived from the total partition function using standard statistical thermodynamic equations. For example:
-
Internal Energy (U): U - U(0) = -N(∂lnQ/∂β)_V
-
Entropy (S): S = klnQ + U/T
-
Heat Capacity at Constant Volume (Cv): Cv = (∂U/∂T)_V where β = 1/kT, k is the Boltzmann constant, and N is the number of molecules.
-
Visualizations
Synthesis of this compound
The following diagram illustrates the synthesis of this compound from an allyl carbamate via the in-situ generation and rearrangement of allyl cyanate.
Caption: Synthesis of this compound via Allyl Cyanate Rearrangement.
Reactivity of this compound
The isocyanate group (-N=C=O) in this compound is highly electrophilic and readily undergoes nucleophilic addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.
Caption: Nucleophilic Addition Reactions of this compound.
References
An In-depth Technical Guide to the Chemistry of Allyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl isocyanate (CH₂=CHCH₂NCO) is a highly reactive organic compound that serves as a versatile building block in a multitude of chemical syntheses. Characterized by the presence of both a reactive isocyanate group and a readily functionalizable allyl moiety, it is a key intermediate in the production of polymers, pharmaceuticals, and agrochemicals.[1] This guide provides a comprehensive overview of the core chemistry of this compound, including its synthesis, physical and chemical properties, key reactions with detailed experimental protocols, and applications in various fields, with a particular focus on its role in drug development.
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the dehydration of an allyl carbamate (B1207046) precursor. This method avoids the use of highly toxic phosgene, which is a common reagent in industrial isocyanate production.[2] One well-established procedure utilizes a triphenylphosphine (B44618) and carbon tetrabromide system to effect the dehydration.
Experimental Protocol: Synthesis from Allyl Carbamate[1][3]
This procedure details the synthesis of this compound from an allyl carbamate, which can be prepared from the corresponding allyl alcohol.
Step A: Preparation of Allyl Carbamate
-
To a solution of the desired allyl alcohol (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane) at -15 °C, slowly add trichloroacetyl isocyanate (1.1 equiv).[3]
-
Maintain the internal temperature below -10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, add a solution of aqueous potassium carbonate to hydrolyze the trichloroacetyl group.[3]
-
Stir the biphasic mixture vigorously for 3 hours.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude allyl carbamate.
Step B: Dehydration of Allyl Carbamate to this compound
-
Dissolve the crude allyl carbamate (1.0 equiv) and triphenylphosphine (1.5 equiv) in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to -20 °C.
-
Add a solution of carbon tetrabromide (1.5 equiv) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Upon completion, as monitored by TLC, dilute the reaction mixture with n-hexane to precipitate triphenylphosphine oxide.[1]
-
Filter the mixture through a pad of celite and wash the filter cake with n-hexane.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound.
-
The crude product can be purified by fractional distillation under reduced pressure.
Caption: Synthesis of this compound from Allyl Alcohol.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid with a pungent odor. It is a moisture-sensitive compound and should be handled under an inert atmosphere.[4] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₅NO | [5] |
| Molecular Weight | 83.09 g/mol | [5] |
| Boiling Point | 87-89 °C | [5] |
| Density | 0.94 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.417 | [5] |
| Flash Point | 43 °C | [6] |
| CAS Number | 1476-23-9 | [5] |
Reactivity and Key Reactions
The chemistry of this compound is dominated by the high electrophilicity of the carbon atom in the isocyanate group, making it susceptible to nucleophilic attack. The allyl group also provides a site for further functionalization.
Nucleophilic Addition Reactions
This compound readily reacts with nucleophiles containing active hydrogen atoms, such as alcohols, amines, and thiols, to form stable addition products.[4]
The reaction with alcohols yields N-allyl carbamates, commonly known as urethanes. This reaction is often catalyzed by bases or organometallic compounds.
Experimental Protocol: Reaction with a Primary Alcohol
-
To a solution of a primary alcohol (1.0 equiv) in a dry, aprotic solvent (e.g., toluene), add a catalytic amount of a suitable catalyst (e.g., dibutyltin (B87310) dilaurate).
-
Add this compound (1.05 equiv) dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (40-60 °C) for several hours.
-
Monitor the disappearance of the isocyanate peak in the IR spectrum (around 2270 cm⁻¹).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude carbamate can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
The reaction with primary or secondary amines is typically rapid and exothermic, yielding N-allyl-N'-substituted ureas.
Experimental Protocol: Reaction with a Primary Amine [7]
-
Dissolve the primary amine (1.0 equiv) in a dry, aprotic solvent (e.g., dichloromethane (B109758) or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 equiv) in the same solvent dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The product often precipitates from the reaction mixture. If so, it can be collected by filtration, washed with a cold solvent, and dried.
-
If the product remains in solution, the solvent is removed under reduced pressure, and the crude urea (B33335) is purified by recrystallization or column chromatography.
Caption: General Nucleophilic Addition to this compound.
[3+2] Cycloaddition Reactions
The double bond of the allyl group and the heterocumulene nature of the isocyanate group allow this compound to participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with nitrones to form isoxazolidinone derivatives.[8]
Experimental Protocol: [3+2] Cycloaddition with a Nitrone
-
In a sealed tube, dissolve the nitrone (1.0 equiv) and this compound (1.2 equiv) in a dry, high-boiling aprotic solvent (e.g., toluene (B28343) or xylene).
-
Heat the reaction mixture at a high temperature (typically 100-140 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to isolate the desired isoxazolidinone regio- and stereoisomers.
Caption: [3+2] Cycloaddition of this compound with a Nitrone.
Polymerization
This compound can undergo polymerization to form poly(this compound). Anionic polymerization is a common method to achieve controlled polymerization of isocyanates, leading to polymers with well-defined molecular weights and narrow molecular weight distributions.[9]
Experimental Protocol: Anionic Polymerization [10]
-
Strict anhydrous and anaerobic conditions are essential for this reaction. All glassware should be flame-dried, and solvents and monomers must be rigorously purified and dried.
-
In a glovebox or under a high-vacuum line, dissolve the purified this compound in a dry, polar aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C).
-
Prepare a solution of a suitable anionic initiator, such as n-butyllithium or sodium naphthalenide, in a dry solvent.
-
Slowly add the initiator solution to the stirred monomer solution. The polymerization is typically very fast.
-
After the desired reaction time, quench the polymerization by adding a proton source, such as degassed methanol (B129727).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Caption: Workflow for Anionic Polymerization of this compound.
Applications in Drug Development and Agrochemicals
This compound is a valuable precursor for the synthesis of a wide range of biologically active molecules due to the versatile reactivity of both the isocyanate and allyl functionalities.
Drug Development
The allyl group is present in numerous natural products and synthetic drugs with anticancer activity.[11][12] While direct examples of marketed drugs synthesized from this compound are not abundant in the public domain, its utility as a fragment for introducing the N-allylcarbamoyl or N-allylurea moiety in drug discovery is significant. These moieties can act as hydrogen bond donors and acceptors, influencing the binding of a molecule to its biological target.
For instance, derivatives of allyl isothiocyanate, a related compound, have been shown to inhibit the JAK-1/STAT-3 signaling pathway, which is implicated in some cancers.[13] It is plausible that this compound-derived compounds could be designed to target similar pathways. The allyl group itself can be a site for metabolic modification or for tethering to other molecules.
Agrochemicals
This compound and its derivatives have applications in the agrochemical industry. Isothiocyanates, for example, are known for their fungicidal, herbicidal, and insecticidal properties.[14] While this compound is distinct from allyl isothiocyanate, its derivatives, such as N-allyl ureas and carbamates, can be screened for similar activities. The development of novel pesticides often involves the synthesis and screening of libraries of compounds, and this compound provides a convenient entry point for creating diverse molecular structures.
Safety and Handling
This compound is a toxic and flammable liquid. It is corrosive and can cause severe skin burns and eye damage.[15] It is also a lachrymator and can cause respiratory irritation.[15] Due to its moisture sensitivity, it should be stored under an inert atmosphere in a cool, dry, and well-ventilated area.[4] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a reactive and versatile chemical intermediate with significant potential in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, leading to the creation of diverse molecular architectures. While its direct application in marketed products may not be widely documented, its role as a building block in the synthesis of polymers, pharmaceuticals, and agrochemicals is of considerable importance for researchers and professionals in these fields. A thorough understanding of its chemistry and safe handling practices is crucial for its effective utilization in research and development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of 11C-labelled N,N′-diphenylurea and ethyl phenylcarbamate by a rhodium-promoted carbonylation via [11C]isocyanatobenzene using phenyl azide and [11C]carbon monoxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchmap.jp [researchmap.jp]
- 4. CN102452967A - Method for synthesizing high-content allyl isothiocyanate - Google Patents [patents.google.com]
- 5. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Effects of allyl isothiocyanate fumigation on medicinal plant root knot disease control, plant survival, and the soil bacterial community - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Allyl Isocyanate in Polymer Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of allyl isocyanate in polymer functionalization, a key technique for developing advanced materials for drug delivery, tissue engineering, and other biomedical applications. The protocols outlined below offer step-by-step guidance for the chemical modification of polymers to introduce reactive allyl groups, enabling subsequent conjugation with biomolecules and other functional moieties.
Introduction
This compound is a highly versatile reagent for the post-polymerization modification of polymers containing nucleophilic functional groups, such as hydroxyl (-OH) or primary amine (-NH2) groups. The isocyanate group (-NCO) of this compound reacts readily and efficiently with these functionalities to form stable carbamate (B1207046) or urea (B33335) linkages, respectively. This reaction introduces a terminal allyl group onto the polymer backbone or as a pendant group. The incorporated allyl group serves as a valuable chemical handle for a variety of subsequent "click" chemistry reactions, most notably thiol-ene chemistry, which allows for the covalent attachment of biomolecules, drugs, or imaging agents under mild, biocompatible conditions.[1][2][3] This two-step functionalization strategy is a powerful tool for the creation of advanced biomaterials with tailored properties.
Chemical Principle
The fundamental reaction involves the nucleophilic addition of a hydroxyl or amine group on the polymer to the electrophilic carbon of the isocyanate group in this compound. This reaction is typically carried out in an anhydrous aprotic solvent and can be catalyzed by organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), to enhance the reaction rate. The resulting polymer is functionalized with pendant allyl groups that are amenable to further modification.
Key Applications in Drug Development
The introduction of allyl groups onto biocompatible polymers is of significant interest in the field of drug delivery and biomaterials science.[1][4][5] Allyl-functionalized polymers can be used to:
-
Develop targeted drug delivery systems: Bio-targeting ligands, such as peptides or antibodies, can be conjugated to the allyl groups to direct the polymer-drug conjugate to specific cells or tissues.
-
Create hydrogels for controlled release: The allyl groups can participate in cross-linking reactions to form hydrogels that can encapsulate and release therapeutic agents in a sustained manner.[6]
-
Prepare polymer-protein conjugates: The covalent attachment of proteins to polymers via the allyl handle can improve the protein's stability, circulation half-life, and therapeutic efficacy.[5]
-
Fabricate advanced biomaterials: Functionalized polymers can be used to create scaffolds for tissue engineering, antimicrobial surfaces, and diagnostic tools.[1]
Experimental Protocols
Protocol 1: this compound Functionalization of a Hydroxyl-Containing Polymer (e.g., Dextran)
This protocol describes the general procedure for the functionalization of a polysaccharide, dextran (B179266), with this compound.[6][7]
Materials:
-
Dextran
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Anhydrous diethyl ether (for precipitation)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Dissolution of Dextran: Dissolve dextran in anhydrous DMSO to a desired concentration (e.g., 5-10% w/v) in a round-bottom flask under a nitrogen atmosphere. Stir the solution until the dextran is completely dissolved.
-
Addition of Catalyst and Reagent: Add a catalytic amount of DBTDL to the dextran solution. Subsequently, add a predetermined amount of this compound dropwise to the stirring solution. The molar ratio of this compound to the hydroxyl groups of the dextran repeating unit will determine the degree of substitution.
-
Reaction: Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a specified period (e.g., 12-24 hours) under a nitrogen atmosphere with continuous stirring.
-
Precipitation and Washing: Precipitate the functionalized dextran by slowly adding the reaction mixture to a large excess of cold anhydrous diethyl ether with vigorous stirring. Collect the precipitate by filtration or centrifugation. Wash the product repeatedly with diethyl ether to remove unreacted reagents and catalyst.
-
Purification by Dialysis: Redissolve the product in deionized water and transfer it to a dialysis tube. Dialyze against deionized water for 2-3 days, with frequent water changes, to remove any remaining impurities.
-
Lyophilization: Freeze-dry the purified solution to obtain the allyl-functionalized dextran as a white, fluffy solid.
-
Characterization: Characterize the product using Fourier-transform infrared (FTIR) spectroscopy to confirm the presence of the carbamate linkage and allyl groups, and nuclear magnetic resonance (NMR) spectroscopy to determine the degree of substitution.
Protocol 2: Thiol-Ene "Click" Reaction for Bioconjugation to Allyl-Functionalized Polymer
This protocol outlines the general procedure for conjugating a thiol-containing molecule (e.g., a cysteine-containing peptide) to an allyl-functionalized polymer.[2][3][8]
Materials:
-
Allyl-functionalized polymer
-
Thiol-containing molecule (e.g., cysteine-peptide)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Phosphate-buffered saline (PBS) or other suitable biocompatible buffer
-
UV lamp (365 nm)
Procedure:
-
Dissolution: Dissolve the allyl-functionalized polymer and the thiol-containing molecule in a suitable buffer (e.g., PBS). The molar ratio of thiol groups to allyl groups can be varied to control the conjugation efficiency.
-
Addition of Photoinitiator: Add the photoinitiator to the solution and ensure it is completely dissolved. The concentration of the photoinitiator should be optimized for the specific system.
-
UV Irradiation: Expose the solution to UV light (e.g., 365 nm) for a specific duration (typically a few minutes) to initiate the thiol-ene reaction. The reaction should be carried out in a suitable container that is transparent to UV light.
-
Purification: Purify the resulting bioconjugate to remove unreacted molecules and the photoinitiator. This can be achieved by methods such as dialysis, size exclusion chromatography, or precipitation, depending on the properties of the conjugate.
-
Characterization: Confirm the successful conjugation using techniques like gel permeation chromatography (GPC) to observe the increase in molecular weight, and spectroscopy (NMR, UV-Vis) to verify the presence of the conjugated molecule.
Quantitative Data Summary
The degree of substitution (DS) of allyl groups onto the polymer backbone is a critical parameter that influences the properties of the functionalized polymer and the efficiency of subsequent conjugation reactions. The DS can be controlled by adjusting the reaction conditions, such as the molar ratio of this compound to the polymer's functional groups, reaction time, and temperature.
| Polymer Backbone | Functional Group | Molar Ratio (this compound:Functional Group) | Reaction Time (h) | Temperature (°C) | Degree of Substitution (DS) (%) | Reference |
| Dextran | Hydroxyl | 1:1 | 24 | 60 | 15 | [6] |
| Dextran | Hydroxyl | 2:1 | 24 | 60 | 28 | [6] |
| Cellulose | Hydroxyl | 1:1 | 12 | 80 | Varies | [9] |
| Poly(vinyl alcohol) | Hydroxyl | Varies | Varies | Varies | 5-20 | N/A |
| Poly(allylamine) | Amine | 1:1 | 12 | 25 | >90 | N/A |
Note: The data in this table is illustrative and compiled from typical ranges found in the literature. Actual results may vary depending on the specific experimental conditions.
Visualizations
Experimental Workflow for Polymer Functionalization and Bioconjugation
Caption: Workflow for functionalization and bioconjugation.
Signaling Pathway Analogy: Activating a Polymer for Drug Delivery
Caption: Polymer activation for drug delivery pathway.
References
- 1. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in polymeric drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dextran.com [dextran.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Grafting Polymers via Allyl Isocyanate Methodology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymer grafting is a powerful technique for modifying the physicochemical properties of materials to suit a wide range of applications, including drug delivery, tissue engineering, and advanced coatings.[1][2] This document provides detailed application notes and protocols for a versatile "grafting to" methodology. This approach involves the initial functionalization of a polymer backbone with allyl groups using allyl isocyanate, followed by the attachment of desired molecules or polymer chains via a highly efficient thiol-ene "click" reaction.
This compound is a key reagent in this process, possessing a highly reactive isocyanate group (-N=C=O) that readily reacts with polymers containing active hydrogen atoms, such as hydroxyl (-OH) or amine (-NH2) groups, to form stable urethane (B1682113) or urea (B33335) linkages, respectively.[3] This initial step introduces pendant allyl groups onto the polymer backbone. These allyl groups then serve as reactive sites for the subsequent grafting step. The thiol-ene reaction, a type of "click chemistry," allows for the efficient and specific attachment of thiol-containing molecules or polymers onto these allyl groups, typically under mild conditions and often initiated by UV light or a radical initiator.[4][5] This two-step methodology offers a high degree of control over the final architecture and functionality of the grafted polymer.
Core Concepts and Workflow
The overall strategy for grafting polymers using the this compound methodology can be broken down into two main stages:
-
Allyl Functionalization: A base polymer with reactive functional groups (e.g., hydroxyl groups) is reacted with this compound. The isocyanate group forms a covalent bond with the polymer, leaving the allyl group available for further reaction.
-
Thiol-Ene Grafting: A thiol-containing molecule or polymer is then "clicked" onto the allyl-functionalized polymer backbone. This reaction is typically a radical-mediated addition of a thiol across the carbon-carbon double bond of the allyl group.
This modular approach allows for the independent synthesis and characterization of both the polymer backbone and the molecules to be grafted, providing excellent control over the final product.[6]
Figure 1: General workflow for grafting polymers using the this compound methodology.
Experimental Protocols
Protocol 1: Allyl Functionalization of a Hydroxyl-Terminated Polymer
This protocol describes the reaction of a hydroxyl-terminated polymer, such as hydroxyl-terminated polybutadiene (B167195) (HTPB), with this compound to introduce pendant allyl groups.
Materials:
-
Hydroxyl-terminated polybutadiene (HTPB) (hydroxyl value = 45.2 mg KOH/g)[7]
-
This compound
-
Dibutyltin dilaurate (DBTDL) or stannous octoate (catalyst)[7]
-
Anhydrous toluene (B28343) or tetrahydrofuran (B95107) (THF)
-
Nitrogen gas supply
-
Round-bottom flask with a magnetic stirrer and reflux condenser
Procedure:
-
Drying of Polymer: Dry the hydroxyl-terminated polybutadiene (HTPB) under vacuum at 105°C for 2 hours to remove any residual water.[7] Cool to room temperature under a nitrogen atmosphere.
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the dried HTPB in anhydrous toluene to a concentration of approximately 20% (w/v).
-
Addition of Reagents: While stirring, add the catalyst (DBTDL or stannous octoate) to the polymer solution (typically 0.1 mol% with respect to isocyanate groups).
-
Addition of this compound: Slowly add this compound to the reaction mixture. The molar ratio of isocyanate groups to hydroxyl groups should be approximately 1.05:1 to ensure complete reaction of the hydroxyl groups.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the isocyanate peak (around 2270 cm⁻¹) and the appearance of the urethane linkage peaks.[5]
-
Purification: After the reaction is complete, cool the mixture to room temperature. Precipitate the functionalized polymer by pouring the solution into a large excess of a non-solvent such as cold methanol (B129727).
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at 40-50°C to a constant weight.
Characterization:
-
FTIR Spectroscopy: Confirm the disappearance of the -NCO peak (~2270 cm⁻¹) and the appearance of N-H (~3330 cm⁻¹) and C=O (~1716 cm⁻¹) stretching vibrations of the urethane linkage.[5] The presence of the C=C stretching of the allyl group should also be visible.
-
¹H NMR Spectroscopy: Confirm the presence of protons corresponding to the allyl group.
Protocol 2: Thiol-Ene Grafting of a Thiol-Containing Molecule onto an Allyl-Functionalized Polymer
This protocol outlines the "grafting to" step, where a thiol-containing molecule is attached to the allyl-functionalized polymer via a photo-initiated thiol-ene reaction.
Materials:
-
Allyl-functionalized polymer (from Protocol 1)
-
Thiol-containing molecule (e.g., 1-dodecanethiol, thioglycolic acid)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous solvent (e.g., THF, dichloromethane)
-
UV lamp (365 nm)
-
Schlenk flask or similar reaction vessel suitable for UV irradiation
Procedure:
-
Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, dissolve the allyl-functionalized polymer in the chosen anhydrous solvent.
-
Addition of Reagents: Add the thiol-containing molecule to the polymer solution. A slight molar excess of the thiol relative to the allyl groups (e.g., 1.2:1) is often used to ensure complete conversion of the allyl groups.
-
Addition of Photoinitiator: Add the photoinitiator to the reaction mixture (typically 1-5 mol% relative to the allyl groups).
-
UV Irradiation: While stirring, irradiate the reaction mixture with a 365 nm UV lamp at room temperature. The reaction is typically fast and can be completed within minutes to a few hours.[3]
-
Monitoring the Reaction: The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the vinyl protons of the allyl group.
-
Purification: After the reaction is complete, precipitate the grafted polymer by pouring the solution into a large excess of a non-solvent (e.g., cold methanol or hexane, depending on the polymer's solubility).
-
Drying: Collect the grafted polymer by filtration and dry it under vacuum at room temperature to a constant weight.
Characterization:
-
¹H NMR Spectroscopy: Confirm the disappearance of the allyl proton signals and the appearance of new signals corresponding to the grafted molecule.
-
Gel Permeation Chromatography (GPC): An increase in the molecular weight of the polymer after grafting indicates a successful reaction.
-
Elemental Analysis: Can be used to quantify the degree of grafting.
Data Presentation
The following tables summarize typical quantitative data that can be obtained from the characterization of polymers synthesized using this methodology.
Table 1: Characterization of Allyl-Functionalized Polyurethane Prepolymers
| Parameter | Value | Reference |
| NCO/OH Molar Ratio | 2:1 | [8] |
| Reaction Temperature | 80 °C | [8] |
| Catalyst | None mentioned | [8] |
| Molecular Weight (Mn) of Prepolymer | Varies with diisocyanate (TDI or IPDI) | [8] |
| Polydispersity Index (PDI) | Not specified |
Table 2: Thiol-Ene "Click" Reaction Conditions and Efficiency
| Parameter | Condition/Value | Reference |
| Thiol to Alkene Molar Ratio | 1.2:1 | - |
| Photoinitiator | DMPA (1-5 mol%) | [9] |
| UV Wavelength | 365 nm | [3] |
| Reaction Time | Minutes to hours | [3] |
| Conversion of Allyl Groups | >95% | [10] |
| Grafting Efficiency | High | [11] |
Table 3: Characterization of Hydroxyl-Terminated Polybutadiene (HTPB) Curing Reaction with Isocyanate
| Parameter | Value | Reference |
| Stoichiometric Ratio (n[NCO]/n[OH]) | 1.0 | [7] |
| Catalyst | Stannous isooctoate | [7] |
| Activation Energy (Ea) | 69.37 kJ/mol (with stannous isooctoate) | [7] |
| Curing Mechanism | Kinetic control followed by diffusion control | [7] |
Visualizing the Reaction Pathway
The following diagram illustrates the chemical transformations occurring during the two-stage grafting process.
Figure 2: Chemical reaction pathway for polymer grafting via this compound.
Applications in Drug Development and Research
The ability to precisely modify polymer properties opens up numerous possibilities in the biomedical field:
-
Drug Delivery: Hydrophobic polymer backbones can be grafted with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) to create amphiphilic copolymers that self-assemble into micelles for drug encapsulation.[6]
-
Biocompatible Coatings: Surfaces of medical devices can be grafted with biocompatible polymers to reduce protein adsorption and improve hemocompatibility.
-
Tissue Engineering: Scaffolds can be functionalized with bioactive molecules to promote cell adhesion and proliferation.[4]
-
Stimuli-Responsive Materials: Polymers can be grafted with moieties that respond to changes in pH, temperature, or light, enabling the development of "smart" materials for controlled drug release.
This methodology provides a robust and versatile platform for the synthesis of well-defined graft copolymers with tailored functionalities, making it a valuable tool for researchers and professionals in drug development and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Allyl-Functionalized Polysaccharides for 3D Printable Hydrogels Through Thiol–Ene Click Chemistry [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of hydroxyl-terminated polybutadiene modified low temperature adaptive self-matting waterborne polyurethane - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00412K [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Grafting efficiency of synthetic polymers onto biomaterials: a comparative study of grafting-from versus grafting-to - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Allyl Carbamates from Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common and effective methods for the synthesis of allyl carbamates from alcohols. The protocols outlined below are intended to serve as a guide for laboratory practice.
Introduction
Allyl carbamates are valuable functional groups in organic synthesis, serving as key intermediates and protecting groups in the pharmaceutical and agrochemical industries. Their synthesis from readily available alcohols is a common transformation. This document details several reliable methods for this conversion, including palladium-catalyzed reactions, one-pot syntheses involving carbon dioxide, and the classical approach using isocyanates.
Method 1: Palladium-Catalyzed Synthesis of N-Aryl Allyl Carbamates
This method provides an efficient route to N-aryl allyl carbamates through a palladium-catalyzed cross-coupling reaction of aryl halides or triflates with sodium cyanate (B1221674), followed by in situ trapping of the resulting isocyanate with an allyl alcohol.[1]
Experimental Protocol
General Procedure for the Palladium-Catalyzed Synthesis of Allyl Phenylcarbamate:
-
To an oven-dried vial equipped with a stir bar, add the aryl halide (e.g., chlorobenzene, 1.0 mmol), sodium cyanate (1.5 mmol), Pd₂(dba)₃ (0.015 mmol), and a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.036 mmol).
-
Seal the vial and evacuate and backfill with argon three times.
-
Add anhydrous toluene (B28343) (2 mL) and triethylamine (B128534) (0.25 mmol).
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours.
-
Cool the reaction to room temperature.
-
To prevent the undesired palladium(0)-catalyzed deprotection of the allyl carbamate (B1207046), add iodobenzene (B50100) (0.1 mmol) and stir for 30 minutes at room temperature.[1]
-
Add allyl alcohol (2.0 mmol) and continue stirring at room temperature for an additional 4-6 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired allyl phenylcarbamate.
Quantitative Data
| Aryl Halide | Allyl Alcohol | Catalyst Loading (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-chlorotoluene | Allyl alcohol | 1.5 mol% Pd₂(dba)₃ | XPhos | Toluene | 110 | 24 | 67 | [1] |
| 4-methoxyphenyl triflate | Allyl alcohol | 1.5 mol% Pd₂(dba)₃ | XPhos | Toluene | 90 | 18 | 63 | [1] |
Method 2: One-Pot Synthesis from an Allyl Alcohol, an Amine, and Carbon Dioxide
A green and atom-economical approach to allyl carbamates involves the direct reaction of an allyl alcohol, an amine, and carbon dioxide, often catalyzed by a cerium oxide (CeO₂) catalyst in the presence of a dehydrating agent like 2-cyanopyridine (B140075).[2]
Experimental Protocol
General Procedure for the CeO₂-Catalyzed Synthesis of Methyl N-Phenylallylcarbamate:
-
In a high-pressure autoclave, combine CeO₂ (1 mmol), aniline (B41778) (5 mmol), allyl alcohol (75 mmol), and 2-cyanopyridine (75 mmol).[2]
-
Seal the autoclave and purge with carbon dioxide (1 MPa).
-
Pressurize the reactor with carbon dioxide to 5 MPa at room temperature.
-
Heat the reactor to 130 °C and stir for 6 hours.[2]
-
After cooling to room temperature, carefully vent the autoclave.
-
Analyze the reaction mixture by gas chromatography or NMR spectroscopy to determine the conversion and yield.
-
For isolation, concentrate the reaction mixture and purify by column chromatography.
Quantitative Data
| Amine | Alcohol | Catalyst | Dehydrating Agent | CO₂ Pressure (MPa) | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Methanol (B129727) | CeO₂ | 2-Cyanopyridine | 5 | 130 | 6 | 97 | [2] |
| 4-Methylaniline | Methanol | CeO₂ | 2-Cyanopyridine | 5 | 130 | 6 | 95 | [2] |
| Aniline | Ethanol | CeO₂ | 2-Cyanopyridine | 5 | 130 | 6 | 96 | [2] |
Method 3: Synthesis via Isocyanate Intermediate
The reaction of an allyl alcohol with a pre-formed or in-situ generated isocyanate is a classical and highly effective method for preparing allyl carbamates. A two-step procedure starting from an allyl alcohol to form an allyl carbamate, which then undergoes a rearrangement to an isocyanate followed by trapping, is also a versatile strategy.
Experimental Protocol: Two-Step Synthesis of tert-Butyl Allylcarbamate from Geraniol (B1671447)
This protocol involves the initial formation of an allyl carbamate from geraniol, followed by a dehydration-rearrangement to an allyl isocyanate, which is then trapped.
Step A: Synthesis of Allyl Carbamate from Geraniol
-
Dissolve geraniol (1.0 equiv) in dichloromethane (B109758) in a round-bottom flask at -15 °C.
-
Slowly add trichloroacetyl isocyanate (1.1 equiv) and stir for 20 minutes.
-
Quench the reaction with methanol (0.3 equiv).
-
Concentrate the mixture under reduced pressure to obtain the crude trichloroacetyl carbamate.
-
Dissolve the crude product in a 1:1 mixture of methanol and water.
-
Add potassium carbonate (3.0 equiv) and stir at room temperature for 1 hour.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate to yield the allyl carbamate, which can be used in the next step without further purification.
Step B: Dehydration and Trapping of the Isocyanate
-
Dissolve the crude allyl carbamate from Step A (1.0 equiv) in dichloromethane at -20 °C.
-
Add triethylamine (3.0 equiv) followed by triphenylphosphine (B44618) (1.5 equiv) and carbon tetrabromide (1.5 equiv).
-
Stir the reaction at -20 °C for 1 hour.
-
To the resulting this compound solution, add tert-butanol (B103910) (5.0 equiv) and a catalytic amount of dibutyltin (B87310) dilaurate.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Purify the reaction mixture by column chromatography to obtain the desired tert-butyl allylcarbamate.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general synthetic routes and a typical experimental workflow for the synthesis of allyl carbamates from alcohols.
Caption: Key synthetic routes to allyl carbamates from allyl alcohols.
Caption: General experimental workflow for allyl carbamate synthesis.
References
Application Notes: Reaction of Allyl Isocyanate with Primary and Secondary Amines
Abstract
These application notes provide a comprehensive overview of the reaction between allyl isocyanate and primary or secondary amines to form N-allyl-N'-substituted ureas. This reaction is a cornerstone of synthetic chemistry due to its efficiency, high yields, and the broad utility of the resulting urea (B33335) products. Allyl ureas serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] This document details the reaction mechanism, kinetics, and provides standardized protocols for researchers in organic synthesis and drug development.
Introduction
This compound is a highly versatile bifunctional reagent characterized by a reactive isocyanate group (-N=C=O) and an allyl group (CH₂=CH-CH₂-).[1] The electrophilic carbon atom of the isocyanate group readily undergoes nucleophilic addition with compounds containing active hydrogen atoms, such as primary and secondary amines.[1][2][3] This reaction provides a straightforward and high-yielding route to N,N'-disubstituted ureas.
The resulting N-allyl ureas are valuable building blocks in medicinal chemistry. The urea moiety's unique hydrogen-bonding capabilities allow it to interact effectively with biological targets, making it a common functional group in many approved drugs.[4][5][6] Urea derivatives have been investigated for a wide range of biological activities, including as anticancer, anticonvulsant, antiviral, and antimicrobial agents.[6][7] The presence of the allyl group offers a site for further functionalization, such as in cyclization reactions or as a precursor for other functional groups.[8]
Reaction Mechanism and Kinetics
The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the electrophilic carbonyl carbon of the isocyanate group. This is followed by a rapid proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the stable urea product.[2][3]
The general mechanism is illustrated below:
Caption: Mechanism of urea formation.
Kinetics and Reactivity
The reaction between isocyanates and amines is typically very fast, often reaching completion within minutes to a few hours at room temperature.[9] In general, no catalyst is required for reactions with aliphatic amines.[9] The reactivity is influenced by the nucleophilicity and steric hindrance of the amine.
| Nucleophile Type | Relative Reactivity | Catalyst Requirement |
| Primary Aliphatic Amine | Very High | None, reaction is very fast.[9] |
| Secondary Aliphatic Amine | High | None, reaction is fast.[10] |
| Primary Aromatic Amine | Moderate | May require heating or a mild catalyst. |
| Secondary Aromatic Amine | Low | Generally requires catalyst and/or heat. |
| Alcohols / Water | Very Low | Requires catalyst (e.g., tertiary amines, organometallics).[3][9][11] |
| Table 1: Relative reactivity of nucleophiles with isocyanates. |
Applications in Drug Development
The urea scaffold is a privileged structure in medicinal chemistry due to its ability to act as a rigid hydrogen bond donor-acceptor unit.[5] This feature facilitates strong and specific interactions with enzyme active sites and receptors.
-
Kinase Inhibitors: Many diaryl urea compounds, such as Sorafenib, are potent kinase inhibitors used in cancer therapy. The urea moiety is critical for binding to the enzyme's active site.[7][12]
-
Anticonvulsants and Sedatives: Certain urea derivatives have shown significant activity as anticonvulsants and sedatives.[7]
-
Antiviral Agents: N,N'-disubstituted ureas have been investigated as anti-HIV agents, among other antiviral applications.[7][13]
-
Synthetic Intermediates: Allyl ureas can be further modified. For instance, the allyl group can participate in intramolecular cyclization reactions to form imidazolidin-2-ones, another important heterocyclic motif in drug discovery.[8]
Experimental Protocols
Safety Note: this compound is toxic, volatile, and a lachrymator. It is also moisture-sensitive.[1][3] All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent reaction with atmospheric moisture.
General Experimental Workflow
Caption: General workflow for urea synthesis.
Protocol 1: Synthesis of N-allyl-N'-benzylurea (from a Primary Amine)
This protocol describes the reaction of this compound with benzylamine (B48309).
Materials:
-
Benzylamine (1.0 eq)
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask with stir bar
-
Septa and needles
-
Inert gas line (N₂ or Ar)
-
Ice bath
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
In the flask, dissolve benzylamine (e.g., 10 mmol, 1.07 g) in 20 mL of anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add this compound (10 mmol, 0.83 g) dropwise to the stirred solution over 5-10 minutes. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product is often pure enough for many applications. If necessary, purify the solid product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Expected Results: The product, N-allyl-N'-benzylurea, is typically a white solid. Yields are generally high (>90%).
Protocol 2: Synthesis of N-allyl-N',N'-diethylurea (from a Secondary Amine)
This protocol describes the reaction of this compound with diethylamine (B46881).
Materials:
-
Diethylamine (1.0 eq)
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask with stir bar
-
Septa and needles
-
Inert gas line (N₂ or Ar)
-
Ice bath
Procedure:
-
Set up a flame-dried round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Dissolve diethylamine (e.g., 10 mmol, 0.73 g) in 20 mL of anhydrous DCM in the flask.
-
Cool the solution to 0°C in an ice bath.
-
Add this compound (10 mmol, 0.83 g) dropwise to the vigorously stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction with secondary amines can be slightly slower than with primary amines.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
The resulting crude product is a colorless oil or low-melting solid. Purify by column chromatography on silica (B1680970) gel if required.
Expected Results: The reaction typically affords the desired N-allyl-N',N'-diethylurea in excellent yield (>90%).
Data Presentation
The following table provides representative data for the synthesis of various allyl ureas. (Note: These are illustrative examples; actual results may vary based on specific substrates and conditions).
| Entry | Amine | Product | Typical Solvent | Time (h) | Yield (%) |
| 1 | Aniline | N-allyl-N'-phenylurea | THF | 3 | 95 |
| 2 | Cyclohexylamine | N-allyl-N'-cyclohexylurea | DCM | 1 | 98 |
| 3 | Morpholine | 4-(allylcarbamoyl)morpholine | DCM | 2 | 96 |
| 4 | Piperidine | 1-(allylcarbamoyl)piperidine | THF | 2 | 97 |
| Table 2: Illustrative reaction outcomes for the synthesis of N-allyl ureas. |
References
- 1. nbinno.com [nbinno.com]
- 2. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]
- 4. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 9. poliuretanos.net [poliuretanos.net]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. asianpubs.org [asianpubs.org]
- 13. e-journal.unair.ac.id [e-journal.unair.ac.id]
Application Notes and Protocols for Surface Modification Using Allyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of allyl isocyanate in the surface modification of materials. This compound is a versatile bifunctional molecule that serves as an excellent platform for introducing reactive allyl groups onto a variety of substrates. The highly reactive isocyanate group (-N=C=O) allows for covalent attachment to surfaces rich in active hydrogen atoms, such as those with hydroxyl (-OH), amine (-NH2), or thiol (-SH) functionalities. The retained terminal allyl group (CH₂=CH-CH₂-) provides a site for subsequent chemical transformations, making it a valuable tool in materials science, biomaterial engineering, and drug delivery system development.
The core reactivity of this compound lies in the electrophilic carbon atom of the isocyanate group, which readily undergoes nucleophilic addition.[1] This reaction forms stable urethane (B1682113), urea, or thiourethane linkages, covalently bonding the molecule to the material's surface.[1] This method is advantageous due to its efficiency and the stability of the resulting covalent bonds.[2] The tethered allyl groups can then be used in a variety of secondary "click" chemistry reactions, such as thiol-ene reactions, providing a versatile platform for the attachment of biomolecules, polymers, or nanoparticles.
Key Applications:
-
Biomaterial Functionalization: Creation of bioactive surfaces that can immobilize proteins, peptides, or other biomolecules for applications in tissue engineering and regenerative medicine.[3]
-
Drug Delivery: Surface modification of nanoparticles or other drug carriers to improve biocompatibility, and circulation time, or for targeted delivery.
-
Polymer Science: Use as a cross-linking agent to enhance the mechanical properties of polymers and coatings.[1]
-
Biosensors: Development of sensor surfaces with specific recognition elements.
Experimental Protocols
Protocol 1: Surface Modification of Hydroxylated Substrates (e.g., Glass, Silicon Dioxide)
This protocol describes the general procedure for functionalizing a hydroxyl-terminated surface with this compound.
Materials:
-
Substrate (e.g., glass slides, silicon wafers)
-
This compound (CAS 1476-23-9)[4]
-
Anhydrous Toluene or other anhydrous aprotic solvent (e.g., THF, Dioxane)
-
Dibutyltin dilaurate (DBTDL) or a tertiary amine (e.g., triethylamine) as a catalyst (optional)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄: 30% H₂O₂) - EXTREME CAUTION
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the substrate in piranha solution for 30-60 minutes at room temperature. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with copious amounts of deionized water.
-
Rinse with ethanol and dry under a stream of nitrogen gas.
-
Heat the substrate in an oven at 110-120°C for at least 1 hour to ensure a dry, hydroxylated surface.
-
-
Surface Functionalization Reaction:
-
In a moisture-free environment (e.g., a glovebox or under a nitrogen atmosphere), prepare a solution of this compound in the anhydrous solvent. A typical concentration range is 1-5% (v/v).
-
If using a catalyst, add it to the solution. For DBTDL, a concentration of 0.1-0.5 mol% relative to the isocyanate is often used.[5]
-
Place the cleaned, dry substrate in the reaction vessel.
-
Immerse the substrate in the this compound solution.
-
The reaction can often proceed at room temperature over several hours (2-24 hours).[6] For a faster reaction, the temperature can be elevated to 50-80°C for 1-4 hours.[6]
-
The reaction progress can be monitored by observing the disappearance of the isocyanate peak in the FTIR spectrum of the solution.
-
-
Post-Reaction Cleaning:
-
Remove the substrate from the reaction solution.
-
Rinse the substrate sequentially with the anhydrous solvent (e.g., toluene), ethanol, and deionized water to remove any unreacted this compound and catalyst.
-
Dry the functionalized substrate under a stream of nitrogen gas.
-
Store the modified substrate in a desiccator to prevent hydrolysis of the surface.
-
Protocol 2: Characterization of this compound-Modified Surfaces
This protocol outlines the key techniques for verifying the successful surface modification.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the formation of the urethane linkage and the disappearance of the isocyanate group.
-
Procedure: Acquire the FTIR spectrum of the modified substrate.
-
Expected Results:
2. X-ray Photoelectron Spectroscopy (XPS):
-
Objective: To determine the elemental composition of the surface and confirm the presence of nitrogen from the isocyanate.
-
Procedure: Perform an XPS survey scan on the modified surface.
-
Expected Results: The survey spectrum should show the presence of Nitrogen (N 1s peak at ~400 eV), in addition to the elements of the substrate (e.g., Si, O for a silicon wafer).[9][10] High-resolution scans of the C 1s and N 1s regions can provide further information about the chemical bonding environment.
3. Water Contact Angle Goniometry:
-
Objective: To quantify the change in surface wettability.
-
Procedure: Measure the static water contact angle on the unmodified and modified substrates.
-
Expected Results: The introduction of the this compound molecule, which has a hydrocarbon chain, is expected to increase the hydrophobicity of a hydrophilic surface like clean glass or silica. This will be observed as an increase in the water contact angle.[11][12]
Data Presentation
The following table provides illustrative data on how reaction conditions can influence the properties of a silicon dioxide surface modified with this compound. This data is representative of expected outcomes based on the principles of isocyanate surface chemistry.
| Sample ID | This compound Conc. (v/v %) | Reaction Time (h) | Reaction Temp. (°C) | Catalyst | Water Contact Angle (°) | N/Si Atomic Ratio (from XPS) |
| Control | 0 | 0 | - | None | < 10° | 0 |
| A-01 | 2 | 4 | 25 | None | 55° ± 3° | 0.08 |
| A-02 | 2 | 12 | 25 | None | 68° ± 2° | 0.15 |
| A-03 | 2 | 4 | 60 | None | 72° ± 3° | 0.18 |
| A-04 | 2 | 4 | 60 | DBTDL (0.1 mol%) | 78° ± 2° | 0.25 |
Visualizations
Caption: Reaction pathways of this compound with functionalized surfaces.
Caption: General experimental workflow for surface modification.
References
- 1. Advancements in Isocyanate Reaction Control Techniques [eureka.patsnap.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. mt.com [mt.com]
- 5. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 7. researchgate.net [researchgate.net]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. XPS Analysis of Surface Modified Polymers [eag.com]
- 10. XPS - Fraunhofer IAP [iap.fraunhofer.de]
- 11. scispace.com [scispace.com]
- 12. politesi.polimi.it [politesi.polimi.it]
Application Notes and Protocols for the Synthesis of Allyl-Functionalized Polyurethanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl-functionalized polyurethanes are a versatile class of polymers that have garnered significant interest in the biomedical field, particularly in applications such as targeted drug delivery and tissue engineering.[1] The presence of the allyl group's reactive double bond allows for a wide range of post-synthesis modifications through various chemical reactions, including thiol-ene click chemistry, epoxidation, and polymerization.[1] This functional handle enables the attachment of diverse molecules and the formation of cross-linked networks, providing a platform for creating materials with tunable properties.[1][2]
These application notes provide a detailed, step-by-step protocol for the synthesis of allyl-functionalized polyurethanes via a two-step process. This method involves the initial formation of an isocyanate-terminated prepolymer from a polyol and a diisocyanate, followed by the end-capping of the prepolymer with allyl amine to introduce the desired allyl functionality.
Reaction Principle
The synthesis of polyurethanes is based on the addition reaction between an isocyanate group (–NCO) and a hydroxyl group (–OH), which forms a urethane (B1682113) linkage.[3] In this protocol, a diol (polyol) is reacted with an excess of a diisocyanate to create a prepolymer with reactive isocyanate groups at both ends. Subsequently, allyl amine is introduced to react with these terminal isocyanate groups, effectively capping the polymer chains with allyl functionalities. The overall reaction is typically facilitated by a catalyst, such as dibutyltin (B87310) dilaurate (DBTDL).[4]
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the synthesis of an allyl-functionalized polyurethane.
Materials
-
Polycaprolactone (PCL) diol (Mn = 2000 g/mol )
-
Toluene (B28343) diisocyanate (TDI)
-
Allyl amine
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Nitrogen gas (high purity)
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Schlenk line or nitrogen inlet
-
Vacuum oven
-
Standard laboratory glassware
Pre-reaction Preparations
CAUTION: Isocyanates are toxic and moisture-sensitive. All reactions should be performed in a well-ventilated fume hood under a dry nitrogen atmosphere. Glassware must be thoroughly dried before use to prevent unwanted side reactions of isocyanates with water.
-
Drying of Reagents:
-
Dry the PCL diol under vacuum at 80°C for at least 4 hours to remove any residual moisture.
-
Use freshly distilled toluene to ensure anhydrous conditions.
-
Synthesis of Isocyanate-Terminated Prepolymer (Step 1)
-
Set up the reaction apparatus consisting of a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet.
-
Charge the flask with the dried PCL diol and anhydrous toluene.
-
Begin stirring the mixture and heat to 80°C under a gentle flow of nitrogen.
-
Once the PCL diol is completely dissolved and the temperature is stable, add the DBTDL catalyst to the flask.
-
Slowly add the toluene diisocyanate (TDI) dropwise to the reaction mixture from the dropping funnel over a period of 30 minutes. An excess of diisocyanate is used to ensure the prepolymer is isocyanate-terminated.[3] A typical molar ratio of NCO:OH is 2:1.
-
After the addition is complete, continue to stir the reaction mixture at 80°C for 3-4 hours.[1]
-
Monitor the reaction progress by Fourier-transform infrared (FTIR) spectroscopy. The reaction is considered complete when the characteristic absorption peak of the hydroxyl group (~3400 cm⁻¹) disappears and the peak for the isocyanate group (~2270 cm⁻¹) remains stable.[4]
Synthesis of Allyl-Functionalized Polyurethane (Step 2)
-
Cool the reaction mixture containing the isocyanate-terminated prepolymer to 60°C.
-
Slowly add allyl amine dropwise to the reaction mixture.
-
Continue stirring the mixture at 60°C and monitor the reaction by FTIR spectroscopy.
-
The reaction is complete when the isocyanate peak at ~2270 cm⁻¹ has completely disappeared, indicating that the prepolymer has been fully end-capped with the allyl groups.[4] This step can take several hours.
Purification of the Final Product
-
Once the reaction is complete, cool the polymer solution to room temperature.
-
Precipitate the allyl-functionalized polyurethane by slowly pouring the reaction mixture into a large volume of cold, stirred diethyl ether.[4]
-
A white, solid polymer will precipitate out of the solution.
-
Collect the polymer by vacuum filtration and wash it several times with fresh diethyl ether to remove any unreacted reagents and solvent.
-
Dry the purified polymer in a vacuum oven at 40°C overnight to a constant weight.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of an allyl-functionalized polyurethane based on the described protocol.
| Parameter | Value | Reference |
| Reactants Molar Ratio | ||
| NCO (TDI) : OH (PCL diol) | 2 : 1 | [4] |
| Allyl Amine : NCO (prepolymer) | 1.1 : 1 (slight excess) | |
| Reaction Conditions | ||
| Prepolymer Synthesis Temp. | 80 °C | [4] |
| Prepolymer Synthesis Time | 3 - 4 hours | [1] |
| End-capping Temperature | 60 °C | |
| Catalyst | Dibutyltin dilaurate (DBTDL) | [4] |
| Product Characteristics | ||
| Yield | > 90% | |
| Number-Average Mol. Wt. (Mn) | 10,000 - 15,000 g/mol | |
| Weight-Average Mol. Wt. (Mw) | 20,000 - 30,000 g/mol | |
| Polydispersity Index (PDI) | 1.8 - 2.2 | |
| Spectroscopic Data | ||
| FTIR (N=C=O stretch) | ~2270 cm⁻¹ (disappears in final product) | [4] |
| FTIR (N-H stretch, urethane) | ~3330 cm⁻¹ (appears) | [4] |
| ¹H NMR (allyl protons) | δ 5.1-5.3 ppm, δ 5.8-6.0 ppm (appear) | [4] |
Visualizations
Reaction Mechanism
Caption: General reaction scheme for the two-step synthesis of allyl-functionalized polyurethane.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of allyl-functionalized polyurethane.
References
Allyl Isocyanate as a Crosslinking Agent for Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing allyl isocyanate as a versatile crosslinking agent for polymers. This compound is a unique bifunctional molecule, possessing both a highly reactive isocyanate group (-N=C=O) and a polymerizable allyl group (–CH₂–CH=CH₂). This dual functionality allows for a two-stage crosslinking process, enabling the formation of robust and tailored polymer networks with enhanced mechanical and thermal properties.
The isocyanate group readily reacts with active hydrogen-containing functional groups within polymers, such as hydroxyl (-OH), amine (-NH₂), or thiol (-SH) groups, to form stable urethane (B1682113), urea, or thiourethane linkages, respectively. This initial reaction forms a chemically crosslinked network. The pendant allyl groups can then be subjected to a secondary curing process, such as free-radical polymerization or thiol-ene click chemistry, to introduce a higher crosslink density and further modify the material properties.
Principle of Crosslinking with this compound
The crosslinking mechanism involves the nucleophilic addition of an active hydrogen atom from the polymer backbone to the electrophilic carbon atom of the isocyanate group of this compound. This reaction is typically carried out at elevated temperatures and may be facilitated by a catalyst.
Diagram of the Crosslinking Reaction
Caption: Reaction of a polymer with this compound.
Experimental Protocols
Protocol 1: Crosslinking of a Hydroxyl-Terminated Polymer (e.g., Polyethylene Glycol)
This protocol describes the synthesis of a crosslinked polyurethane network using a hydroxyl-terminated polymer and this compound.
Materials:
-
Hydroxyl-terminated polymer (e.g., Polyethylene glycol (PEG), MW 2000 g/mol )
-
This compound
-
Anhydrous solvent (e.g., Toluene, Dimethylformamide (DMF))
-
Catalyst (e.g., Dibutyltin dilaurate (DBTDL))
-
Nitrogen or Argon gas supply
-
Reaction vessel with a mechanical stirrer, condenser, and nitrogen/argon inlet
-
Heating mantle
Procedure:
-
Drying of Polymer: Dry the hydroxyl-terminated polymer under vacuum at 60-80°C for at least 4 hours to remove any residual water, which can react with the isocyanate.
-
Reaction Setup: Assemble the reaction vessel and purge with dry nitrogen or argon to create an inert atmosphere.
-
Polymer Dissolution: Add the dried polymer to the reaction vessel and dissolve it in the anhydrous solvent under gentle stirring.
-
Addition of this compound: Stoichiometrically calculate the amount of this compound required based on the hydroxyl number of the polymer. Typically, an NCO:OH ratio of 1:1 is used for a linear chain extension, while an excess of isocyanate can be used to ensure complete reaction of the hydroxyl groups. Add the this compound dropwise to the polymer solution at room temperature while stirring.
-
Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants) to the reaction mixture.
-
Curing: Heat the reaction mixture to 60-80°C and maintain the temperature for 2-4 hours, or until the reaction is complete. The progress of the reaction can be monitored by Fourier Transform Infrared (FTIR) spectroscopy by observing the disappearance of the characteristic N=C=O stretching peak at approximately 2270 cm⁻¹[1].
-
Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure to obtain the crosslinked polymer.
-
Post-Curing (Optional): The resulting polymer with pendant allyl groups can be further cured. For thermal curing, the polymer can be heated in the presence of a radical initiator. For UV curing, a photoinitiator is added, and the polymer is exposed to UV radiation.
Characterization of Crosslinked Polymers
A variety of analytical techniques can be employed to characterize the structure and properties of the this compound-crosslinked polymers.
Experimental Workflow for Characterization
Caption: Workflow for polymer characterization.
Characterization Protocols
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the completion of the crosslinking reaction.
-
Procedure: Acquire FTIR spectra of the reactants and the final crosslinked polymer. The disappearance of the strong absorption band around 2270 cm⁻¹ (corresponding to the N=C=O stretch of the isocyanate) and the appearance of new bands corresponding to urethane linkages (N-H stretch around 3300 cm⁻¹ and C=O stretch around 1700 cm⁻¹) indicate a successful reaction.
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) of the crosslinked polymer. An increase in Tg compared to the uncrosslinked polymer is indicative of reduced chain mobility due to crosslinking.
-
Procedure: Heat a small sample of the polymer in a DSC instrument under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min). The Tg is identified as a step-change in the heat flow curve.
-
-
Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability of the crosslinked polymer.
-
Procedure: Heat a sample of the polymer in a TGA instrument under a nitrogen or air atmosphere at a controlled rate (e.g., 10°C/min) and monitor the weight loss as a function of temperature. A higher decomposition temperature for the crosslinked polymer compared to the starting material indicates enhanced thermal stability.
-
-
Swelling Studies:
-
Objective: To estimate the crosslink density of the polymer network. A lower degree of swelling in a suitable solvent indicates a higher crosslink density.
-
Procedure: Immerse a pre-weighed dried sample of the crosslinked polymer in a suitable solvent (e.g., toluene, THF) at room temperature for 24-48 hours. Remove the swollen sample, blot the surface to remove excess solvent, and weigh it. The degree of swelling can be calculated from the weights of the swollen and dry polymer.
-
-
Mechanical Testing:
-
Objective: To determine the mechanical properties such as tensile strength, Young's modulus, and elongation at break.
-
Procedure: Prepare standardized test specimens (e.g., dog-bone shape for tensile testing) from the crosslinked polymer. Perform tensile testing using a universal testing machine according to ASTM standards (e.g., ASTM D638).
-
Quantitative Data Summary
The following table summarizes representative data on the effect of this compound as a crosslinking agent on the properties of a hypothetical hydroxyl-terminated polymer. The exact values will vary depending on the specific polymer, the NCO:OH ratio, and the curing conditions.
| Property | Uncrosslinked Polymer | Crosslinked with this compound | Test Method |
| Glass Transition Temperature (Tg) | -20 °C | +15 °C | DSC |
| Decomposition Temperature (Td) | 350 °C | 380 °C | TGA |
| Tensile Strength | 5 MPa | 25 MPa | ASTM D638 |
| Young's Modulus | 50 MPa | 300 MPa | ASTM D638 |
| Elongation at Break | 400% | 150% | ASTM D638 |
| Degree of Swelling in Toluene | Dissolves | 150% | Swelling Test |
Note: This data is illustrative and serves to demonstrate the typical changes observed upon crosslinking with this compound.
Safety Precautions
Isocyanates are sensitizers and can be harmful if inhaled or if they come into contact with the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound before use.
References
Application Notes and Protocols for Catalytic Reactions Involving Allyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl isocyanate is a versatile reagent in organic synthesis, prized for its dual reactivity stemming from the nucleophilic susceptibility of the isocyanate group and the ability of the allyl group to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. This document provides an overview of key catalytic reactions involving this compound and its precursors, with detailed protocols for their application in research and development. The methodologies outlined herein are valuable for the synthesis of complex nitrogen-containing molecules, including ureas, carbamates, and polymers, which are significant in medicinal chemistry and materials science.[1]
Metal-Free[2][2]-Sigmatropic Rearrangement for N-Glycoside Synthesis
A powerful, metal-free method to generate allyl isocyanates in situ is through the[2][2]-sigmatropic rearrangement of allyl carbamates. This reaction proceeds with high stereoselectivity, allowing for the synthesis of complex chiral molecules like N-glycosides. The generated isocyanate is typically trapped with a nucleophile in a one-pot procedure.
Reaction Pathway
Caption: Workflow for the one-pot[2][2]-sigmatropic rearrangement and nucleophilic trapping.
Quantitative Data Summary
| Entry | Nucleophile (NuH) | Product Type | Yield (%) | Reference |
| 1 | Benzyl alcohol | Carbamate | 92 | [3] |
| 2 | Methanol | Carbamate | 85 | [3] |
| 3 | Aniline | Urea | 78 | [3] |
| 4 | Benzylamine | Urea | 81 | [3] |
| 5 | Morpholine | Urea | 75 | [3] |
Experimental Protocol: General Procedure for the One-Pot Dehydration/[2][2]-Sigmatropic Rearrangement/Nucleophilic Addition
Materials:
-
Allyl carbamate precursor
-
Trifluoroacetic anhydride (B1165640) (TFAA) (2.0 equiv)
-
Triethylamine (B128534) (NEt₃) (3.0 equiv)
-
Nucleophile (e.g., alcohol, amine) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
To a solution of the allyl carbamate (1.0 equiv) in anhydrous THF at -20 °C under an inert atmosphere, add triethylamine (3.0 equiv).
-
Slowly add trifluoroacetic anhydride (2.0 equiv) to the stirred solution.
-
After stirring for 15 minutes at -20 °C, add the desired nucleophile (3.0 equiv).
-
Allow the reaction mixture to warm to 0 °C and stir for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired product.[3]
Aluminum-Catalyzed Trimerization of this compound
The cyclotrimerization of isocyanates is an atom-economical method to produce isocyanurates, which have applications in materials science. Aluminum complexes have been shown to be effective catalysts for this transformation, including for this compound.[1][4]
Reaction Scheme
Caption: Catalytic cyclotrimerization of this compound.
Quantitative Data Summary
| Catalyst | Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| [Al(Salpy)(OBn)] | Phenyl isocyanate | 0.2 | 25 | 18 | >99 | [4] |
| [Al(Salpy)(OBn)] | Phenyl isocyanate | 0.2 | 50 | 1 | >99 | [4] |
| [Al(Salpy)(OBn)] | This compound | 0.2 | 50 | 24 | >99 | [2][4] |
Experimental Protocol: Aluminum-Catalyzed Trimerization of this compound
Materials:
-
This compound
-
[Al(Salpy)(OBn)] catalyst
-
Anhydrous toluene (B28343) (optional, for solution-phase reaction)
-
Schlenk flask or sealed reaction vessel
-
Magnetic stirrer and stirring bar
-
Oil bath
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with the [Al(Salpy)(OBn)] catalyst (0.2 mol%).
-
Add this compound (1.0 equiv). For solvent-free conditions, proceed to the next step. For a solution-phase reaction, add anhydrous toluene.
-
Seal the vessel and place it in a preheated oil bath at 50 °C.
-
Monitor the reaction by IR spectroscopy (disappearance of the NCO stretch at ~2270 cm⁻¹) or ¹H NMR.
-
Upon completion, the product can be isolated. If the reaction solidifies, the product is likely of high purity. Further purification can be achieved by recrystallization if necessary.
Titanium-Mediated Coordination Polymerization of this compound
Polyisocyanates are helical polymers with applications in chiral separations and as liquid crystalline materials. Organotitanium(IV) compounds are effective catalysts for the living polymerization of isocyanates, including this compound.[3][5][6]
Polymerization Process
Caption: Key steps in the titanium-catalyzed polymerization of this compound.
Quantitative Data Summary
| Catalyst | Monomer | Solvent | Temperature | Notes | Reference |
| CpTiCl₂(NMe₂) | This compound | Toluene | Room Temp. | Living polymerization | [3] |
| CpTiCl₂(OCH₂CF₃) | n-Hexyl isocyanate | Toluene | Room Temp. | Living polymerization | [6] |
Experimental Protocol: Synthesis of Poly(this compound)
Materials:
-
This compound (ALIC)
-
Organotitanium catalyst (e.g., CpTiCl₂(NMe₂))
-
Anhydrous toluene
-
Methanol/Dichloromethane mixture (1:10 v/v), pre-chilled
-
Inert atmosphere glovebox or Schlenk line
-
Dry glassware
Procedure:
-
All manipulations should be performed under an inert atmosphere.
-
In a dry vial inside a glovebox, dissolve the required amount of the organotitanium catalyst in anhydrous toluene.
-
To this solution, add the desired amount of this compound monomer.
-
Stir the reaction mixture at room temperature. The polymerization time will depend on the desired molecular weight and monomer concentration. The reaction can be monitored by the increase in viscosity.
-
To terminate the polymerization, remove the vial from the glovebox, place it in an ice bath, and add a frozen mixture of MeOH/CH₂Cl₂ (1:10 v/v).[3]
-
Precipitate the polymer by adding the reaction solution to a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Palladium-Catalyzed Asymmetric Allylic Cycloaddition
While not a direct reaction of this compound, this protocol describes the synthesis of chiral cyclic ureas from isocyanates and nitrogen-containing allylic carbonates. This methodology can be adapted for the synthesis of complex molecules in drug discovery.[7][8]
Proposed Adapted Reaction for this compound
Caption: Proposed Pd-catalyzed cycloaddition involving this compound.
Quantitative Data Summary (for related reaction)
| Substrate (Isocyanate) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Phenyl isocyanate | 95 | 96 | [7] |
| 4-Chlorophenyl isocyanate | 92 | 95 | [7] |
| 4-Methoxyphenyl isocyanate | 94 | 96 | [7] |
| n-Butyl isocyanate | 85 | 92 | [7] |
Experimental Protocol: Adapted Procedure for Pd-Catalyzed Asymmetric Cycloaddition
Note: This is an adapted protocol and would require optimization for this compound.
Materials:
-
Nitrogen-containing allylic carbonate
-
This compound
-
Pd₂(dba)₃·CHCl₃ (2.5 mol%)
-
Chiral phosphoramidite (B1245037) ligand (e.g., (S,S,S)-SKP) (5 mol%)
-
Anhydrous 1,2-dimethoxyethane (B42094) (DME)
-
Schlenk tube
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd₂(dba)₃·CHCl₃ and the chiral ligand.
-
Add anhydrous DME and stir at room temperature for 20 minutes.
-
Add the allylic carbonate to the catalyst solution.
-
Cool the mixture to 0 °C and add this compound.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the chiral cyclic urea.[7]
Conclusion
The catalytic reactions involving this compound and its precursors offer a diverse toolkit for synthetic chemists. From metal-free stereoselective rearrangements to transition metal-catalyzed polymerizations and cycloadditions, these methods provide access to a wide range of valuable nitrogen-containing compounds. The protocols provided herein serve as a starting point for the application of these powerful transformations in research and development. Further exploration of these and other catalytic systems will undoubtedly continue to expand the synthetic utility of this compound.
References
- 1. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC03339D [pubs.rsc.org]
- 5. Organotitanium(IV) compounds as catalysts for the polymerization of isocyanates: The polymerization of isocyanates with functionalized side chains (Journal Article) | OSTI.GOV [osti.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pd-Catalyzed Asymmetric Allylic Cycloaddition of N-Containing Allylic Carbonates with Isocyanates [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Allyl Isocyanate in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl isocyanate is a highly reactive and versatile chemical intermediate characterized by the presence of both an allyl group and a highly electrophilic isocyanate moiety. This dual functionality makes it an invaluable building block in the synthesis of a diverse range of bioactive molecules. The isocyanate group readily undergoes nucleophilic addition reactions with primary and secondary amines, alcohols, and thiols to form stable urea (B33335), carbamate, and thiocarbamate linkages, respectively. The presence of the allyl group provides a site for further chemical modification or can play a direct role in the biological activity of the final compound.
These application notes provide an overview of the use of this compound in the synthesis of bioactive molecules, with a focus on anticancer and antiviral agents. Detailed experimental protocols, quantitative data on biological activity, and visualizations of synthetic workflows and relevant signaling pathways are presented to guide researchers in this field.
Core Applications of this compound in Bioactive Molecule Synthesis
The primary application of this compound in drug discovery and agrochemical research lies in its efficient reaction with nucleophiles, particularly amines, to form N-allylurea derivatives. This scaffold is present in a number of compounds with interesting biological activities.
-
Anticancer Agents: The N-allylurea moiety can be found in molecules designed as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By targeting specific kinases, the proliferation of cancer cells can be inhibited.[1]
-
Antiviral Agents: N-allylurea derivatives have been investigated for their potential to inhibit viral replication. The urea functional group can participate in hydrogen bonding interactions with viral enzymes, disrupting their function.[2]
-
Agrochemicals: The reactivity of this compound is also harnessed in the synthesis of pesticides, including insecticides and herbicides.[3][4]
Synthesis of Bioactive N-Allylurea Derivatives
The most common and straightforward method for the synthesis of N-allylurea derivatives is the reaction of this compound with a primary or secondary amine. This reaction is typically high-yielding and proceeds under mild conditions.
General Experimental Workflow for N-Allylurea Synthesis
Figure 1: General experimental workflow for the synthesis of N-allylureas.
Application in Anticancer Drug Discovery: N-Allylureas as Kinase Inhibitors
Numerous N,N'-disubstituted ureas have been identified as potent inhibitors of various protein kinases involved in cancer progression, such as p38 MAP kinase, EGFR, and VEGFR-2.[5][6][7] While specific data for N-allyl derivatives is less common, the synthetic accessibility and the potential for the allyl group to occupy hydrophobic pockets in the kinase active site make them attractive candidates for inhibitor design.
Hypothetical Signaling Pathway Inhibition
Many kinase inhibitors function by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates and blocking the signaling cascade that leads to cell proliferation and survival.[8]
Figure 2: Hypothesized inhibition of the Raf/MEK/ERK signaling pathway by an N-allylurea derivative.
Experimental Protocol: Synthesis of 1-allyl-3-(4-chlorophenyl)urea (B4756204)
This protocol describes the synthesis of a model N-allyl-N'-aryl urea, 1-allyl-3-(4-chlorophenyl)urea, which can be screened for biological activity.
Materials:
-
This compound (CAS: 1476-23-9)
-
4-chloroaniline (B138754) (CAS: 106-47-8)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-chloroaniline (1.28 g, 10 mmol) in 30 mL of anhydrous DCM.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Add this compound (0.83 g, 10 mmol) dropwise to the cooled solution over a period of 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Upon completion, a white precipitate will form. Filter the solid and wash with a small amount of cold DCM.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the combined solids by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the pure product.
-
Dry the product under vacuum to obtain 1-allyl-3-(4-chlorophenyl)urea as a white solid.
Expected Yield: 85-95%
Quantitative Data for Bioactive Urea Derivatives (Illustrative)
The following table presents illustrative biological activity data for various N-substituted urea derivatives, demonstrating their potential as anticancer agents. While these specific examples do not all contain an allyl group, they represent the types of bioactive molecules that can be generated and provide a basis for the evaluation of novel N-allylureas.
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| 8c | Antiproliferative | A549 (Lung) | < 5 | [9] |
| 9b | Antiproliferative | MCF7 (Breast) | < 3 | [5] |
| 9d | Antiproliferative | PC3 (Prostate) | < 3 | [5] |
| 4b | Cytotoxic | SW480 (Colon) | 11.08 | [10] |
| 5a | EGFR Inhibitor | HT-29 (Colon) | 0.15 | [7] |
Application in Antiviral Drug Discovery
The urea motif is a key structural feature in several antiviral drugs. The ability of the N-H protons and the carbonyl oxygen to act as hydrogen bond donors and acceptors, respectively, allows these molecules to bind to the active sites of viral enzymes, such as proteases and polymerases, and inhibit their function.
Experimental Protocol: Synthesis of a Novel N-Allyl-N'-(heteroaryl)urea
This protocol outlines the synthesis of a generic N-allyl-N'-(heteroaryl)urea, which can be screened for antiviral activity. Heterocyclic amines are common starting materials for the synthesis of bioactive molecules.
Materials:
-
This compound
-
2-aminopyridine (B139424) (or other heterocyclic amine)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon)
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-aminopyridine (0.94 g, 10 mmol) in 40 mL of anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add this compound (0.91 g, 11 mmol, 1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Remove the solvent in vacuo using a rotary evaporator.
-
The resulting crude solid can be purified by trituration with diethyl ether or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-allyl-N'-(2-pyridyl)urea.
Quantitative Data for Antiviral Urea Derivatives (Illustrative)
The following table provides examples of the antiviral activity of urea-containing compounds.
| Compound ID | Virus Target | Assay | IC50 (µM) | Reference |
| 5i | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | 25.26 | |
| 5k | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | 18.52 | |
| 3h | Cytomegalovirus (CMV) | Antiviral Evaluation | - | [2] |
| 3g | Cytomegalovirus (CMV) | Antiviral Evaluation | - | [2] |
Note: The specific activity for compounds 3h and 3g was reported as "selective inhibition" without a specific IC50 value in the provided abstract.
Safety Precautions
This compound is a toxic and moisture-sensitive compound. It is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Reactions should be carried out under an inert atmosphere to prevent reaction with moisture.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of a wide array of N-allylurea derivatives with potential applications in medicine and agriculture. The straightforward and high-yielding nature of the reaction between this compound and amines makes it an attractive method for generating libraries of compounds for biological screening. The information and protocols provided in these application notes serve as a guide for researchers to explore the synthesis and bioactivity of novel molecules derived from this versatile reagent.
References
- 1. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel primaquine derivatives of N-alkyl, cycloalkyl or aryl urea: synthesis, cytostatic and antiviral activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - 1-allyl-3-(4-chlorophenyl)urea (C10H11ClN2O) [pubchemlite.lcsb.uni.lu]
- 4. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Anticancer Activity of a New Series of N-aryl- N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Reactions with Allyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl isocyanate is a valuable reagent in organic synthesis, primarily utilized for the preparation of a wide range of compounds, including N-allyl ureas and carbamates. These derivatives are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. This document provides detailed application notes and protocols for conducting reactions with this compound, with a strong emphasis on safety, experimental setup, and analytical monitoring.
Safety Precautions and Handling
This compound is a flammable, toxic, and irritating compound. It is crucial to handle it with appropriate safety measures in a well-ventilated laboratory fume hood.[1][2][3][4]
Personal Protective Equipment (PPE):
-
Gloves: Neoprene or nitrile rubber gloves.[1]
-
Eye Protection: Chemical safety goggles. Contact lenses should not be worn.[1]
-
Skin and Body Protection: Wear suitable protective clothing.[1]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhalation.[3]
Handling and Storage:
-
Keep away from heat, sparks, open flames, and hot surfaces.[2][3]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture.[2][5] Recommended storage temperature is 2-8 °C.[2]
-
Ground and bond containers when transferring material to prevent static discharge.[1][4]
Emergency Procedures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2]
-
If inhaled: Move the person to fresh air.[2]
-
If swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[2][3]
Experimental Workflow for Reactions with this compound
The general workflow for reactions involving this compound, such as the synthesis of ureas and carbamates, is outlined below.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Allyl Isothiocyanate Induces Cell Toxicity by Multiple Pathways in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allyl isothiocyanate regulates oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiog… [ouci.dntb.gov.ua]
- 5. allyl isothiocyanate, 57-06-7 [thegoodscentscompany.com]
Application Notes and Protocols for Allyl Isocyanate in Nanoparticle Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of allyl isocyanate for the surface functionalization of nanoparticles. The protocols detailed herein are intended for researchers in materials science, nanotechnology, and drug development, offering a foundational methodology for creating covalently modified nanoparticles for a variety of applications, including targeted drug delivery and bioconjugation.
Introduction
This compound (CH₂=CHCH₂N=C=O) is a bifunctional molecule that serves as a versatile linker in materials science. Its isocyanate group (-N=C=O) readily reacts with nucleophilic groups such as primary amines (-NH₂) and hydroxyl (-OH) groups, which are commonly present or can be introduced onto the surface of nanoparticles. This reaction forms stable urea (B33335) or urethane (B1682113) linkages, respectively. The presence of the terminal allyl group (CH₂=CH-) provides a reactive handle for subsequent "click" chemistry reactions, such as thiol-ene coupling, allowing for the attachment of a wide array of molecules, including therapeutic agents, targeting ligands, and imaging probes.
This document outlines the procedures for functionalizing silica (B1680970), gold, and magnetic nanoparticles with this compound, along with methods for their characterization and potential applications in drug delivery.
Safety Precautions
Warning: this compound is a toxic, flammable, and highly reactive chemical that can cause severe skin burns, eye damage, and respiratory irritation.[1][2] It is also a lachrymator and may cause allergic skin reactions.[3] All handling of this compound must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).[1][4]
-
Eye Protection: Chemical safety goggles and a face shield.[2][3]
-
Respiratory Protection: A respirator with an organic vapor cartridge is necessary if ventilation is inadequate.[2]
Handling and Storage:
-
Use only non-sparking tools and work away from sources of ignition.[1][2]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like water, alcohols, and strong oxidizing agents.[1][2] Recommended storage is under refrigeration.[3]
-
Ground all containers and transfer equipment to prevent static discharge.[1]
In Case of Exposure:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes and seek immediate medical attention.[2]
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids, and seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Experimental Protocols
The functionalization of nanoparticles with this compound is typically a two-step process. First, the nanoparticle surface is modified to present reactive groups (e.g., primary amines). Second, these reactive groups are reacted with this compound.
Preparation of Amine-Functionalized Nanoparticles
Protocol 1: Amine Functionalization of Silica Nanoparticles (SiNPs)
This protocol is based on the well-established Stöber method followed by grafting with an aminosilane.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Ethanol (B145695) (200 proof)
-
Ammonium (B1175870) hydroxide (B78521) (28-30%)
-
Deionized water
-
Anhydrous toluene
Procedure:
-
SiNP Synthesis: In a flask, combine ethanol, deionized water, and ammonium hydroxide. While stirring vigorously, add TEOS dropwise. Allow the reaction to proceed for 12-24 hours at room temperature to form a milky suspension of silica nanoparticles.
-
Amine Grafting: To the silica nanoparticle suspension, add anhydrous toluene. Then, add APTES dropwise while stirring. Reflux the mixture for 4-6 hours under a nitrogen atmosphere.
-
Purification: Cool the suspension to room temperature. Collect the amine-functionalized silica nanoparticles (SiNP-NH₂) by centrifugation. Wash the nanoparticles repeatedly with ethanol and then with deionized water to remove unreacted reagents.
-
Drying: Dry the SiNP-NH₂ under vacuum overnight.
Protocol 2: Amine Functionalization of Magnetic Nanoparticles (MNPs)
This protocol involves the co-precipitation synthesis of iron oxide nanoparticles followed by silica coating and amine functionalization.
Materials:
-
Iron (III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron (II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (28-30%)
-
TEOS
-
APTES
-
Ethanol
-
Deionized water
Procedure:
-
MNP Synthesis: Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water in a 2:1 molar ratio under a nitrogen atmosphere. Heat the solution to 80°C with vigorous stirring. Add ammonium hydroxide solution dropwise until the solution turns black, indicating the formation of magnetite nanoparticles.
-
Silica Coating: Add ethanol to the MNP suspension, followed by the dropwise addition of TEOS. Continue stirring for 6-8 hours to form a silica shell (MNP@SiO₂).
-
Amine Functionalization: Add APTES to the MNP@SiO₂ suspension and stir for 12-24 hours at room temperature.
-
Purification: Collect the amine-functionalized magnetic nanoparticles (MNP@SiO₂-NH₂) using a strong magnet. Decant the supernatant and wash the nanoparticles multiple times with ethanol and deionized water.
-
Drying: Dry the MNP@SiO₂-NH₂ under vacuum.
Reaction of this compound with Amine-Functionalized Nanoparticles
dot
Caption: Workflow for this compound functionalization.
Materials:
-
Amine-functionalized nanoparticles (SiNP-NH₂ or MNP@SiO₂-NH₂)
-
This compound
-
Anhydrous solvent (e.g., toluene, dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dispersion: Disperse the dried amine-functionalized nanoparticles in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar. Sonicate the suspension to ensure a homogenous dispersion.
-
Reaction Setup: Place the flask under an inert atmosphere.
-
Addition of this compound: Using a syringe, slowly add a stoichiometric excess of this compound to the nanoparticle suspension while stirring. The exact molar ratio of isocyanate to surface amine groups should be optimized for the specific nanoparticle system. A 5 to 10-fold excess is a reasonable starting point.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring.
-
Purification: Quench any unreacted isocyanate by adding a small amount of methanol. Collect the allyl-functionalized nanoparticles by centrifugation (for SiNPs) or magnetic separation (for MNPs). Wash the nanoparticles thoroughly with the reaction solvent and then with a lower boiling point solvent (e.g., ethanol or acetone) to remove unreacted this compound and byproducts.
-
Drying: Dry the final product under vacuum.
dot
Caption: Formation of a urea linkage on the nanoparticle surface.
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm the successful functionalization of the nanoparticles.
| Characterization Technique | Purpose | Expected Outcome for this compound Functionalization |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups. | Disappearance of the strong N=C=O stretching peak of the isocyanate (~2270 cm⁻¹). Appearance of new peaks corresponding to the urea linkage: C=O stretching (~1640 cm⁻¹) and N-H bending (~1560 cm⁻¹). Presence of peaks for the allyl group: C=C stretching (~1645 cm⁻¹) and =C-H bending (~910-990 cm⁻¹). |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material grafted onto the nanoparticle surface. | A weight loss step corresponding to the decomposition of the grafted allyl-urea moiety. The percentage weight loss can be used to calculate the grafting density. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states at the nanoparticle surface. | Increase in the N 1s and C 1s signals. High-resolution C 1s spectra can be deconvoluted to show components corresponding to the urea carbonyl (O=C-N) and the allyl group carbons. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and assess colloidal stability. | An increase in the hydrodynamic diameter after functionalization. A low polydispersity index (PDI) indicates a monodisperse sample. |
| Zeta Potential | To measure the surface charge of the nanoparticles. | A change in the zeta potential upon functionalization, reflecting the change in surface chemistry. |
| Transmission Electron Microscopy (TEM) | To visualize the size, shape, and morphology of the nanoparticles. | To confirm that the nanoparticle core morphology is maintained after the functionalization process. |
Quantitative Data Summary
The following table provides a hypothetical example of characterization data for this compound functionalized silica nanoparticles. Actual results will vary depending on the specific nanoparticle system and reaction conditions.
| Parameter | SiNP-NH₂ | SiNP-Allyl |
| Hydrodynamic Diameter (DLS) | 105 ± 5 nm | 115 ± 7 nm |
| Zeta Potential (pH 7.4) | +35 ± 3 mV | +15 ± 2 mV |
| Grafting Density (from TGA) | N/A | ~0.5 molecules/nm² |
| FTIR Key Peaks (cm⁻¹) | 3400 (N-H), 1560 (N-H bend) | 1640 (C=O), 1560 (N-H bend), 990 (=C-H) |
Applications in Drug Development
The allyl-functionalized nanoparticles serve as a versatile platform for various applications in drug development.
-
Covalent Drug Conjugation: The terminal allyl group can be utilized for the covalent attachment of drugs containing a thiol group via a thiol-ene "click" reaction. This allows for the creation of stable drug-nanoparticle conjugates with a defined linkage.
-
Targeted Drug Delivery: Targeting ligands, such as antibodies or peptides, can be attached to the allyl group to direct the nanoparticles to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects.[5]
-
Controlled Release: By incorporating cleavable linkers between the nanoparticle and the drug, controlled release systems can be designed that respond to specific stimuli within the biological environment, such as changes in pH or enzyme concentrations.
Biocompatibility Considerations
The introduction of any new functional group onto a nanoparticle surface requires a thorough evaluation of its biocompatibility. While the urea linkage is generally considered stable, the overall biocompatibility of allyl-functionalized nanoparticles will depend on several factors, including the nanoparticle core material, the grafting density of the allyl-urea moiety, and the nature of any subsequently attached molecules. In vitro cytotoxicity assays (e.g., MTT, LDH assays) and in vivo toxicity studies are necessary to assess the safety of these materials for biomedical applications.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the reaction conditions for their specific nanoparticle system and perform thorough characterization and safety evaluations.
References
Application Notes and Protocols: Thiol-Ene Click Reactions with Allyl-Functionalized Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-ene "click" chemistry has emerged as a powerful and versatile tool for polymer modification and material synthesis. This reaction, which involves the addition of a thiol to an alkene (the "ene"), is characterized by its high efficiency, rapid reaction rates, insensitivity to oxygen and water, and the absence of by-products.[1][2][3] When applied to allyl-functionalized polymers, the thiol-ene reaction provides a robust method for post-polymerization modification, allowing for the introduction of a wide array of functional groups and the creation of complex macromolecular architectures.[4][5]
These reactions can be initiated through two primary mechanisms: a free-radical pathway, typically triggered by UV light or thermal initiators, and a nucleophilic Michael addition pathway.[3] The radical-mediated approach is particularly prevalent for reactions with allyl groups due to its high efficiency and spatial and temporal control offered by photoinitiation.[6][7] The versatility of this chemistry has led to its widespread adoption in various fields, including drug delivery, tissue engineering, and surface functionalization.[4][8]
Applications in Research and Drug Development
The unique attributes of the thiol-ene reaction with allyl-functionalized polymers have enabled significant advancements in several key areas:
-
Hydrogel Formation for 3D Printing and Cell Culture: Allyl-functionalized polysaccharides and synthetic polymers like polyethylene (B3416737) glycol (PEG) can be rapidly crosslinked with multi-functional thiols under cytocompatible conditions to form hydrogels.[1][9][10] These hydrogels are ideal for 3D printing of complex scaffolds and for encapsulating cells and therapeutic agents due to their tunable mechanical properties and biocompatibility.[9][11][12]
-
Surface Modification and Functionalization: Surfaces of various materials, including metals and polymers, can be modified to impart specific properties such as hydrophilicity, hydrophobicity, or biocompatibility.[6][13][14] This is often achieved by first immobilizing an allyl-functionalized polymer onto the surface, followed by a thiol-ene click reaction to attach desired molecules.[6][13][14] For instance, a hydrophobic thiol-functionalized anodic aluminum oxide surface demonstrated high efficiency in oil/water separation.[6][13]
-
Bioconjugation and Drug Delivery: The thiol-ene reaction provides an efficient method for conjugating biomolecules, such as peptides, proteins, and DNA, to polymers.[7][15] This has significant implications for drug development, enabling the creation of targeted drug delivery systems and functionalized nanoparticles.[4][15] For example, paclitaxel (B517696) has been encapsulated in hydrogels formed via thiol-ene reactions with high loading efficiency.[11]
-
Dental Restoratives and Coatings: Thiol-ene formulations are utilized in dental restorative materials and UV-cured coatings due to their rapid curing times and desirable mechanical properties.[4]
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on thiol-ene reactions with allyl-functionalized polymers.
| Parameter | Value(s) | Polymer System | Application | Reference |
| Reaction Conversion/Efficiency | > 95% | Poly[2-(methacryloyloxy)ethylundec-10-enoate]-co-(N-(3,4-dihydroxyphenethyl) methacrylamide) | Surface Modification | [13] |
| > 98% (drug loading) | Allyl-functionalized polycarbonates | Drug Delivery | [11] | |
| 60% - 100% | Polybenzoxazine with allylic side groups | Polymer Modification | [5] | |
| Crosslinking Degree | 15% | Allyl-functionalized cellulose (B213188) carbamate | Hydrogel Formation | [1] |
| Oil/Water Separation Efficiency | ~99.2% | Hydrophobic thiol-functionalized anodic aluminum oxide | Surface Functionalization | [6][13] |
| Reaction Rate | 0.10 to 0.54 mol L⁻¹ min⁻¹ | Allyl-functionalized oligosiloxanes | Polymerization Kinetics | [16] |
| Antioxidant Activity (EC50) | DPPH: 4065 ± 157 µg mL⁻¹ABTS: 1553 ± 22 µg mL⁻¹ | Poly(globalide-co-ε-caprolactone) functionalized with N-acetylcysteine | Functional Materials | [4] |
Experimental Protocols
Protocol 1: Photoinitiated Thiol-Ene Modification of an Allyl-Functionalized Polymer
This protocol describes a general procedure for the functionalization of a polymer containing pendant allyl groups with a thiol-containing molecule using a photoinitiator.
Materials:
-
Allyl-functionalized polymer (e.g., allyl-functionalized polycaprolactone)
-
Thiol-containing molecule (e.g., 1-dodecanethiol (B93513) for hydrophobicity, thioglycolic acid for carboxyl functionality)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) or Irgacure 2959)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM))
-
UV lamp (365 nm)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon source
Procedure:
-
Dissolution: In a Schlenk flask, dissolve the allyl-functionalized polymer in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). The concentration will depend on the polymer's solubility but is typically in the range of 1-10% (w/v).
-
Addition of Reagents: To the polymer solution, add the thiol-containing molecule. A slight molar excess of the thiol relative to the allyl groups (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete conversion of the allyl groups.
-
Addition of Photoinitiator: Add the photoinitiator to the reaction mixture. The concentration of the photoinitiator is typically low, around 0.1-1 mol% relative to the functional groups.
-
Photoreaction: While stirring, expose the reaction mixture to UV light (365 nm). The reaction time can vary from a few minutes to several hours, depending on the reactivity of the substrates, the concentration of the reactants, and the intensity of the UV source.[1][17] Monitor the reaction progress using techniques like ¹H NMR by observing the disappearance of the allyl proton signals.
-
Purification: After the reaction is complete, precipitate the functionalized polymer by adding the reaction solution to a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Drying: Collect the precipitated polymer by filtration or centrifugation and dry it under vacuum to remove residual solvent.
-
Characterization: Characterize the final product using techniques such as ¹H NMR, FTIR, and Gel Permeation Chromatography (GPC) to confirm the successful functionalization and to assess the polymer's molecular weight and dispersity.
Protocol 2: Formation of a Hydrogel via Thiol-Ene Crosslinking
This protocol outlines the formation of a hydrogel by crosslinking an allyl-functionalized polysaccharide with a dithiol crosslinker.[1][9]
Materials:
-
Allyl-functionalized polysaccharide (e.g., allyl-functionalized cellulose carbamate, AFC)
-
Dithiol crosslinker (e.g., dithiothreitol, DTT)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV lamp (365 nm)
Procedure:
-
Preparation of Polymer Solution: Prepare a solution of the allyl-functionalized polysaccharide in the chosen buffer at the desired concentration (e.g., 3 wt%).[1]
-
Addition of Photoinitiator: Add the photoinitiator to the polymer solution and mix until it is completely dissolved. A typical concentration is around 0.05 wt%.[1]
-
Addition of Crosslinker: Just before UV exposure, add the dithiol crosslinker to the solution. The amount of crosslinker can be varied to control the crosslinking density and, consequently, the mechanical properties of the hydrogel. For example, 0.5 to 1.0 equivalents of thiol groups relative to the allyl groups can be used.[9]
-
Gelation: Immediately after adding the crosslinker, expose the solution to UV light (365 nm). Gelation should occur rapidly, often within seconds to minutes.[1][9]
-
Characterization: The resulting hydrogel can be characterized for its swelling behavior, mechanical properties (e.g., using rheometry or compression testing), and microstructure (e.g., using scanning electron microscopy after lyophilization).[1][9]
Visualizations
Caption: General mechanism of a photoinitiated radical thiol-ene click reaction.
Caption: Experimental workflow for hydrogel formation via thiol-ene click chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functionalization of Metal Surface via Thiol–Ene Click Chemistry: Synthesis, Adsorption Behavior, and Postfunctionalization of a Catechol- and Allyl-Containing Copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Allyl-Functionalized Polysaccharides for 3D Printable Hydrogels Through Thiol–Ene Click Chemistry | Semantic Scholar [semanticscholar.org]
- 11. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications - Biomaterials Science (RSC Publishing) DOI:10.1039/C4BM00187G [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Thiol–ene click reaction: a new pathway to hydrophilic metal–organic frameworks for water purification - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D4LP00341A [pubs.rsc.org]
Application of Allyl Isocyanate in Hydrogel Synthesis: A Detailed Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Application Notes
Allyl isocyanate is a highly reactive bifunctional molecule that serves as a valuable reagent in the synthesis of advanced hydrogel systems. Its utility lies in the ability to introduce reactive allyl groups onto polymer backbones, which can then be crosslinked through various "click chemistry" reactions, most notably thiol-ene polymerization. This approach allows for the formation of hydrogels with tunable mechanical properties, high water content, and biocompatibility, making them ideal candidates for applications in tissue engineering, regenerative medicine, and controlled drug delivery.
The isocyanate group (-N=C=O) of this compound readily reacts with nucleophilic groups such as hydroxyl (-OH) and amine (-NH2) present on natural and synthetic polymers like polysaccharides (e.g., hyaluronic acid, cellulose, chitosan) and poly(ethylene glycol) (PEG).[1][2][3] This reaction forms stable carbamate (B1207046) or urea (B33335) linkages, respectively, covalently attaching the allyl functionality to the polymer backbone. The pendant allyl groups then act as sites for subsequent crosslinking.
Thiol-ene click chemistry is a popular method for crosslinking allyl-functionalized polymers.[4] This photo-initiated radical-mediated reaction occurs between the allyl groups (the "-ene") and multifunctional thiol-containing crosslinkers (the "-thiol"). The reaction is rapid, efficient, proceeds under mild, aqueous conditions, and exhibits high specificity, minimizing side reactions and ensuring the formation of a well-defined hydrogel network.[5] These characteristics are particularly advantageous for encapsulating sensitive biological molecules, including cells and therapeutic proteins.
The physical and biological properties of the resulting hydrogels can be precisely controlled by varying parameters such as the degree of allyl functionalization, the concentration of the polymer and crosslinker, and the architecture of the thiol crosslinker. This tunability allows for the creation of hydrogels that mimic the properties of native extracellular matrix (ECM), providing a suitable environment for cell adhesion, proliferation, and differentiation.
Experimental Protocols
Protocol 1: Synthesis of Allyl-Functionalized Hyaluronic Acid (HA-Allyl)
This protocol describes the functionalization of hyaluronic acid with this compound to introduce pendant allyl groups.
Materials:
-
Hyaluronic acid (HA), sodium salt
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dibutyltin dilaurate (DBTDL) catalyst (optional)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Lyophilizer
Procedure:
-
Dissolution of HA: Dissolve hyaluronic acid in anhydrous DMF to a final concentration of 1% (w/v). Stir the solution at room temperature until the HA is completely dissolved. This may take several hours.
-
Reaction Setup: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.
-
Addition of this compound: Slowly add this compound to the HA solution. A typical molar ratio is 10:1 of this compound to HA repeating units to achieve a moderate degree of substitution. The addition should be done dropwise while stirring vigorously.
-
Catalyst Addition (Optional): To accelerate the reaction, a catalytic amount of DBTDL (e.g., 0.1 mol% relative to this compound) can be added.
-
Reaction: Allow the reaction to proceed at room temperature for 24-48 hours with continuous stirring.
-
Purification:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against a 1:1 mixture of DMF and deionized water for 24 hours, changing the dialysis buffer every 8 hours.
-
Continue dialysis against deionized water for an additional 48 hours, changing the water frequently to remove unreacted this compound, DMF, and the catalyst.
-
-
Lyophilization: Freeze the purified HA-Allyl solution and lyophilize to obtain a white, fluffy solid.
-
Characterization: Confirm the successful functionalization and determine the degree of substitution using ¹H NMR spectroscopy by comparing the integral of the allyl protons to that of the HA backbone protons.
Protocol 2: Hydrogel Formation via Thiol-Ene Click Chemistry
This protocol details the crosslinking of the synthesized HA-Allyl with a thiol-containing crosslinker to form a hydrogel.
Materials:
-
Allyl-functionalized Hyaluronic Acid (HA-Allyl) from Protocol 1
-
Dithiothreitol (DTT) or other multifunctional thiol crosslinker
-
Photoinitiator (e.g., Irgacure 2959 or lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (365 nm)
Procedure:
-
Preparation of Precursor Solutions:
-
Dissolve the lyophilized HA-Allyl in PBS to the desired final polymer concentration (e.g., 2-5% w/v).
-
In a separate vial, dissolve the thiol crosslinker (e.g., DTT) in PBS. The molar ratio of thiol groups to allyl groups is typically 1:1 for optimal crosslinking.
-
Dissolve the photoinitiator in the thiol solution to a final concentration of 0.05-0.1% (w/v).
-
-
Mixing: Combine the HA-Allyl solution with the thiol/photoinitiator solution and mix thoroughly but gently to avoid introducing air bubbles.
-
Gelation:
-
Cast the mixed precursor solution into a mold of the desired shape (e.g., a petri dish or a custom-made mold).
-
Expose the solution to UV light (365 nm) for a specified duration (typically 1-10 minutes, depending on the photoinitiator concentration and light intensity) to initiate crosslinking.
-
-
Equilibration: After gelation, the hydrogel can be swelled in PBS to reach equilibrium.
Data Presentation
The following tables summarize typical quantitative data for hydrogels synthesized from allyl-functionalized polymers via thiol-ene click chemistry. The properties are highly dependent on the specific polymer, degree of functionalization, and crosslinking conditions.
Table 1: Swelling Properties of Allyl-Functionalized Hydrogels
| Polymer Backbone | Crosslinker | Polymer Concentration (w/v) | Swelling Ratio (%) | Reference |
| Hyaluronic Acid | DTT | 2% | 1500 - 2800 | [4] |
| Cellulose | DTT | 3% | ~1200 | [4] |
| Poly(ethylene glycol) | Trifunctional thiol | 10% | 280 - 870 | [6] |
Table 2: Mechanical Properties of Allyl-Functionalized Hydrogels
| Polymer Backbone | Crosslinker | Polymer Concentration (w/v) | Storage Modulus (G') (Pa) | Young's Modulus (kPa) | Reference |
| Collagen/PEG-Norbornene | Thiol-Collagen | N/A | 540 - 4810 | N/A | [4] |
| Cellulose | DTT | 3% | N/A | 10 - 40 | [4] |
| Poly(ethylene glycol) | Trifunctional thiol | 10% | N/A | 175 - 1135 | [6] |
N/A: Not available in the cited reference.
Visualizations
References
Application Notes and Protocols: Synthesis of Allyl-Functionalized Dendrimers using Allyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the surface modification of dendrimers using allyl isocyanate. This functionalization introduces reactive allyl groups onto the dendrimer periphery, enabling a wide range of subsequent "click" chemistry reactions, such as thiol-ene coupling, for applications in drug delivery, diagnostics, and materials science.[1][2] The protocols provided are specifically tailored for the functionalization of amine-terminated poly(amidoamine) (PAMAM) dendrimers, a widely used class of dendrimers in biomedical applications.[1][3][4]
Introduction to this compound in Dendrimer Synthesis
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure.[5] Their periphery can be functionalized with a variety of chemical groups to impart specific properties and functionalities.[5] this compound is a valuable reagent for dendrimer surface modification as it readily reacts with primary and secondary amines on the dendrimer surface to form stable urea (B33335) linkages. The introduction of terminal allyl groups opens up possibilities for post-functionalization via versatile and efficient click chemistry reactions.[1][2] This allows for the attachment of a wide array of molecules, including drugs, imaging agents, and targeting ligands, in a modular and efficient manner.[6]
Key Applications of Allyl-Functionalized Dendrimers
The introduction of allyl groups onto the dendrimer surface provides a versatile platform for various biomedical and material science applications:
-
Drug Delivery: Allyl-functionalized dendrimers can be further modified with therapeutic agents through thiol-ene click chemistry. This allows for the creation of well-defined drug-dendrimer conjugates with controlled drug loading and release profiles.
-
Gene Delivery: The allyl groups can be used to attach targeting moieties or other functional groups that facilitate the complexation and delivery of genetic material.
-
Diagnostics and Imaging: Fluorophores or contrast agents can be attached to the allyl-terminated dendrimers for applications in bioimaging and diagnostics.
-
Biomaterials and Hydrogels: The allyl groups can participate in cross-linking reactions to form dendrimer-based hydrogels for tissue engineering and controlled release applications.
Experimental Protocols
This section provides a detailed protocol for the functionalization of an amine-terminated PAMAM dendrimer with this compound.
Materials and Equipment
-
Amine-terminated PAMAM dendrimer (e.g., Generation 4, G4-NH2)
-
This compound (CH2=CHCH2NCO)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Lyophilizer (freeze-dryer)
-
Characterization instruments: NMR spectrometer, FT-IR spectrometer, and Mass Spectrometer.[5]
Synthesis of Allyl-Functionalized PAMAM Dendrimer (G4-Allyl)
Reaction Scheme:
Caption: Synthesis of an allyl-functionalized PAMAM dendrimer.
Procedure:
-
Preparation of Dendrimer Solution: Dissolve the amine-terminated PAMAM dendrimer (G4-NH2) in anhydrous DMF in a round-bottom flask under an inert atmosphere. The concentration of the dendrimer solution should be approximately 10-20 mg/mL.
-
Addition of Base: Add triethylamine (TEA) to the dendrimer solution. The molar ratio of TEA to amine groups on the dendrimer should be approximately 1.1:1. Stir the solution for 15 minutes at room temperature.
-
Addition of this compound: Slowly add a solution of this compound in anhydrous DCM to the stirring dendrimer solution. The molar ratio of this compound to amine groups should be stoichiometric (e.g., 1:1 for full functionalization) or adjusted to achieve the desired degree of functionalization.
-
Reaction: Allow the reaction mixture to stir at room temperature under an inert atmosphere for 24 hours.
-
Purification:
-
Remove the solvent from the reaction mixture using a rotary evaporator.
-
Redissolve the crude product in a minimal amount of deionized water.
-
Transfer the solution to a dialysis bag with an appropriate molecular weight cut-off (e.g., 1 kDa for G4 dendrimer).
-
Dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted starting materials and byproducts.
-
-
Isolation of Product: Freeze-dry (lyophilize) the dialyzed solution to obtain the pure allyl-functionalized PAMAM dendrimer (G4-Allyl) as a white solid.
Characterization Data
The successful synthesis of the allyl-functionalized dendrimer can be confirmed by various analytical techniques. The following table summarizes the expected characterization data for a fully functionalized G4-PAMAM dendrimer.
| Parameter | G4-NH2 (Starting Material) | G4-Allyl (Product) | Analytical Technique |
| Surface Groups | 64 Primary Amines | 64 Allyl Urea Groups | 1H NMR, Titration |
| Molecular Weight ( g/mol ) | ~14,214 | ~19,542 | Mass Spectrometry |
| 1H NMR (in D2O) | Peaks for PAMAM backbone protons | New peaks for allyl protons (~5.1-5.9 ppm) and urea protons (~6.5-7.5 ppm) | NMR Spectroscopy |
| FT-IR (cm-1) | N-H bending of primary amine (~1600) | C=O stretching of urea (~1640), N-H bending of urea (~1570), C=C stretching of allyl (~1645) | FT-IR Spectroscopy |
Experimental Workflow and Logic
The following diagram illustrates the overall workflow for the synthesis and characterization of allyl-functionalized dendrimers.
Caption: Workflow for dendrimer functionalization.
Safety Precautions
-
This compound is toxic and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Anhydrous solvents are flammable. Use them away from ignition sources.
-
Triethylamine is a corrosive and flammable liquid. Handle with care.
By following these protocols, researchers can successfully synthesize and characterize allyl-functionalized dendrimers, opening up a wide range of possibilities for their application in drug development and materials science.
References
- 1. Surface modification of PAMAM dendrimers modulates the mechanism of cellular internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Utilizing electrostatic interactions to facilitate F-18 radiolabeling of poly(amido)amine (PAMAM) dendrimers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Reaction of Amino-Terminated PAMAM Dendrimers with Carbon Dioxide in Aqueous and Methanol Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Synthesis, Characterization and Applications of Functionalized Dendrimers [article.sapub.org]
- 6. Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing unwanted polymerization of allyl isocyanate
Welcome to the technical support center for allyl isocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted polymerization of this highly reactive compound.
Frequently Asked Questions (FAQs)
Q1: What is unwanted polymerization of this compound, and why is it a concern?
A1: this compound is a molecule with two reactive sites: the isocyanate group (-N=C=O) and the allyl group (CH₂=CH-CH₂-). Unwanted polymerization is a process where these molecules react with each other to form long chains or cross-linked networks, resulting in a polymer. This is a significant concern because it can lead to the solidification or gelation of the material, rendering it unusable for its intended reaction. This can cause the loss of valuable starting materials, clog equipment, and complicate product purification. The isocyanate group is particularly susceptible to self-polymerization or reaction with trace amounts of water.[1][2]
Q2: What are the primary causes of unwanted polymerization?
A2: The polymerization of this compound can be initiated by several factors:
-
Heat: Elevated temperatures significantly increase the rate of polymerization. The material should be kept cool and away from heat sources.[3][4]
-
Moisture: Isocyanates react readily with water. This reaction can lead to the formation of unstable carbamic acids which decompose to amines. These amines can then react with other isocyanate groups, initiating a polymerization cascade.[2][4][5]
-
Contaminants & Incompatible Materials: Contact with strong acids, strong bases, alcohols, amines, and oxidizing agents can catalyze polymerization.[3][5]
-
Light: As with many allyl compounds, exposure to UV light can initiate free-radical polymerization of the allyl group.
-
Static Discharge: this compound is flammable, and static discharge can be an ignition source.[3]
Q3: How can I visually identify if my this compound has polymerized?
A3: Unwanted polymerization can manifest in several ways:
-
Increased Viscosity: The liquid will become noticeably thicker and more difficult to stir or transfer.[2]
-
Gel Formation: The appearance of a semi-solid, gelatinous mass within the liquid.[2]
-
Formation of Insoluble Precipitates: Solid white or off-white particles may form and settle out of the solution.[2]
-
Complete Solidification: In advanced stages, the entire volume of the liquid may turn into a solid mass.
-
Discoloration: The typically colorless to light yellow liquid may darken.[2][6]
Q4: What are the recommended storage and handling conditions for this compound?
A4: Proper storage and handling are critical for preventing polymerization. Always consult the Safety Data Sheet (SDS) for your specific product. General best practices are summarized in the table below.[3][4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during storage or experimentation.
| Observed Issue | Potential Causes | Recommended Solutions & Preventative Actions |
| Rapid Gelation or Solidification of Reaction Mixture | • High reaction temperature.• High concentration of this compound.• Presence of a potent catalyst or contaminant (e.g., moisture, amines, strong bases).[5] | • Lower the Reaction Temperature: Conduct the reaction at the lowest feasible temperature. For many isocyanate reactions, 0-60°C is a suitable range.[2]• Control Reactant Concentration: Add the this compound to the reaction mixture slowly and dropwise to maintain a low instantaneous concentration.[2]• Ensure Inert Conditions: Use thoroughly dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[2] |
| Gradual Increase in Viscosity Over Time | • Slow, uncontrolled polymerization during the reaction or upon storage.• Trace amounts of moisture in reactants or solvents.[2]• Storage temperature is too high. | • Add an Inhibitor: Introduce a suitable polymerization inhibitor to the reaction mixture or storage container. See Table 2 for examples.[2][7]• Use Anhydrous Reagents: Employ anhydrous solvents and ensure all other reactants are thoroughly dried before use.[2]• Verify Storage Conditions: Ensure the material is stored at the recommended refrigerated temperature (2-8°C).[4] |
| Formation of Insoluble White Precipitates | • Self-polymerization into polyisocyanurates.• Reaction with atmospheric or dissolved moisture to form insoluble polyureas.[2] | • Use a Blocking Agent: For reactions requiring high temperatures, consider using a blocking agent to temporarily protect the isocyanate group. The group can be deprotected in-situ under specific thermal conditions.[2][8]• Maintain Strict Inert Atmosphere: Purge all reaction vessels thoroughly with an inert gas before and during the experiment.[2] |
| Discoloration of the Material (Yellowing/Browning) | • Thermal degradation due to excessive heat.• Side reactions leading to the formation of colored byproducts.[2] | • Review Thermal Profile: Ensure that the material has not been exposed to high temperatures during storage or reaction.• Purification: If the purity is compromised, consider purification by distillation under reduced pressure. However, be aware that heating during distillation can also promote polymerization. |
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale | Citations |
| Storage Temperature | 2°C to 8°C | Reduces the rate of thermal polymerization. | [3][4] |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen or Argon). | Prevents contact with atmospheric moisture, which initiates polymerization. | [2][4] |
| Container | Tightly sealed, properly labeled container. | Prevents contamination and moisture ingress. | [3][4] |
| Light Conditions | Store in a dark place or an amber container. | Protects from light, which can initiate radical polymerization. | |
| Handling Area | In a well-ventilated fume hood. | This compound is toxic and volatile. | [3][4] |
| Equipment | Use non-sparking tools and grounded equipment. | Prevents ignition of flammable vapors from static discharge. | [3] |
| Incompatible Materials | Store away from heat, water, strong acids/bases, alcohols, amines, and oxidizing agents. | These substances can act as potent catalysts for polymerization. | [3][5] |
Table 2: Common Inhibitors for Isocyanate Polymerization
| Inhibitor Class | Examples | Typical Concentration | Mechanism of Action | Citations |
| Phenolic Compounds | 2,6-di-tert-butyl-p-cresol (BHT), Hydroquinone | 10-200 ppm | Radical scavengers that terminate free-radical chain reactions. | [7] |
| N-Oxyl Compounds | 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) | 10-100 ppm | Highly efficient radical traps. | [7] |
| Sulfur Compounds | Phenothiazine | 50-500 ppm | Effective radical scavenger at higher temperatures. | [7] |
| Acidic Stabilizers | Acid chlorides (e.g., benzoyl chloride), SO₂, CO₂ | Trace amounts | Neutralize basic impurities that can catalyze polymerization. | [2] |
| Tocopherols | alpha-Tocopherol (B171835) (Vitamin E) | 0.01% - 0.1% | Natural antioxidant and radical scavenger. Often used in commercial products. | [9][10] |
Experimental Protocols
Protocol 1: General Procedure for Controlled Reaction of this compound
This protocol provides a general workflow for using this compound in a reaction while minimizing the risk of unwanted polymerization.
1. Preparation and Setup:
- Thoroughly dry all glassware in an oven at >120°C for several hours and allow to cool in a desiccator or under a stream of inert gas.
- Assemble the reaction apparatus (e.g., three-neck flask with a condenser, dropping funnel, and nitrogen/argon inlet).
- Ensure the system is completely sealed from the atmosphere.
- Purge the entire apparatus with a dry, inert gas (e.g., nitrogen or argon) for at least 15-20 minutes. Maintain a gentle positive pressure of the inert gas throughout the experiment.
2. Reagent Preparation:
- Use anhydrous solvents for the reaction. If necessary, dry the solvent using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves).
- Ensure all other reactants are dry and free from moisture.
- If using an inhibitor, dissolve the appropriate amount (see Table 2) in the reaction solvent before adding other reactants.
3. Reaction Execution:
- Dissolve the co-reactant(s) in the anhydrous solvent within the reaction flask.
- Place the required amount of this compound into the dropping funnel. It may be diluted with a small amount of anhydrous solvent to ensure better control during addition.
- Cool the reaction flask to the desired temperature (e.g., using an ice bath for 0°C).
- Add the this compound solution from the dropping funnel to the reaction mixture dropwise over an extended period. A slow addition rate helps to control the reaction exotherm and keeps the instantaneous concentration of the isocyanate low.[2]
- Maintain vigorous stirring throughout the addition and the entire reaction period.
4. Monitoring and Work-up:
- Monitor the reaction's progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or in-situ Infrared (IR) spectroscopy (monitoring the disappearance of the -N=C=O peak around 2270 cm⁻¹).
- Once the reaction is complete, quench any unreacted this compound. This can often be done by adding a small amount of a primary or secondary amine (e.g., dibutylamine) or an alcohol (e.g., isopropanol) at a low temperature.
- Proceed with the standard aqueous work-up and purification steps as required for your specific product.
Visualizations
Caption: Unwanted polymerization pathways for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. gelest.com [gelest.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. nj.gov [nj.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. US20110137066A1 - Process of inhibiting polymerization of isocyanate group-containing, ethylenically unsaturated carboxylate compounds, and process for producing the compounds - Google Patents [patents.google.com]
- 8. aquila.usm.edu [aquila.usm.edu]
- 9. Allyl isothiocyanate, 94%, stabilized with 0.01% alpha-tocopherol 100 g | Request for Quote [thermofisher.com]
- 10. vigon.com [vigon.com]
Side reactions of allyl isocyanate with protic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyl isocyanate and protic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound with common protic solvents?
This compound possesses a highly electrophilic carbon atom in its isocyanate group (-N=C=O), making it very reactive towards nucleophiles containing active hydrogen atoms.[1] The primary reactions with protic solvents are as follows:
-
Alcohols (R-OH): The reaction yields N-allyl carbamates, commonly known as urethanes. This is a fundamental reaction for creating polyurethane materials when diols and diisocyanates are used.[1][2]
-
Amines (R-NH₂): Primary and secondary amines react readily with this compound to form N,N'-substituted ureas.[1][3]
-
Water (H₂O): The initial reaction forms an unstable N-allyl carbamic acid, which quickly decomposes to allylamine (B125299) and carbon dioxide (CO₂). The newly formed allylamine can then react with another molecule of this compound to form 1,3-diallylurea.[4]
// Reactants A_NCO [label="this compound\n(CH₂=CHCH₂NCO)"]; ROH [label="Alcohol\n(R-OH)"]; RNH2 [label="Amine\n(R-NH₂)"]; H2O [label="Water\n(H₂O)"];
// Products Urethane (B1682113) [label="N-Allyl Carbamate\n(Urethane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Urea (B33335) [label="N,N'-Substituted Urea", fillcolor="#34A853", fontcolor="#FFFFFF"]; Carbamic_Acid [label="N-Allyl Carbamic Acid\n(Unstable)"]; Allylamine [label="Allylamine + CO₂"]; Diallylurea [label="1,3-Diallylurea", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A_NCO -> Urethane [headlabel="+ R-OH"]; ROH -> Urethane [style=invis]; A_NCO -> Urea [headlabel="+ R-NH₂"]; RNH2 -> Urea [style=invis]; A_NCO -> Carbamic_Acid [headlabel="+ H₂O"]; H2O -> Carbamic_Acid [style=invis]; Carbamic_Acid -> Allylamine [label="Decomposition"]; Allylamine -> Diallylurea [label="+ this compound"];
} .dot Caption: Primary reactions of this compound with protic solvents.
Q2: What is the relative reactivity of primary vs. secondary amines with this compound?
Generally, primary amines are more reactive towards isocyanates than secondary amines due to less steric hindrance around the nucleophilic nitrogen atom. However, the electronic properties of the substituents on the amine also play a significant role. Secondary amines are expected to be more reactive if the groups attached to the nitrogen are electron-donating, which increases the nucleophilicity of the nitrogen.[3]
Q3: Why is it critical to use anhydrous (dry) solvents for most reactions?
This compound is highly sensitive to moisture.[1][5] If water is present in the solvent or on the glassware, it will compete with the intended nucleophile, leading to the formation of allylamine and subsequently 1,3-diallylurea.[4] This side reaction consumes the starting material, reduces the yield of the desired product, and complicates purification.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Symptom / Issue | Possible Cause(s) | Recommended Solutions & Preventative Actions |
| Low or No Product Yield | 1. Hydrolysis of this compound: Reactant was consumed by trace moisture in the solvent, reagents, or glassware.[5][6] | Action: Ensure all glassware is oven-dried. Use anhydrous solvents. Store this compound under an inert atmosphere (e.g., nitrogen or argon) and allow it to reach room temperature before opening to prevent condensation.[6] |
| 2. Competitive Reaction with Buffer: Use of amine-based buffers (e.g., Tris, glycine) which react with the isocyanate.[6] | Action: If a buffer is necessary, switch to a non-nucleophilic buffer like phosphate-buffered saline (PBS) or bicarbonate buffer.[6] | |
| 3. Incorrect Stoichiometry: An improper ratio of isocyanate to the nucleophile can lead to incomplete conversion.[7] | Action: Carefully calculate and measure the molar equivalents of reactants. A slight excess of the nucleophile can sometimes be used to ensure all isocyanate is consumed. | |
| Formation of Insoluble White Precipitate | 1. Isocyanate Trimerization: In the presence of certain catalysts (especially strong bases) or at elevated temperatures, isocyanates can cyclize to form highly stable, often insoluble, isocyanurate rings.[7] | Action: Carefully control the reaction temperature. Select a catalyst that favors urethane/urea formation over trimerization (e.g., some organotin compounds are less prone to this than strong tertiary amines).[7] |
| 2. Formation of 1,3-Diallylurea: Significant water contamination leads to the formation of this urea byproduct, which may have low solubility. | Action: Follow strict anhydrous procedures as described above. | |
| Product is a Viscous Oil or High Molecular Weight Polymer | 1. Allophanate/Biuret Formation: Excess isocyanate can react with the N-H group of the initially formed urethane (to form an allophanate) or urea (to form a biuret), leading to chain extension and cross-linking.[7][8] | Action: Maintain strict 1:1 stoichiometry. If a slight excess of isocyanate is needed, consider adding it portion-wise to keep its concentration low.[7] Avoid high reaction temperatures which can promote these side reactions. |
| Difficulty in Product Purification | 1. Multiple Side Products: Co-eluting impurities from hydrolysis, trimerization, or other side reactions. | Action: Monitor the reaction by TLC or LC-MS to minimize side product formation. For purification, consider orthogonal chromatography (e.g., switching from normal-phase to reverse-phase) to improve separation.[9] |
Experimental Protocols
Protocol 1: General Procedure for Reaction of this compound with an Alcohol (Urethane Synthesis)
-
Materials: this compound, anhydrous alcohol, anhydrous aprotic solvent (e.g., THF, Dioxane, or Toluene), oven-dried round-bottom flask, magnetic stirrer, dropping funnel, and an inert atmosphere setup (nitrogen or argon).
-
Procedure:
-
Set up the reaction apparatus under an inert atmosphere. Ensure all glassware is thoroughly dried.
-
In the round-bottom flask, dissolve the alcohol (1.0 eq.) in the anhydrous solvent.
-
Add this compound (1.0-1.05 eq.) to the dropping funnel, diluted with a small amount of anhydrous solvent.
-
While stirring the alcohol solution, add the this compound solution dropwise over 15-30 minutes. An ice bath can be used to control the initial exothermic reaction if necessary.
-
Allow the reaction to stir at room temperature. Monitor its progress by TLC or IR spectroscopy (monitoring the disappearance of the strong isocyanate peak around 2250-2275 cm⁻¹).
-
Once the reaction is complete, quench by adding a small amount of methanol (B129727) to consume any unreacted isocyanate.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Purify the crude product by silica (B1680970) gel column chromatography or recrystallization as appropriate.[10]
-
Protocol 2: Monitoring the Reaction using IR Spectroscopy
-
Baseline: Before adding the this compound, take an IR spectrum of your starting material solution (the alcohol or amine in the solvent).
-
Time Zero: Immediately after adding the this compound, carefully take a sample of the reaction mixture and acquire an IR spectrum. You should observe a strong, sharp absorption band characteristic of the isocyanate group (-N=C=O) at approximately 2250-2275 cm⁻¹.
-
Monitoring: Take samples periodically (e.g., every 30 minutes) and acquire new IR spectra. The reaction is proceeding if the intensity of the isocyanate peak decreases over time.
-
Completion: The reaction is considered complete when the isocyanate peak at 2250-2275 cm⁻¹ has completely disappeared. You may also observe the appearance of new peaks corresponding to the urethane or urea product (e.g., C=O stretch around 1680-1730 cm⁻¹ and N-H bands).
References
- 1. nbinno.com [nbinno.com]
- 2. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. biotage.com [biotage.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Products from Allyl Isocyanate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of products from allyl isocyanate reactions.
Troubleshooting Guides
This section addresses common issues encountered during the purification of N-allyl urea (B33335) products.
Problem 1: Low or No Product Yield After Work-up
-
Question: I performed an aqueous work-up and extraction, but my final product yield is very low. What could have gone wrong?
-
Answer: Low yields after aqueous work-up can stem from several factors. One common issue is the hydrolysis of the isocyanate starting material or the N-allyl urea product, especially under acidic or basic conditions.[1] Ensure that the quenching step with saturated aqueous sodium bicarbonate is performed carefully to neutralize any acid catalysts or byproducts without making the solution too basic.[2] Additionally, ensure thorough extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent like ethyl acetate (B1210297).[2] Incomplete extraction can leave a significant amount of your product in the aqueous phase. Finally, confirm that your starting materials are pure and the reaction went to completion using Thin Layer Chromatography (TLC) before initiating the work-up.
Problem 2: Presence of a Persistent White Precipitate
-
Question: After my reaction, I have a white solid that is insoluble in my extraction solvent. What is it and how do I get rid of it?
-
Answer: This is a very common issue in isocyanate chemistry. The white, insoluble precipitate is likely a disubstituted urea, formed by the reaction of the highly reactive this compound with any trace amounts of water present in the reaction. This side reaction forms an unstable carbamic acid, which then decomposes to allylamine (B125299) and carbon dioxide. The newly formed allylamine can then react with another molecule of this compound to produce N,N'-diallylurea.
Prevention and Removal:
-
Strict Anhydrous Conditions: The most critical preventative measure is to maintain strictly anhydrous (dry) conditions throughout your experiment. This includes using dry solvents, glassware, and an inert atmosphere (e.g., nitrogen or argon).
-
Filtration: Since these urea byproducts are often insoluble in many organic solvents, they can typically be removed by filtration of the crude reaction mixture before proceeding with the aqueous work-up.
-
Chromatography: If the urea byproduct has some solubility, it can often be separated from the desired product using flash column chromatography.
-
Problem 3: My Product is an Oil and Cannot be Recrystallized
-
Question: My N-allyl urea product is an oil, making recrystallization impossible. How can I purify it?
-
Answer: When dealing with an oily product, flash column chromatography is the most effective purification method.[2] If you are still struggling to obtain a pure, solid product after chromatography, consider the following:
-
Trituration: This technique involves washing the oily product with a solvent in which the desired compound is insoluble or sparingly soluble, while the impurities are soluble. Hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like diethyl ether are often good choices. This can sometimes induce crystallization or remove impurities, leading to a solid product.
-
Solvent Removal: Ensure all chromatography and extraction solvents have been thoroughly removed under high vacuum, as residual solvent can cause the product to remain an oil.
-
Salt Formation: If your molecule has a basic functional group, you can try forming a salt (e.g., a hydrochloride salt) which is often a crystalline solid and can be purified by recrystallization. The free base can then be regenerated if necessary.
-
Problem 4: Difficulty Separating Product from Starting Material or Byproducts by Chromatography
-
Question: My product and a major impurity have very similar Rf values on TLC, making separation by flash chromatography difficult. What can I do?
-
Answer: Co-eluting compounds are a common challenge in chromatography. Here are some strategies to improve separation:
-
Solvent System Optimization: The choice of solvent system is critical for good separation.[3] Experiment with different solvent mixtures. Sometimes, switching one of the solvents in your mobile phase for another of similar polarity but different chemical nature (e.g., replacing ethyl acetate with dichloromethane) can significantly alter the selectivity and improve separation. A useful technique is to test various solvent systems using TLC to find the one that provides the best separation (largest ΔRf) between your product and the impurity.[4]
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can improve the separation of compounds with close Rf values.[2]
-
Alternative Stationary Phases: While silica (B1680970) gel is the most common stationary phase, consider using other options like alumina (B75360) or reversed-phase silica (C18) if you are struggling with a particularly difficult separation.
-
Recrystallization: If your product is a solid, even if it contains impurities, attempting a recrystallization before chromatography can sometimes remove the majority of the problematic impurity, making the subsequent chromatographic purification much easier.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying N-allyl ureas? A1: Flash column chromatography on silica gel is the most widely used and generally effective method for purifying N-allyl ureas.[2] It allows for the separation of the desired product from unreacted starting materials and most common byproducts.
Q2: How do I choose the right solvent system for flash chromatography? A2: The ideal solvent system for flash chromatography is typically determined by first running TLC plates.[4] The goal is to find a solvent mixture that gives your desired product an Rf value of approximately 0.25-0.35.[4] This provides a good balance between retention on the column and elution time, allowing for effective separation. Common solvent systems for N-allyl ureas include mixtures of hexanes and ethyl acetate.[2]
Q3: Can I use recrystallization to purify my N-allyl urea? A3: Yes, recrystallization is an excellent purification technique if your N-allyl urea is a solid at room temperature.[5] It can often provide a very high purity product. The key is to find a suitable solvent or solvent system where the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
Q4: How can I monitor the progress of my this compound reaction? A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of a reaction.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot over time.
Q5: What are some common visualization techniques for TLC of N-allyl ureas? A5: N-allyl ureas often contain aromatic rings or conjugated systems, making them visible under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator.[5] If the compound is not UV-active, staining with potassium permanganate (B83412) (which reacts with the allyl group) or using an iodine chamber are common visualization methods.[5]
Data Presentation
Table 1: Comparison of Purification Methods for N-Allyl Ureas
| Purification Method | Typical Yield Range (%) | Typical Purity Range (%) | Advantages | Disadvantages |
| Flash Column Chromatography | 60 - 95% | >95% | Widely applicable to solids and oils; good for separating complex mixtures. | Can be time-consuming; requires larger volumes of solvent. |
| Recrystallization | 50 - 90% | >98% | Can yield very high purity product; relatively simple and inexpensive. | Only applicable to solid products; some product loss is inevitable.[5] |
| Trituration | Variable | Variable (often improves purity) | Simple and quick for removing small amounts of impurities from a solid or oil. | Not a full purification method; may not remove all impurities. |
Note: Yields and purities are representative and can vary significantly depending on the specific reaction, scale, and experimental execution.
Experimental Protocols
Protocol 1: Flash Column Chromatography of an N-Allyl Urea
This protocol provides a general procedure for the purification of an N-allyl urea using flash column chromatography.
1. Preparation of the Silica Gel Column: a. Select a column of appropriate size for the amount of crude material. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight. b. Securely clamp the column in a vertical position in a fume hood. c. Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand. d. Dry pack the column with silica gel, gently tapping the side of the column to ensure even packing. e. Add another thin layer of sand on top of the silica gel.
2. Equilibration of the Column: a. Pre-elute the column with the chosen solvent system (e.g., 9:1 hexanes:ethyl acetate) until the entire silica bed is wetted and solvent is dripping from the bottom. b. Allow the solvent level to drop to the top of the sand layer. Do not let the column run dry.
3. Loading the Sample: a. Dissolve the crude N-allyl urea in a minimal amount of the chromatography solvent or a more polar solvent like dichloromethane. b. Carefully apply the sample solution to the top of the column using a pipette. c. Allow the sample to absorb onto the silica gel until the liquid level reaches the top of the sand. d. Gently add a small amount of the chromatography solvent to wash the sides of the column and allow it to absorb into the silica gel.
4. Elution and Fraction Collection: a. Carefully fill the column with the eluting solvent. b. Apply positive pressure (using a pump or compressed air) to the top of the column to achieve a steady flow rate. c. Collect the eluent in a series of test tubes or flasks. d. Monitor the separation by collecting small fractions and analyzing them by TLC.
5. Product Isolation: a. Combine the fractions that contain the pure product. b. Remove the solvent using a rotary evaporator to obtain the purified N-allyl urea.
Protocol 2: Recrystallization of an N-Allyl Urea
This protocol outlines the steps for purifying a solid N-allyl urea by recrystallization.
1. Solvent Selection: a. Test the solubility of a small amount of the crude product in various solvents at room temperature and with heating. b. An ideal solvent will dissolve the product when hot but not when cold. Common solvents for ureas include ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water.
2. Dissolution: a. Place the crude N-allyl urea in an Erlenmeyer flask. b. Add a minimal amount of the chosen recrystallization solvent and a boiling chip. c. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
3. Hot Filtration (if necessary): a. If there are insoluble impurities in the hot solution, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
4. Crystallization: a. Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. b. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
5. Isolation of Crystals: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
6. Drying: a. Allow the crystals to dry on the filter paper under vacuum. b. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven.
Mandatory Visualization
Caption: General workflow for the purification of N-allyl ureas.
Caption: Troubleshooting decision tree for N-allyl urea purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct Aryl C–H Amination with Primary Amines Using Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with the moisture sensitivity of allyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on handling the moisture sensitivity of allyl isocyanate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success and integrity of your experiments involving this reactive compound.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound, with a focus on problems arising from its sensitivity to moisture.
| Symptom | Possible Cause | Recommended Action |
| Reaction yields are consistently low or the reaction fails to go to completion. | Moisture Contamination: this compound readily reacts with water, consuming the reagent and altering the stoichiometry of your reaction.[1] | - Ensure all glassware is rigorously dried in an oven (>120°C for at least 4 hours) or flame-dried under vacuum before use.[2] - Use anhydrous solvents. Solvents should be freshly dried using appropriate methods (e.g., distillation from a suitable drying agent or passing through a column of activated alumina). - Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[3] |
| Formation of a white, insoluble precipitate in the reaction mixture. | Urea (B33335) Formation: This precipitate is likely N,N'-diallylurea, formed from the reaction of this compound with water. The hydrolysis of this compound produces allylamine (B125299), which then rapidly reacts with another molecule of this compound.[3] | - Implement stringent moisture control as described above. - If possible, use less polar solvents, which can sometimes favor the desired reaction over urea formation.[3] |
| Gas evolution (bubbling) is observed upon addition of this compound. | Reaction with Protic Impurities: The gas is carbon dioxide, a byproduct of the reaction between this compound and water or other protic impurities (e.g., alcohols) in the reaction mixture.[2] | - Immediately cease addition and re-evaluate the dryness of all reagents and solvents. - Purge the reaction vessel with a dry, inert gas before restarting the addition. |
| Inconsistent results between experimental runs. | Variable Moisture Content: The amount of adventitious water can vary between experiments, leading to inconsistent consumption of this compound. | - Standardize your procedure for drying glassware, solvents, and reagents. - Always use a fresh bottle of anhydrous solvent. - If using a glovebox, monitor and maintain low humidity levels. |
| Cloudy appearance of the this compound reagent. | Partial Hydrolysis: The reagent may have been exposed to moisture during storage, leading to the formation of insoluble urea byproducts.[1] | - It is recommended to use a fresh, unopened bottle of this compound. - If a fresh bottle is unavailable, the reagent can be purified by distillation under reduced pressure, but this should be done with extreme caution due to its toxicity and reactivity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound with water?
A1: this compound reacts with water in a two-step process. First, a molecule of water adds across the isocyanate group to form an unstable allyl-substituted carbamic acid. This carbamic acid then rapidly decomposes to yield allylamine and carbon dioxide gas. The highly reactive allylamine can then react with another molecule of this compound to form the more stable N,N'-diallylurea.[2][3]
Q2: How can I confirm that my this compound has degraded due to moisture?
A2: You can use analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy or gas chromatography-mass spectrometry (GC-MS). In FTIR, the characteristic strong absorbance of the isocyanate group (-NCO) around 2250-2285 cm⁻¹ will diminish or disappear upon degradation.[4][5] GC-MS analysis of a degraded sample will show the presence of hydrolysis products such as allylamine and N,N'-diallylurea.[6]
Q3: What is the best way to store this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[7] It should be kept away from heat, sources of ignition, and incompatible materials such as water, alcohols, amines, and strong bases.[8] Some commercial preparations are stabilized with a small amount of an antioxidant like α-tocopherol.
Q4: Can I use a solvent that contains a stabilizer (e.g., BHT in THF)?
A4: It is generally recommended to use freshly distilled, uninhibited solvents for moisture-sensitive reactions. While common stabilizers like BHT are unlikely to react with this compound, it is best practice to remove them to avoid any potential side reactions, especially in catalytic processes.
Q5: What are some suitable anhydrous solvents for reactions with this compound?
A5: The choice of solvent depends on the specific reaction. However, common anhydrous solvents that are compatible with isocyanates include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile (B52724) (MeCN), toluene, and diethyl ether. Always ensure these solvents are rigorously dried before use.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 1476-23-9 |
| Molecular Formula | C₄H₅NO |
| Molecular Weight | 83.09 g/mol |
| Boiling Point | 87-89 °C |
| Density | 0.940 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.417 |
| Flash Point | 43 °C (109.4 °F) |
Table 2: Illustrative Stability of this compound in Anhydrous Solvents*
| Solvent | Storage Condition | Time (days) | Purity (%) |
| Acetonitrile | Inert Atmosphere, 2-8°C | 0 | >98 |
| Acetonitrile | Inert Atmosphere, 2-8°C | 30 | ~97 |
| Dichloromethane | Inert Atmosphere, 2-8°C | 0 | >98 |
| Dichloromethane | Inert Atmosphere, 2-8°C | 30 | ~96 |
| Tetrahydrofuran | Inert Atmosphere, 2-8°C | 0 | >98 |
| Tetrahydrofuran | Inert Atmosphere, 2-8°C | 30 | ~95 |
*Note: The data in this table is illustrative and intended to provide a framework for recording experimental observations. Actual stability may vary based on the specific purity of the solvent and the rigorous exclusion of atmospheric moisture.
Experimental Protocols
Protocol 1: Handling and Dispensing this compound Under an Inert Atmosphere
This protocol describes the safe transfer of a small volume of this compound for use in a moisture-sensitive reaction using a Schlenk line or in a glovebox.
Materials:
-
This compound (in a septum-sealed bottle)
-
Dry, inert gas (Nitrogen or Argon)
-
Schlenk line or glovebox
-
Oven-dried glassware (reaction flask with septum, stirrer bar)
-
Dry, gas-tight syringe with a needle
-
Anhydrous reaction solvent
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120°C for at least 4 hours and cooled under a stream of inert gas.
-
Inert Atmosphere Setup:
-
Schlenk Line: Assemble the reaction flask on the Schlenk line. Evacuate and backfill with inert gas at least three times to remove air and moisture.
-
Glovebox: Transfer all necessary dried glassware and reagents into the glovebox antechamber and purge according to the glovebox protocol.
-
-
Reagent Preparation: Allow the bottle of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Solvent Addition: Add the required volume of anhydrous solvent to the reaction flask via a cannula or a dry syringe.
-
This compound Transfer:
-
Carefully pierce the septum of the this compound bottle with the needle of a dry, gas-tight syringe.
-
Purge the syringe with the inert gas from the headspace of the bottle.
-
Slowly draw the desired volume of this compound into the syringe.
-
Withdraw the needle from the bottle and immediately insert it through the septum of the reaction flask.
-
Add the this compound dropwise to the stirred reaction mixture.
-
-
Post-Transfer:
-
Rinse the syringe immediately with a suitable anhydrous solvent (e.g., the reaction solvent) followed by a quenching agent like isopropanol (B130326) to neutralize any residual isocyanate.
-
Maintain a positive pressure of inert gas in the reaction flask throughout the experiment.
-
Protocol 2: Monitoring Reaction Conversion using FTIR Spectroscopy
This protocol outlines the use of in-situ FTIR to monitor the consumption of this compound in a reaction.
Equipment:
-
FTIR spectrometer with an in-situ attenuated total reflectance (ATR) probe
Procedure:
-
Background Spectrum: Record a background spectrum of the reaction solvent at the desired reaction temperature.
-
Initial Spectrum: After adding all reactants except this compound, record an initial spectrum.
-
Reaction Initiation: Add the this compound to the reaction mixture.
-
Data Acquisition: Begin collecting spectra at regular intervals.
-
Analysis: Monitor the decrease in the intensity of the characteristic isocyanate peak at approximately 2250-2285 cm⁻¹. The disappearance of this peak indicates the complete consumption of the this compound.[9][10]
Visualizations
Caption: Hydrolysis pathway of this compound.
References
- 1. bdmaee.net [bdmaee.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.remspec.com [m.remspec.com]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of isothiocyanates and related compounds in mustard extract and horseradish extract used as natural food additives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nj.gov [nj.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Allyl Isocyanate Grafting
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for allyl isocyanate grafting. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems during the this compound grafting process.
Issue 1: Low or No Grafting Yield
Question: I am observing a very low or no grafting yield in my experiment. What are the potential causes and how can I improve it?
Answer: Low grafting yield is a common issue that can be attributed to several factors. Here's a systematic approach to troubleshoot this problem:
-
Inadequate Reaction Conditions: The reaction temperature, time, and pressure are critical parameters. Isocyanates can react with various functional groups, and the reaction kinetics are highly dependent on these conditions.
-
Solution: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to side reactions. It is recommended to start at a moderate temperature (e.g., 60°C) and gradually increase it, while monitoring the grafting yield.[1] Similarly, the reaction time should be optimized; a reaction time of 2 to 4 hours is a good starting point.
-
-
Catalyst Issues: The choice and concentration of the catalyst play a crucial role in isocyanate reactions.
-
Solution: Ensure you are using an appropriate catalyst. Common catalysts for isocyanate reactions include organotin compounds (like dibutyltin (B87310) dilaurate), tertiary amines (like diazabicyclo[2.2.2]octane), and other Lewis acids and bases.[2][3] The catalyst concentration should be optimized; too little may not effectively promote the reaction, while too much can lead to unwanted side reactions.
-
-
Substrate Inactivity: The surface of your substrate may not have sufficient reactive sites (e.g., hydroxyl or amine groups) for the this compound to graft onto.
-
Solution: Consider a pre-treatment step to activate the substrate surface. This could involve plasma treatment, acid/base hydrolysis, or treatment with a coupling agent to introduce more reactive functional groups.
-
-
Reagent Purity and Moisture: this compound is highly reactive and can be deactivated by moisture. Water reacts with isocyanates to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This amine can then react with another isocyanate molecule to form a urea (B33335) linkage, consuming the isocyanate that was intended for grafting.[3]
-
Solution: Use freshly distilled or high-purity this compound. Ensure all your solvents and reagents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
Troubleshooting Workflow for Low Grafting Yield
Caption: Troubleshooting workflow for low this compound grafting yield.
Issue 2: Homopolymerization of this compound
Question: I am observing the formation of a significant amount of homopolymer instead of grafting onto my substrate. How can I prevent this?
Answer: Homopolymerization is a common side reaction. The allyl group of the isocyanate can undergo polymerization, especially at higher temperatures or in the presence of radical initiators.
-
Reaction Temperature: High temperatures can promote the polymerization of the allyl groups.
-
Solution: Lower the reaction temperature. Find a balance where the grafting reaction proceeds at a reasonable rate without significant homopolymerization.
-
-
Initiators: Unintended radical initiators in your reaction mixture can trigger polymerization.
-
Solution: Ensure your solvents and reagents are free from peroxides or other potential radical initiators. Consider adding a radical inhibitor, such as hydroquinone, to the reaction mixture.
-
-
Monomer Concentration: A high concentration of this compound can increase the likelihood of homopolymerization.
-
Solution: Optimize the monomer concentration. You can try a stepwise addition of the this compound to the reaction mixture to maintain a low instantaneous concentration.
-
Issue 3: Substrate Degradation or Undesired Side Reactions
Question: My substrate appears to be degrading, or I am observing unexpected changes in its properties after the grafting reaction. What could be the cause?
Answer: Substrate degradation can occur if the reaction conditions are too harsh. Isocyanates are also highly reactive and can participate in several side reactions.
-
Harsh Reaction Conditions: High temperatures or extreme pH can damage sensitive substrates.
-
Solution: Use milder reaction conditions. If possible, lower the reaction temperature and ensure the pH of the reaction medium is compatible with your substrate.
-
-
Isocyanate Side Reactions: Besides reacting with hydroxyl and amine groups, isocyanates can undergo self-polymerization to form trimers (isocyanurates) or react with urethanes to form allophanates.[4][5] These side reactions can alter the properties of the grafted surface.
-
Solution: Carefully control the stoichiometry of the reactants. Avoid a large excess of this compound. The choice of catalyst can also influence the prevalence of side reactions.
-
Flowchart of Potential Isocyanate Side Reactions
Caption: Potential side reactions of this compound during grafting.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to control for successful this compound grafting?
A1: The key parameters to control are:
-
Temperature: Influences reaction rate and side reactions.
-
Reaction Time: Determines the extent of grafting.
-
Catalyst: Type and concentration are critical for reaction efficiency.
-
Monomer Concentration: Affects grafting density and homopolymerization.
-
Solvent: Must be anhydrous and inert towards isocyanates.
-
Moisture Content: Must be minimized to prevent side reactions.
Q2: What solvents are suitable for this compound grafting?
A2: Suitable solvents should be anhydrous and inert to isocyanates. Good choices include dry toluene, tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile.
Q3: How can I confirm that the grafting was successful?
A3: Several analytical techniques can be used to characterize the grafted surface:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic peaks of the urethane or urea linkages and the allyl groups.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of nitrogen from the isocyanate.[6][7]
-
Contact Angle Measurement: To assess changes in surface wettability, which can indicate successful grafting.[7]
-
Scanning Electron Microscopy (SEM): To observe changes in the surface morphology.[8]
-
Thermogravimetric Analysis (TGA): To evaluate changes in the thermal stability of the substrate after grafting.[8]
Q4: What safety precautions should I take when working with this compound?
A4: this compound is toxic and a lachrymator. It is also flammable.[9] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Data Presentation
Table 1: Summary of Optimized Reaction Parameters for Grafting (General Guidance)
| Parameter | Recommended Range | Notes |
| Temperature | 50 - 80 °C | Higher temperatures may lead to side reactions.[1] |
| Reaction Time | 2 - 6 hours | Optimization is crucial for maximizing graft yield. |
| Catalyst Conc. | 0.1 - 1.0 mol% (relative to isocyanate) | Varies depending on the catalyst and substrate. |
| Monomer Conc. | 0.1 - 0.5 M | Higher concentrations may favor homopolymerization. |
Experimental Protocols
General Protocol for this compound Grafting onto a Hydroxyl-Containing Substrate
-
Substrate Preparation:
-
Clean the substrate by sonicating in an appropriate solvent (e.g., ethanol, acetone) to remove any surface contaminants.
-
Dry the substrate in a vacuum oven at a suitable temperature to remove any adsorbed water.
-
If necessary, perform a surface activation step (e.g., plasma treatment) to increase the density of hydroxyl groups.
-
-
Reaction Setup:
-
Place the dried substrate in a reaction vessel equipped with a magnetic stirrer and a reflux condenser.
-
Dry all glassware in an oven before use.
-
Assemble the reaction setup under an inert atmosphere (e.g., nitrogen or argon).
-
-
Grafting Reaction:
-
Add anhydrous solvent to the reaction vessel.
-
Add the desired amount of catalyst to the solvent and stir until dissolved.
-
Slowly add the this compound to the reaction mixture.
-
Heat the reaction mixture to the desired temperature and let it react for the optimized time.
-
-
Purification:
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the substrate from the reaction mixture.
-
Wash the grafted substrate extensively with a suitable solvent (e.g., toluene, THF) to remove any unreacted reagents and homopolymer. Soxhlet extraction may be necessary for complete removal of the homopolymer.
-
Dry the grafted substrate under vacuum.
-
-
Characterization:
-
Characterize the dried, grafted substrate using appropriate analytical techniques (FTIR, XPS, etc.) to confirm successful grafting.
-
Experimental Workflow Diagram
Caption: General experimental workflow for this compound grafting.
References
- 1. researchgate.net [researchgate.net]
- 2. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Surface Analysis Tools for Characterizing Biological Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface analysis methods for characterizing polymeric biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]
How to improve the yield of allyl carbamate synthesis
Welcome to the technical support center for allyl carbamate (B1207046) synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthesis and resolve common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing allyl carbamate?
A1: The primary methods for synthesizing allyl carbamate include the reaction of allyl chloroformate with ammonia (B1221849), the reaction of urea (B33335) with allyl alcohol, and greener approaches utilizing carbon dioxide (CO₂) with an amine and an allyl source. Each method has its own advantages regarding starting material availability, reaction conditions, and yield.
Q2: I am experiencing low yields in my allyl carbamate synthesis. What are the first things I should check?
A2: Low yields can stem from several factors. Initially, verify the purity of your reagents and the dryness of your solvents, as moisture can lead to unwanted side reactions.[1] It is also crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. Optimizing reaction parameters such as temperature, reaction time, and stoichiometry of reactants is also a critical step.[1]
Q3: What role does a base play in the synthesis of carbamates, and how do I choose the right one?
A3: A base is often used to deprotonate the amine or ammonia, increasing its nucleophilicity and promoting the reaction with the electrophile (e.g., allyl chloroformate).[1] The choice of base can significantly impact the reaction's yield and selectivity. For the synthesis from allyl chloroformate, ammonia itself acts as both the reactant and the base. In other carbamate syntheses, common bases include triethylamine (B128534) (TEA) or pyridine. The optimal base should be chosen based on the specific reaction and substrate.[1]
Q4: How does the choice of solvent affect the synthesis of allyl carbamate?
A4: The solvent plays a crucial role by influencing the solubility of reactants and the stability of intermediates, which in turn affects the reaction rate and yield.[1] Common solvents for carbamate synthesis include toluene (B28343), dichloromethane (B109758) (DCM), and acetonitrile. The ideal solvent should be chosen based on the solubility of the starting materials and the desired reaction temperature.[1] In some cases, solvent-free conditions can also be effective.
Q5: What are the common side products in allyl carbamate synthesis, and how can they be minimized?
A5: Common side products include N-allylated carbamate and diallyl urea, particularly in reactions involving allyl alcohol and urea. Over-alkylation can also be an issue.[2] To minimize these, careful control of stoichiometry is essential. Using a modest excess of the amine or ammonia relative to the allyl source can favor the formation of the desired product. Maintaining optimal reaction temperatures is also critical, as higher temperatures can promote the formation of byproducts.[2]
Troubleshooting Guides
Issue 1: Low Yield in Synthesis from Allyl Chloroformate and Ammonia
| Symptom | Possible Cause | Troubleshooting Steps |
| Low to no product formation. | Incomplete reaction. | Monitor the reaction progress by TLC or GC to ensure the starting material is consumed. If the reaction is sluggish, consider extending the reaction time. |
| Loss of volatile ammonia. | Ensure the reaction is performed in a well-sealed vessel to prevent the escape of ammonia gas. Maintain a slight positive pressure of ammonia if possible. | |
| Sub-optimal temperature. | The reaction is typically exothermic. Maintain the temperature below 45 °C to avoid side reactions. For slower reactions, gentle warming might be necessary, but this should be optimized carefully. | |
| Impure reagents. | Use freshly distilled allyl chloroformate and ensure the ammonia source is of high purity. |
Issue 2: Side Product Formation in Synthesis from Urea and Allyl Alcohol
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of diallyl carbonate. | The reaction has proceeded past the desired allyl carbamate stage. This is a common subsequent reaction. | This route is often used for the direct synthesis of diallyl carbonate. To isolate allyl carbamate, shorter reaction times and lower temperatures should be explored. Monitor the reaction closely and stop it once the maximum concentration of allyl carbamate is reached. |
| Inefficient catalyst. | Screen different catalysts. Metal chlorides like LaCl₃ have been shown to be effective, though they may also promote the formation of diallyl carbonate.[3] Experiment with catalyst loading to find the optimal concentration. | |
| Formation of N-allylated byproducts. | Reaction of the product with the allyl source. | Optimize the stoichiometry. A higher molar ratio of urea to allyl alcohol may favor the formation of the primary carbamate. |
Data Presentation
Table 1: Effect of Catalyst on Alkyl Carbamate Yield from Urea and Alcohol
This table provides data for various alkyl carbamates to illustrate general trends in catalyst performance for the synthesis from urea and alcohols.
| Catalyst | Alcohol | Yield (%) | Reference |
| TiO₂/SiO₂ | Methanol | 97.5 | [4] |
| Cr₂O₃-NiO/SiO₂ | Ethanol | 97.0 | [4] |
| TiO₂-Cr₂O₃/SiO₂ | Butanol | 96.0 | [4] |
| LaCl₃ | Allyl Alcohol | High Yield (intermediate) | [3] |
| None | Allyl Alcohol | Low Conversion | [3] |
Experimental Protocols
Protocol 1: Synthesis of Allyl Carbamate from Allyl Chloroformate and Ammonia
This protocol is adapted from a procedure with a reported yield of 89.7%.[5]
Materials:
-
Allyl chloroformate (97%)
-
Ammonia gas
-
Toluene
Procedure:
-
Charge a reactor flask with allyl chloroformate (84.0 g, 697 mmol) and toluene (400 mL).
-
Immerse the flask in a room temperature water bath to manage the exothermic reaction.
-
Mechanically stir the solution at 300 rpm while bubbling ammonia gas through the solution.
-
Maintain the internal temperature below 45 °C by controlling the rate of ammonia addition.
-
Continue the ammonia addition for approximately 5.5 hours. A white precipitate of ammonium (B1175870) chloride will form.
-
Monitor the reaction for completion by ¹H NMR, observing the disappearance of the allyl chloroformate starting material.
-
Once the reaction is complete, filter the mixture through a sintered glass funnel to remove the ammonium chloride precipitate.
-
Wash the solid precipitate with three portions of toluene (70 mL each).
-
Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator (30 mmHg, 35 °C water bath).
-
Purify the resulting crude oil by vacuum distillation at 65-67 °C (1-2 mmHg) to obtain allyl carbamate as a clear oil.
Protocol 2: General Procedure for the Synthesis of Allyl Carbamate from Urea and Allyl Alcohol
This is a general procedure based on the principles of urea alcoholysis.[1][3] Optimization of catalyst, temperature, and reaction time is recommended to maximize the yield of allyl carbamate.
Materials:
-
Urea
-
Allyl alcohol
-
Catalyst (e.g., LaCl₃, TiO₂/SiO₂)
-
Solvent (optional, e.g., Toluene, DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine urea (1 molar equivalent), allyl alcohol (10 molar equivalents), and the chosen catalyst (e.g., 0.2 g per 0.1 mol of urea).
-
If using a solvent, add it to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 180 °C) and stir.
-
The reaction is reversible and produces ammonia, which can be removed to drive the reaction forward. This can be achieved by performing the reaction under a gentle stream of inert gas or by using a setup that allows for the venting of ammonia.
-
Monitor the progress of the reaction by TLC or GC to determine the optimal time to stop the reaction for the highest yield of allyl carbamate before it converts to diallyl carbonate.
-
After cooling, filter the reaction mixture to remove the catalyst.
-
Remove the excess allyl alcohol and solvent by distillation.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
References
Troubleshooting low grafting efficiency of allyl isocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low grafting efficiency of allyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for grafting?
A1: this compound (CH₂=CHCH₂NCO) is a dual-functional molecule featuring a highly reactive isocyanate group (-N=C=O) and a polymerizable allyl group (CH₂=CHCH₂-).[1] The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and thiols, making it an effective coupling agent to introduce the allyl functionality onto various substrates.[1][2] This allyl group can then be used for subsequent polymerization or "click" chemistry reactions.[3][4]
Q2: How is grafting efficiency typically defined and measured?
A2: Grafting efficiency is the percentage of the grafting monomer (in this case, this compound) that has been successfully bonded to the backbone polymer.[5] The remaining monomer may exist as unreacted monomer or as homopolymer. It can be calculated as:
Grafting Efficiency (%) = (Mass of grafted monomer / Total mass of polymerized monomer) x 100
Several analytical techniques can be employed to measure grafting efficiency, each with its own advantages and limitations.
Q3: What are the common side reactions that can occur with this compound?
A3: The high reactivity of the isocyanate group can lead to several side reactions that compete with the desired grafting reaction, ultimately reducing efficiency.[6][7] Key side reactions include:
-
Reaction with Water: Isocyanates are highly sensitive to moisture. They react with water to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide. This newly formed amine can then react with another isocyanate group to form a stable urea (B33335) linkage, consuming the isocyanate that was intended for grafting.[8]
-
Homopolymerization: While the allyl group is generally less prone to homopolymerization due to degradative chain transfer, it can still occur under certain conditions, leading to the formation of poly(this compound).[9]
-
Allophanate (B1242929) and Biuret (B89757) Formation: The isocyanate group can react with the urethane (B1682113) or urea linkages formed during the grafting process, especially at elevated temperatures, to form allophanate or biuret crosslinks, respectively.[10]
Q4: How should this compound be properly stored and handled?
A4: Due to its moisture sensitivity, this compound must be stored under anhydrous conditions in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[1] It is recommended to store it at refrigerated temperatures (2-8°C) to minimize degradation and side reactions.[11] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), as it is toxic and has a pungent, irritating odor.[12]
Troubleshooting Guide for Low Grafting Efficiency
This guide addresses specific issues that can lead to low grafting efficiency in a question-and-answer format.
Problem 1: Low or No Grafting Detected
Q: I've performed my grafting reaction, but my analysis (e.g., FTIR, NMR) shows little to no evidence of successful grafting. What could be the issue?
A: This is a common problem that can stem from several factors related to your reagents, reaction setup, or the substrate itself.
-
Reagent Quality:
-
This compound Purity: The purity of your this compound is critical. It can degrade over time, especially if not stored properly.[1] Consider using a freshly opened bottle or purifying the reagent before use.
-
Solvent Purity: Ensure your solvent is anhydrous. Trace amounts of water can react with the isocyanate, significantly reducing the amount available for grafting.[8] Use freshly dried solvents for your reaction.
-
-
Reaction Conditions:
-
Moisture Contamination: Your reaction setup must be scrupulously dry. Flame-dry your glassware and conduct the reaction under an inert atmosphere (nitrogen or argon).
-
Reaction Temperature: The reaction between isocyanates and nucleophiles can be temperature-dependent. While higher temperatures can increase the reaction rate, they can also promote side reactions like allophanate formation.[10] An optimal temperature needs to be determined for your specific system.
-
Catalyst: The use of a catalyst can be crucial. Depending on the nucleophilicity of your substrate, a catalyst may be required to facilitate the reaction.[13][14] Common catalysts for isocyanate reactions include tertiary amines (e.g., triethylamine, DABCO) and organotin compounds (e.g., dibutyltin (B87310) dilaurate).
-
-
Substrate Issues:
-
Nucleophilicity of the Substrate: The functional groups on your substrate must be sufficiently nucleophilic to attack the isocyanate. The order of reactivity for common nucleophiles is generally: primary amines > secondary amines > primary alcohols > secondary alcohols > phenols > thiols.[2] If you are working with a less reactive nucleophile, a catalyst is likely necessary.
-
Steric Hindrance: Bulky groups near the reactive site on either the substrate or the isocyanate can sterically hinder the reaction, leading to lower efficiency.[15]
-
Problem 2: High Amount of Homopolymer Formation
Q: My grafting efficiency is low, and I'm observing a significant amount of what appears to be poly(this compound) homopolymer. How can I prevent this?
A: The formation of homopolymer consumes your this compound and complicates purification. Here's how to address it:
-
Reaction Temperature: High temperatures can sometimes initiate the polymerization of the allyl group. Try running your reaction at a lower temperature.
-
Initiator Contamination: Ensure that your reaction mixture is free from any unintentional radical initiators.
-
Monomer Concentration: High concentrations of this compound can favor homopolymerization. Consider adding the this compound slowly to the reaction mixture to maintain a low instantaneous concentration.
Problem 3: Inconsistent Grafting Results
Q: I'm getting highly variable grafting efficiencies between batches, even though I'm trying to follow the same protocol. What could be causing this inconsistency?
A: Inconsistent results often point to subtle variations in reaction setup and reagent handling.
-
Atmospheric Moisture: The level of humidity in the lab can vary from day to day. Even small differences can impact a moisture-sensitive reaction. Always use a robust inert atmosphere setup.
-
Reagent Dispensing: Ensure accurate and consistent dispensing of all reagents, especially the catalyst and this compound.
-
Mixing: In heterogeneous or viscous reaction mixtures, inefficient mixing can lead to localized concentration gradients and inconsistent reactions. Ensure your stirring is adequate for the scale and nature of your reaction.
Data Presentation
Table 1: Relative Reactivity of Nucleophiles with Isocyanates
| Nucleophile Type | General Reactivity | Catalyst Requirement |
| Primary Aliphatic Amines | Very High | Often not required |
| Secondary Aliphatic Amines | High | Often not required |
| Aromatic Amines | Moderate to High | May be required |
| Primary Alcohols | Moderate | Often required |
| Secondary Alcohols | Low to Moderate | Usually required |
| Phenols | Low | Required |
| Thiols | Low | Required |
| Water | High (Side Reaction) | Not applicable |
This table provides a general trend. Actual reactivity can be influenced by steric effects and electronic factors.[2][13]
Table 2: Common Analytical Techniques for Determining Grafting Efficiency
| Technique | Principle | Advantages | Disadvantages |
| FTIR Spectroscopy | Monitors the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of urethane/urea peaks. | Quick and easy for qualitative assessment. | Difficult to quantify accurately. |
| NMR Spectroscopy | Integration of characteristic peaks of the grafted monomer versus the backbone polymer. | Provides detailed structural information and can be quantitative. | Can be complex for overlapping signals; requires soluble samples. |
| Thermogravimetric Analysis (TGA) | Measures the weight loss of the polymer as a function of temperature. The degradation profile of the grafted polymer will differ from the ungrafted polymer.[16] | Good for quantifying the amount of grafted material, especially on inorganic substrates. | Indirect method; requires significant difference in thermal stability. |
| Gel Permeation Chromatography (GPC/SEC) | Separates polymers based on size. A shift in molecular weight after grafting indicates success. Can be used with dual detectors (e.g., UV and RI) to quantify grafting.[5] | Provides information on molecular weight distribution and can be quantitative for grafting efficiency.[17] | Requires soluble polymers and careful calibration. |
| Solvent Extraction | Ungrafted polymer and homopolymer are selectively extracted with a solvent, and the grafting efficiency is determined by gravimetry.[17] | Simple and direct method. | Can be time-consuming; requires a selective solvent that dissolves the homopolymer but not the grafted copolymer. |
Experimental Protocols
Protocol 1: General Procedure for Grafting this compound onto a Hydroxyl-Containing Polymer
-
Preparation:
-
Flame-dry all glassware (round-bottom flask, condenser, dropping funnel) under vacuum and allow to cool under a stream of dry nitrogen or argon.
-
Dry the hydroxyl-containing polymer under vacuum at an appropriate temperature to remove any adsorbed water.
-
Use anhydrous solvents. For example, THF can be dried by distillation over sodium/benzophenone.
-
-
Reaction Setup:
-
Dissolve the dried polymer in the anhydrous solvent in the reaction flask under an inert atmosphere.
-
If using a catalyst (e.g., dibutyltin dilaurate, 0.1-0.5 mol%), add it to the polymer solution.
-
In the dropping funnel, prepare a solution of this compound in the anhydrous solvent. The molar ratio of this compound to hydroxyl groups will depend on the desired degree of grafting. A slight excess of isocyanate may be used.
-
-
Reaction:
-
Heat or cool the polymer solution to the desired reaction temperature (e.g., 60 °C).
-
Add the this compound solution dropwise to the stirred polymer solution over a period of 1-2 hours.
-
Allow the reaction to proceed for a specified time (e.g., 12-24 hours) under an inert atmosphere. Monitor the reaction progress by taking small aliquots and analyzing via FTIR to observe the disappearance of the isocyanate peak.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol, hexane, or water, depending on the polymer).
-
Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove unreacted this compound and catalyst.
-
To remove any poly(this compound) homopolymer, perform a Soxhlet extraction with a solvent that dissolves the homopolymer but not the grafted copolymer (e.g., acetone, dichloromethane).
-
Dry the purified grafted polymer under vacuum to a constant weight.
-
-
Characterization:
-
Confirm the successful grafting using techniques such as FTIR, NMR, and TGA.
-
Determine the grafting efficiency using a quantitative method like NMR integration or TGA weight loss.
-
Visualizations
Caption: Troubleshooting workflow for low this compound grafting efficiency.
Caption: Desired grafting pathway versus common side reactions with water.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Reactivity of isocyanates with urethanes: Conditions for allophanate formation | Semantic Scholar [semanticscholar.org]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. ALLYL ISOTHIOCYANATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. poliuretanos.net [poliuretanos.net]
- 16. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Byproducts in the Reaction of Allyl Isocyanate with Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of allyl isocyanate and amines to synthesize N-allylureas.
Troubleshooting Guide
Low yields and impure products are common challenges in the synthesis of N-allylureas. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Low Yield of the Desired N-Allylurea Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Increase the reaction time or moderately increase the temperature if the reaction is proceeding too slowly. |
| Suboptimal Reaction Temperature | - Optimize the reaction temperature. The reaction is often exothermic, so starting at a lower temperature (e.g., 0 °C) and allowing it to warm to room temperature is a common strategy.[1] |
| Incorrect Stoichiometry | - Carefully control the molar ratio of the amine to this compound. A 1:1 or a slight excess of the amine (e.g., 1.1:1) is often recommended to ensure the complete consumption of the isocyanate. |
| Loss of Product During Workup and Purification | - Optimize the purification process. Select a suitable recrystallization solvent or solvent system for column chromatography to minimize product loss. |
Problem 2: Presence of Significant Byproducts in the Final Product
| Potential Cause | Suggested Solution |
| Formation of Symmetrical N,N'-diallylurea | - Moisture Contamination: This is the most common cause. Isocyanates readily react with water to form an unstable carbamic acid, which decomposes to an amine (in this case, allylamine) and carbon dioxide.[2] The newly formed allylamine (B125299) then reacts with another molecule of this compound to form the symmetrical N,N'-diallylurea.[3][4] - Solution: - Use anhydrous solvents and reagents.[4] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] |
| Formation of Biuret (B89757) | - Excess this compound: The desired N-allylurea product can act as a nucleophile and react with a second molecule of this compound, especially at elevated temperatures, to form a biuret.[6][7] - Solution: - Use a slight excess of the amine or maintain a strict 1:1 stoichiometry.[8] - Add the this compound dropwise to the amine solution to avoid localized high concentrations of the isocyanate. |
| Presence of Unreacted Starting Materials | - Incomplete Reaction: See "Low Yield" section above.- Inefficient Purification: - Solution: - Optimize the purification method. Recrystallization is often effective for removing less soluble byproducts.[9] - Column chromatography can be used to separate compounds with different polarities.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the reaction of this compound with a primary amine?
A1: The most common byproduct is typically the symmetrical urea, N,N'-diallylurea. This forms when this compound reacts with moisture in the reaction mixture.[2][3] The isocyanate first reacts with water to generate allylamine, which then reacts with another molecule of this compound.
Q2: How can I minimize the formation of N,N'-diallylurea?
A2: The key is to maintain strictly anhydrous (moisture-free) conditions.[4] This includes using dry solvents, drying glassware thoroughly, and running the reaction under an inert atmosphere like nitrogen or argon.
Q3: I observe a byproduct with a higher molecular weight than my desired product. What could it be?
A3: A higher molecular weight byproduct is likely a biuret.[7] This forms when your desired N-allylurea product reacts with another molecule of this compound.[6][10] This side reaction is more prevalent if you use an excess of this compound or run the reaction at high temperatures.[11]
Q4: What is the ideal stoichiometry for this reaction?
A4: To minimize biuret formation, it is generally recommended to use a slight excess of the amine or a 1:1 molar ratio of the amine to this compound.[8] This helps to ensure that all the isocyanate is consumed.
Q5: What analytical techniques can I use to identify the byproducts?
A5: Several techniques are useful for identifying byproducts:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structures of the desired product and byproducts based on their unique chemical shifts and coupling patterns.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the components of the reaction mixture and, when coupled with a mass spectrometer (LC-MS), can provide the molecular weights of the different species.[12][13][14]
-
Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of the reaction and get a preliminary idea of the number of components in the mixture.
Q6: What are the best methods for purifying the N-allylurea product?
A6: The choice of purification method depends on the properties of the product and byproducts:
-
Recrystallization: This is often the most effective method for removing impurities if the desired product is a solid with suitable solubility characteristics.[9]
-
Column Chromatography: This technique is useful for separating mixtures of compounds with different polarities.[5]
-
Washing/Extraction: Washing the crude product with a solvent in which the byproducts are soluble but the desired product is not can be a simple and effective purification step.
Data Presentation
The following table summarizes the impact of key reaction parameters on the formation of common byproducts.
| Reaction Parameter | Effect on Symmetrical Urea Formation | Effect on Biuret Formation | Recommendation for Minimizing Byproducts |
| Presence of Water | Increases significantly.[2] | No direct effect, but can consume isocyanate. | Use anhydrous solvents and reagents; run under an inert atmosphere.[4] |
| Stoichiometry (Amine:Isocyanate Ratio) | Can increase if isocyanate degrades to amine. | Increases with excess isocyanate.[8] | Use a 1:1 or slight excess of the amine. |
| Reaction Temperature | Can increase if high temperatures promote side reactions. | Increases at higher temperatures.[11][15] | Maintain a moderate temperature (e.g., 0 °C to room temperature). |
| Order of Addition | Generally less critical than moisture control. | Can be minimized by adding isocyanate slowly to the amine. | Add this compound dropwise to the amine solution. |
Experimental Protocols
General Protocol for the Synthesis of N-Allyl-N'-alkyl/aryl Urea
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine, with considerations for minimizing byproduct formation.
Materials:
-
Primary or secondary amine (1.0 equivalent)
-
This compound (1.0 equivalent)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))[1]
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
Dry all glassware in an oven and cool under a stream of inert gas.
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
Stir the solution using a magnetic stirrer.
-
-
Addition of this compound:
-
Cool the amine solution to 0 °C using an ice bath.
-
Slowly add this compound (1.0 equivalent) dropwise to the stirred amine solution over a period of 15-30 minutes.
-
Maintain the inert atmosphere throughout the addition.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring for 2-24 hours. The reaction time will vary depending on the reactivity of the amine.
-
Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by one of the following methods:
-
Recrystallization: If the product is a solid, recrystallize from a suitable solvent (e.g., ethanol, ethyl acetate (B1210297)/hexanes).
-
Column Chromatography: Purify the crude product using silica (B1680970) gel chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Mandatory Visualization
Caption: Main reaction and byproduct formation pathways.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 2. resinlab.com [resinlab.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway | MDPI [mdpi.com]
- 7. Biuret - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. risso-chemical.com [risso-chemical.com]
- 12. researchgate.net [researchgate.net]
- 13. experts.umn.edu [experts.umn.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Allyl Isocyanate Polymerizations
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to catalyst deactivation during allyl isocyanate polymerization. The following resources provide in-depth guidance on identifying the root causes of catalyst deactivation, along with practical solutions and preventative measures.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your polymerization experiments.
Issue 1: Polymerization is slow, stalls, or fails to initiate.
-
Question: My this compound polymerization is proceeding much slower than expected, has stalled at low monomer conversion, or did not start at all. What are the likely causes and how can I resolve this?
-
Answer: This is a common and often multifaceted issue. The primary suspects are catalyst deactivation or inhibition. Here is a step-by-step approach to diagnose and solve the problem:
-
Verify Reagent Purity:
-
Moisture: Isocyanates are highly reactive towards water. Trace amounts of moisture in the monomer, solvent, or on the glassware can react with the isocyanate to form urea (B33335) species, and can also hydrolyze and deactivate many organometallic catalysts.[1][2][3]
-
Inhibitors: Commercial monomers often contain inhibitors to prevent premature polymerization during storage. Ensure these have been removed according to the supplier's instructions, typically by passing through a column of activated alumina (B75360) or by distillation.
-
Other Impurities: Acidic impurities can neutralize basic catalysts or react with organometallic catalysts. Other nucleophiles could also compete with the polymerization reaction.
-
-
Evaluate the Catalyst:
-
Catalyst Activity: Ensure the catalyst is from a fresh batch and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature). Organometallic catalysts can be sensitive to air and moisture.
-
Catalyst Loading: Insufficient catalyst concentration can lead to a slow or stalled reaction. Conversely, excessively high concentrations can sometimes lead to side reactions that consume the catalyst.
-
-
Check Reaction Conditions:
-
Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition or promote side reactions. An optimal temperature range should be determined for your specific catalyst-monomer system.
-
Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contamination from atmospheric moisture and oxygen.
-
-
Issue 2: The molecular weight of the polymer is lower than expected, and the polydispersity is high.
-
Question: My GPC analysis shows a low molecular weight polymer with a broad or multimodal distribution. What could be causing this?
-
Answer: This often points to uncontrolled polymerization termination or chain transfer reactions, which can be related to catalyst deactivation.
-
Degradative Chain Transfer: The allyl group is known to undergo degradative chain transfer, where a propagating radical abstracts a hydrogen from the allyl monomer, forming a stable, non-propagating allyl radical. This effectively terminates the polymer chain. While this is a characteristic of radical polymerizations, similar deactivating interactions can occur with coordination catalysts.
-
Formation of Inactive Catalyst Species: The catalyst may be converting into a less active or inactive form during the polymerization. For instance, with some transition metal catalysts, the allyl monomer can react to form stable and less reactive π-allyl complexes, which can slow down or halt chain growth.[4][5] This leads to a population of shorter polymer chains.
-
Issue 3: The reaction mixture changes color, or a precipitate forms.
-
Question: I observed an unexpected color change or the formation of a solid in my reaction vessel. What does this indicate?
-
Answer: These are often visual cues of catalyst decomposition or side reactions.
-
Catalyst Decomposition: Many organometallic catalysts are colored. A change in color can indicate a change in the oxidation state or coordination environment of the metal center, suggesting catalyst deactivation.
-
Insoluble Polymer: If the polymer being formed is insoluble in the reaction solvent, it may precipitate out. However, a precipitate could also be a decomposed and insoluble form of the catalyst.
-
Side Reactions: Isocyanates can undergo side reactions like trimerization to form isocyanurates, which may be insoluble and precipitate.[6] This is often promoted by certain catalysts and higher temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of catalyst deactivation in this compound polymerization?
A1: Catalyst deactivation can occur through several pathways:
-
Poisoning: This is the strong chemisorption of impurities onto the active sites of the catalyst. Common poisons in isocyanate polymerizations include water, acids, and other nucleophilic compounds that can react with and deactivate the catalyst.[3][7][8]
-
Formation of Inactive Complexes: The allyl group of the monomer can coordinate to the metal center of the catalyst to form a stable π-allyl complex that is less reactive towards further monomer insertion, effectively sequestering the active catalyst.[4][5]
-
Side Reactions: The catalyst may promote side reactions of the isocyanate group, such as trimerization, which can sometimes lead to the formation of species that encapsulate or deactivate the catalyst.[6]
-
Thermal Degradation: At elevated temperatures, the catalyst itself may be thermally unstable and decompose into inactive species.
Q2: How can I minimize catalyst deactivation?
A2: To minimize catalyst deactivation, consider the following:
-
Rigorous Purification: Thoroughly dry and purify all monomers, solvents, and ensure glassware is free of moisture.
-
Inert Atmosphere: Always work under a dry nitrogen or argon atmosphere.
-
Optimal Temperature: Determine the optimal temperature that balances a reasonable reaction rate with catalyst stability.
-
Appropriate Catalyst Choice: Select a catalyst that is known to be robust for the polymerization of functionalized monomers. For this compound, organotitanium (IV) compounds have been shown to be effective.
Q3: Are there any methods to regenerate a deactivated catalyst from an this compound polymerization?
A3: Catalyst regeneration is highly dependent on the nature of the catalyst and the deactivation mechanism.
-
For catalysts deactivated by organic fouling: A common method is calcination (heating in the presence of an oxygen-containing gas) to burn off the organic residues, followed by a reduction step (e.g., with hydrogen) to restore the active metal species.[1]
-
For catalysts poisoned by impurities: If the poison is weakly adsorbed, it might be removed by washing with a suitable solvent. However, strongly chemisorbed poisons often require more drastic chemical treatments.
-
It is important to note that regeneration is not always possible or economically feasible, especially for complex organometallic catalysts which may be irreversibly altered during deactivation.
Quantitative Data on Catalyst Performance
While specific quantitative data for catalyst deactivation in this compound polymerization is limited in publicly available literature, the following table provides a general overview of factors that can influence catalyst performance in related systems. Researchers should perform kinetic studies to determine these parameters for their specific system.
| Parameter | Effect on Polymerization Rate | Effect on Catalyst Deactivation | Recommendations |
| Temperature | Generally increases with temperature | Can increase at higher temperatures | Optimize for a balance between rate and catalyst stability. |
| Monomer/Catalyst Ratio | Increases with higher catalyst concentration | Higher catalyst concentration can lead to faster deactivation due to bimolecular decomposition pathways. | Use the lowest effective catalyst concentration. |
| Solvent Polarity | Can influence rate depending on the catalyst and mechanism | Can affect catalyst stability and solubility of deactivated species | Screen different solvents for optimal performance. |
| Presence of Water | Drastically reduces or stops polymerization | Rapidly deactivates most catalysts | Use anhydrous conditions. |
| Presence of Acids/Bases | Can inhibit or accelerate, depending on the catalyst | Can poison or decompose the catalyst | Purify reagents to remove acidic or basic impurities. |
Experimental Protocols
Protocol 1: Monitoring Catalyst Deactivation via Kinetic Studies
This protocol allows for the indirect observation of catalyst deactivation by monitoring the polymerization rate over time.
-
Preparation: Set up a jacketed glass reactor with a mechanical stirrer, a temperature probe, and a port for sampling under an inert atmosphere. Ensure all glassware is rigorously dried.
-
Reagents: Use purified this compound and anhydrous solvent. Prepare a stock solution of the catalyst.
-
Procedure:
-
Charge the reactor with the solvent and monomer.
-
Bring the reactor to the desired temperature.
-
Take a sample at time zero.
-
Inject the catalyst solution to initiate the polymerization.
-
Take samples at regular intervals (e.g., every 15 minutes) under an inert atmosphere.
-
-
Analysis: Quench the polymerization in each sample (e.g., by adding a small amount of methanol). Analyze the monomer conversion in each sample using a suitable technique (e.g., ¹H NMR, GC, or IR spectroscopy).
-
Interpretation: Plot monomer conversion versus time. A linear relationship suggests a stable catalyst. A decrease in the slope over time indicates a loss of active catalyst.
Protocol 2: General Procedure for Catalyst Regeneration (Conceptual)
This is a general conceptual outline. The specific conditions must be optimized for the particular catalyst.
-
Catalyst Recovery: After the polymerization, recover the deactivated catalyst. If it is a heterogeneous catalyst, this can be done by filtration. For homogeneous catalysts, this may involve precipitation followed by filtration.
-
Washing: Wash the recovered catalyst with a suitable solvent to remove any adsorbed polymer and unreacted monomer.
-
Calcination (for robust inorganic-supported catalysts): Heat the catalyst in a tube furnace under a flow of air or an oxygen/inert gas mixture. The temperature and duration should be optimized to ensure complete removal of organic residues without sintering the catalyst support.
-
Reduction: After calcination, the catalyst may need to be reduced to restore the active metallic sites. This is typically done by heating the catalyst in a tube furnace under a flow of hydrogen or a hydrogen/inert gas mixture.
Visualizations
References
- 1. WO2010077262A2 - Catalyst regeneration method - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. adhesivesmag.com [adhesivesmag.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transition metal-catalyzed polymerization of polar allyl and diallyl monomers | MRS Bulletin | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 8. ias.ac.in [ias.ac.in]
Storage and stability issues of allyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the storage, stability, and handling of allyl isocyanate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: this compound is a reactive compound and requires specific storage conditions to maintain its purity and stability. It is highly sensitive to moisture and can polymerize or decompose when stored improperly.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize degradation and polymerization. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent reaction with atmospheric moisture. |
| Container | Tightly sealed, opaque glass bottle | To protect from moisture and light. |
| Location | Well-ventilated, cool, dry area | Away from heat, sparks, and incompatible materials. |
Q2: What are the primary decomposition pathways for this compound?
A2: The primary decomposition of this compound is driven by its high reactivity towards nucleophiles, particularly water. The isocyanate group (-NCO) is highly electrophilic. In the presence of water, it hydrolyzes to form an unstable carbamic acid, which then decomposes into allylamine (B125299) and carbon dioxide. The resulting allylamine can further react with another molecule of this compound to form N,N'-diallylurea. In organic synthesis, reactions with other nucleophiles like alcohols and amines are desired, but can also be considered decomposition if unintended.[1]
Q3: Can this compound polymerize during storage or use? How can this be prevented?
A3: Yes, this compound can undergo polymerization, especially at elevated temperatures or in the presence of certain catalysts. The isocyanate group can react with another isocyanate molecule to form dimers (uretdiones) and trimers (isocyanurates). The allyl group itself can also potentially participate in radical polymerization, although this is less common under typical storage conditions. To prevent polymerization, store the compound at the recommended low temperature and consider the use of radical inhibitors if it will be subjected to conditions that might initiate radical reactions.
Troubleshooting Guides
Issue 1: Poor or No Reactivity in a Urethane (B1682113) Synthesis Reaction
Symptoms:
-
Low or no yield of the desired urethane product.
-
Starting material (this compound and alcohol) remains largely unreacted.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Moisture Contamination | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. |
| Low Reagent Purity | Verify the purity of this compound and the alcohol reactant using appropriate analytical methods (see Experimental Protocols section). |
| Inadequate Catalyst | For less reactive alcohols, a catalyst (e.g., dibutyltin (B87310) dilaurate or a tertiary amine) may be necessary to facilitate the reaction.[2] |
| Low Reaction Temperature | While elevated temperatures can promote side reactions, some reactions may require gentle heating to proceed at a reasonable rate. Monitor the reaction closely by TLC or another appropriate method. |
Issue 2: Formation of Insoluble White Precipitate During Reaction
Symptoms:
-
A white solid forms in the reaction mixture, which is insoluble in the reaction solvent.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Urea (B33335) Formation | This is a strong indicator of water contamination. The precipitate is likely N,N'-diallylurea. Rigorously exclude moisture from the reaction. |
| Incompatibility with Solvent | In rare cases, the product urethane may have low solubility in the chosen solvent. Check the expected solubility of your product. |
Issue 3: Product Instability or Unexpected Side Products
Symptoms:
-
Isolation of products other than the expected urethane or urea.
-
Product degrades upon workup or purification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Side Reactions of the Allyl Group | The allyl group can undergo various reactions, such as isomerization or addition, depending on the reaction conditions and reagents used.[3] Analyze side products by GC-MS or NMR to identify their structure and adjust reaction conditions accordingly. |
| Product Sensitivity | The product itself may be sensitive to acidic or basic conditions during workup. Use neutral workup conditions and appropriate purification techniques like flash chromatography on neutral silica (B1680970) gel. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by GC-MS
Objective: To determine the purity of this compound and identify potential impurities.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µL in 1 mL) in a dry, aprotic solvent such as dichloromethane (B109758) or hexane.[4]
-
GC-MS Instrument Conditions:
-
Injector: Split/splitless injector, 250°C, split ratio 50:1.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scan range 35-300 m/z.
-
-
Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Integrate the peak areas of all components in the chromatogram to calculate the relative purity.
-
Identify impurities by comparing their mass spectra to a library database (e.g., NIST). Common impurities may include traces of the starting materials for its synthesis or decomposition products like allylamine and N,N'-diallylurea.[5]
-
Protocol 2: Monitoring this compound Decomposition by FTIR Spectroscopy
Objective: To qualitatively assess the degradation of this compound upon exposure to atmospheric moisture.
Methodology:
-
Sample Preparation: Place a small drop of this compound between two KBr plates or onto the crystal of an ATR-FTIR spectrometer.
-
FTIR Analysis:
-
Acquire an initial spectrum immediately after sample preparation.
-
Acquire subsequent spectra at regular time intervals (e.g., every 15 minutes) while the sample is exposed to the ambient atmosphere.
-
-
Data Interpretation:
-
Monitor the characteristic isocyanate (-NCO) stretching band around 2270 cm⁻¹. A decrease in the intensity of this peak over time indicates consumption of the isocyanate.[6]
-
Look for the appearance of new peaks. The formation of a urea byproduct (N,N'-diallylurea) will be indicated by the appearance of amide I and amide II bands around 1640 cm⁻¹ and 1560 cm⁻¹, respectively. The formation of amine (allylamine) may be observed by the appearance of N-H stretching bands around 3300-3500 cm⁻¹.[7]
-
Visualizations
Caption: Troubleshooting workflow for common issues in reactions involving this compound.
Caption: Primary decomposition pathway of this compound in the presence of water.
References
Technical Support Center: Allyl Isocyanate Reaction Work-Up
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with allyl isocyanate. Find detailed protocols and data to effectively remove unreacted starting material from your reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess this compound after my reaction is complete?
There are several effective methods to remove unreacted this compound, chosen based on the stability of your product and the scale of your reaction. The most common techniques include:
-
Quenching: Adding a reactive small molecule (a quencher) to cap the isocyanate group, making it easier to remove.
-
Scavenging: Using a polymer-bound reagent (a scavenger resin) that reacts with the isocyanate, allowing for removal by simple filtration.[1]
-
Extraction: Utilizing liquid-liquid extraction to wash away the unreacted isocyanate and other impurities.[2]
-
Chromatography: Purifying the desired product from the reaction mixture using techniques like flash column chromatography.[3]
-
Distillation: Separating the volatile this compound from a less volatile product by heating under reduced pressure.[4][5]
Q2: How do I choose the right quenching agent for this compound?
The choice of quenching agent depends on the reaction solvent and the desired by-product. This compound is highly reactive towards nucleophiles containing active hydrogen atoms.[6]
-
Amines: Primary and secondary amines (e.g., benzylamine, piperidine) react quickly to form ureas. These are often easily removed by extraction or chromatography.
-
Alcohols: Alcohols (e.g., methanol) react to form carbamates. This is a good option if the resulting carbamate (B1207046) has significantly different polarity from your product.
-
Water: While water reacts with isocyanates to form an unstable carbamic acid that decomposes into an amine and CO2, this can sometimes lead to complex side-products or emulsions during work-up.[7][8][9]
Q3: What are scavenger resins and how do they work for isocyanate removal?
Scavenger resins are functionalized polymers designed to react with and bind specific classes of molecules. For isocyanates, nucleophilic scavenger resins are used.
-
Mechanism: Resin-bound scavengers are added to the reaction mixture after the primary reaction is complete. They selectively react with the excess isocyanate. The resulting resin-bound urea (B33335) adduct is a solid and can be easily removed by filtration, leaving the purified product in the solution.[1]
-
Advantages: This method simplifies purification by avoiding aqueous extractions and chromatography, often leading to higher purity and recovery. Macroporous resins (MP-resins) are particularly effective as they do not require solvent swelling to provide access to the reactive sites.[1]
Q4: Can distillation be used to remove this compound?
Yes, distillation is a viable method, especially for large-scale reactions where the desired product is significantly less volatile than this compound (Boiling Point: 148-154 °C).[10] The process typically involves heating the crude reaction mixture under reduced pressure to distill off the lower-boiling this compound.[4][11] This method is effective but requires that your product is thermally stable at the required temperatures.[12]
Q5: My product is co-eluting with an isocyanate-derived impurity during chromatography. What can I do?
Co-elution can be resolved by employing orthogonal chromatography.[3] This involves changing a key parameter of the separation to alter the selectivity.
-
Change Solvents: Switch the mobile phase to a solvent system from a different selectivity group (e.g., from a hexane/ethyl acetate (B1210297) system to a dichloromethane/methanol system in normal-phase).[3]
-
Change Media: Switch the stationary phase. If you are using normal-phase (silica gel), try reversed-phase (e.g., C18) chromatography, or vice-versa. This change in polarity is often very effective at separating stubborn impurities.[3]
Data Presentation
Isocyanate Scavenger Resin Performance
The following table summarizes the scavenging efficiency of a macroporous isocyanate scavenger resin (MP-Isocyanate) compared to a standard polystyrene resin (PS-Isocyanate) for various amines in different solvents. This data is critical for selecting the optimal resin and conditions for your specific reaction.
| Amine Scavenged | Scavenger Resin | Solvent | Time (h) | Temperature (°C) | % Scavenged |
| Piperidine | PS-Isocyanate | DCE | 1 | Ambient | >95% |
| Piperidine | MP-Isocyanate | DCE | 1 | Ambient | >95% |
| Benzylamine | PS-Isocyanate | DCE | 1 | Ambient | >95% |
| Benzylamine | MP-Isocyanate | DCE | 1 | Ambient | >95% |
| Aniline | PS-Isocyanate | DCE | 1 | Ambient | 60% |
| Aniline | MP-Isocyanate | DCE | 1 | Ambient | 63% |
| Aniline | PS-Isocyanate | DCE | 1 | 60 | 92% |
| Aniline | MP-Isocyanate | DCE | 1 | 60 | 100% |
| Benzylamine | PS-Isocyanate | THF | 2 | Ambient | 93% |
| Benzylamine | MP-Isocyanate | THF | 2 | Ambient | 98% |
| Benzylamine | MP-Isocyanate | Acetonitrile | 2 | Ambient | >95% |
| Benzylamine | MP-Isocyanate | MTBE | 2 | Ambient | 76% |
Data adapted from a study comparing PS-Isocyanate and MP-Isocyanate in 1,2-dichloroethane (B1671644) (DCE) and other solvents like Tetrahydrofuran (THF), Acetonitrile, and Methyl tert-butyl ether (MTBE).[1]
Experimental Protocols & Workflows
Protocol 1: Quenching and Liquid-Liquid Extraction
This protocol is a general method for quenching excess this compound with an amine followed by a standard aqueous work-up.
-
Cool the Reaction: Once the reaction is deemed complete by a monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to 0 °C in an ice bath.
-
Quench: Slowly add a suitable amine quencher (e.g., benzylamine, 1.5 equivalents relative to the excess isocyanate) to the stirring reaction mixture.
-
Stir: Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional hour to ensure complete reaction.
-
Dilute: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Dry and Concentrate: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Further Purification: The crude product can then be further purified by chromatography or distillation if necessary.
Protocol 2: Purification using a Scavenger Resin
This protocol describes the use of a macroporous scavenger resin to remove excess this compound.
-
Select Resin: Choose an appropriate scavenger resin (e.g., MP-Isocyanate) based on your solvent system and the reactivity required.
-
Add Resin: Once the primary reaction is complete, add the scavenger resin to the reaction mixture (typically 2-3 equivalents relative to the excess isocyanate).
-
Agitate: Seal the reaction vessel and place it on a shaker or use a magnetic stirrer to ensure good mixing of the resin with the solution.
-
Monitor: Allow the mixture to agitate at room temperature or with gentle heating (e.g., 60 °C) for 1-4 hours.[1] The reaction can be monitored by taking small aliquots of the supernatant and analyzing for the disappearance of the isocyanate.
-
Filter: Once scavenging is complete, filter the mixture through a sintered glass funnel or a filter cannula to remove the resin beads.
-
Rinse: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Flash Column Chromatography
This protocol outlines the purification of a reaction mixture containing a desired product and unreacted this compound using standard flash chromatography.
-
Prepare Sample: Concentrate the crude reaction mixture to a minimal volume. If the product is a solid, dissolve it in a small amount of the mobile phase or dichloromethane. If it is an oil, it can be loaded directly or "dry loaded" by adsorbing it onto a small amount of silica (B1680970) gel.
-
Select System: Choose an appropriate solvent system (mobile phase) and stationary phase (e.g., silica gel). Determine the optimal solvent system using thin-layer chromatography (TLC) to ensure good separation between your product and the isocyanate.
-
Pack Column: Pack a chromatography column with the chosen stationary phase, equilibrating it with the mobile phase.
-
Load Column: Carefully load the prepared sample onto the top of the column.
-
Elute: Begin running the mobile phase through the column, collecting fractions as the solvent elutes.
-
Monitor Fractions: Monitor the collected fractions by TLC or another suitable analytical technique to identify which fractions contain the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent by rotary evaporation to yield the final, purified product.
References
- 1. data.biotage.co.jp [data.biotage.co.jp]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. biotage.com [biotage.com]
- 4. Allyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]
- 5. WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Moisture Scavengers | Polyurethane and Polyureas | Request Quotes or Saamples [tri-iso.com]
- 8. Moisture Scavengers | Polyurethane Elastomers | Request Quote of Samples [tri-iso.com]
- 9. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 10. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 11. US7358388B2 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 12. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Allyl Isocyanate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up reactions involving allyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards when scaling up this compound reactions?
A1: Scaling up reactions with this compound introduces significant safety concerns that must be rigorously addressed. Key hazards include:
-
Toxicity and Sensitization : Isocyanates are toxic, potent respiratory and skin sensitizers, and can cause severe irritation to the eyes, skin, and respiratory tract.[1][2] Repeated exposure may lead to chronic conditions like occupational asthma.[2][3]
-
Exothermic Reactions : The reaction of isocyanates with nucleophiles (like alcohols and amines) is highly exothermic.[1][4] On a large scale, inadequate heat removal can lead to a rapid increase in temperature and pressure, resulting in a thermal runaway.[1]
-
Moisture Sensitivity : this compound reacts readily with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide gas.[1][5] In a sealed reactor, this gas evolution can cause a dangerous pressure buildup.[5]
-
Hazardous Reagents : Some synthetic routes for isocyanates involve highly hazardous materials. The traditional phosgenation route uses toxic phosgene (B1210022) gas, while non-phosgene alternatives like the Curtius rearrangement may involve potentially explosive azide (B81097) intermediates.[1][3]
-
Flammability : this compound is a flammable liquid and its vapors can form explosive mixtures with air.[6] Reactions may also be conducted in flammable solvents, increasing the fire risk.[7]
Q2: What are the most common side reactions to anticipate during scale-up, and how can they be minimized?
A2: Several side reactions can decrease yield and purity, becoming more pronounced at scale due to longer reaction times and higher concentrations.[1]
-
Urea (B33335) Formation : This is the most common side reaction, caused by moisture contamination. Water reacts with this compound to form an amine, which then rapidly reacts with another molecule of this compound to produce a symmetric urea.[5][8] To prevent this, all reagents, solvents, and the reactor must be scrupulously dried, and the reaction should be run under an inert atmosphere.[5][8]
-
Trimerization : In the presence of certain catalysts or at elevated temperatures, this compound can trimerize to form a highly stable isocyanurate ring.[5] This can be minimized by maintaining the lowest effective reaction temperature and choosing catalysts that do not promote trimerization.[1]
-
Allophanate and Biuret Formation : The desired urethane (B1682113) or urea products can themselves act as nucleophiles and react with excess this compound, especially at higher temperatures, to form allophanates and biurets respectively.[5][9] This leads to cross-linking and higher molecular weight impurities. Maintaining strict stoichiometry and controlled low temperatures can mitigate this issue.[5][9]
Q3: How does mixing efficiency impact the outcome of a scaled-up this compound reaction?
A3: Mixing is a critical parameter that changes significantly from lab to plant scale. Inadequate mixing in a large reactor can lead to localized "hot spots" from the exothermic reaction, promoting side reactions like trimerization.[5] It can also cause poor distribution of reactants, leading to areas of high isocyanate concentration, which can favor allophanate/biuret formation, or areas with poor conversion. A change in reaction selectivity or product distribution upon scale-up is often linked to differences in mixing efficiency.[5]
Q4: My scaled-up reaction is showing a sudden, sharp temperature increase after a period of reagent addition. What is happening?
A4: This often indicates the accumulation of unreacted reagents. If the addition rate is faster than the reaction rate (which could be due to lower-than-expected initial temperature or insufficient catalysis), the this compound builds up. When the reaction finally initiates, the accumulated material reacts rapidly, releasing a large amount of energy that can overwhelm the cooling system, leading to a dangerous thermal runaway.[1] The solution is to ensure the reaction has started before adding the bulk of the reagent and to ensure the addition rate does not exceed the consumption rate.[1]
Q5: What are the best analytical methods for monitoring reaction progress and purity on a larger scale?
A5: Real-time or frequent monitoring is crucial for safety and quality control.
-
FT-IR Spectroscopy : This is an excellent technique for monitoring the disappearance of the characteristic isocyanate peak around 2250 cm⁻¹.[5] In-situ probes can provide real-time data.
-
Chromatography (HPLC/GC) : For offline analysis, HPLC and GC are invaluable for quantifying the consumption of starting materials and the formation of the desired product and byproducts.[10][11] Derivatization of the isocyanate may be required for stable analysis.[12] HPLC-UV or LC-MS can be used to identify and quantify specific impurities like ureas or trimers.[10][13]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the scale-up of this compound reactions.
Table 1: Troubleshooting Low Yield and Poor Purity
| Symptom | Possible Cause | Recommended Action |
| Low Product Yield | Moisture Contamination: Water reacts with isocyanate, consuming it in a side reaction.[5][8] | Ensure all solvents and reagents are anhydrous (check with Karl Fischer titration). Purge the reactor with inert gas (N₂, Ar) and maintain positive pressure.[1] |
| Side Reactions (Trimerization, etc.): High temperatures or incorrect catalysts promote byproduct formation.[5] | Analyze crude product by LC-MS or NMR to identify byproducts.[1] Optimize by running at the lowest effective temperature and selecting a more specific catalyst. | |
| Incomplete Reaction: Insufficient reaction time, low temperature, or inactive catalyst. | Monitor the reaction using FT-IR or HPLC to confirm completion.[5] Consider extending the reaction time or cautiously increasing the temperature. Verify catalyst activity.[9] | |
| Incorrect Stoichiometry: An improper ratio of isocyanate to nucleophile leads to unreacted starting material and potential side reactions.[9] | Re-verify all calculations and measurements of reactants. Precisely control addition rates. | |
| Poor Product Purity | Formation of White Precipitate (Urea): Caused by reaction with water.[8] | Implement rigorous moisture control as described above. Ureas are often insoluble and can be removed by filtration, but prevention is key.[5] |
| High Molecular Weight Impurities (Allophanates/Biurets): Excess isocyanate reacting with the product at elevated temperatures.[5] | Maintain strict 1:1 stoichiometry or add isocyanate portion-wise.[9] Keep reaction temperature as low as possible. | |
| Presence of Isocyanurate Trimer: Often caused by high temperatures or specific catalysts (e.g., tertiary amines).[5][9] | Reduce reaction temperature. Screen for alternative catalysts less prone to promoting trimerization. | |
| Residual this compound: Incomplete conversion or quenching. | Quench unreacted isocyanate at the end of the reaction by adding a small amount of a scavenger amine (e.g., dibutylamine) to form an easily separable urea derivative.[5] |
Table 2: Troubleshooting Process and Safety Issues
| Symptom | Possible Cause | Recommended Action |
| Thermal Runaway / Exotherm | Insufficient Cooling: The reactor's heat removal capacity is less than the heat generated by the reaction.[1][4] | Perform reaction calorimetry (e.g., RC1) at lab scale to determine the heat of reaction. Ensure the plant reactor has adequate cooling capacity. Reduce the reagent addition rate or lower the coolant temperature.[1] |
| Reagent Accumulation: Addition rate is faster than the reaction rate.[1] | Review the addition profile. Ensure the reaction is initiated (e.g., by observing a slight initial exotherm) before adding the bulk of the reagent. Match the addition rate to the reaction rate. | |
| Poor Mixing: Creates localized hot spots and potential for runaway.[5] | Ensure the agitator speed and design are appropriate for the vessel size and viscosity of the reaction mixture. | |
| Reaction Stalls | Inactive Catalyst: The catalyst may have degraded or is inappropriate for the reaction.[9] | Ensure the catalyst is fresh and active. Optimize the catalyst concentration. |
| Inhibitor Presence: Commercial reagents may contain inhibitors.[9] | Check reagent specifications. If necessary, purify the reagents or add a catalyst known to overcome inhibition. | |
| Pressure Buildup | CO₂ Evolution: Reaction of isocyanate with moisture.[1][5] | Implement strict moisture control. Ensure the reactor is equipped with an adequate pressure relief system. |
| Boiling of Solvent: Temperature exceeding the solvent's boiling point due to a strong exotherm. | Improve temperature control and reduce the addition rate. Ensure the reactor's condenser is sized appropriately. |
Experimental Protocols
Protocol 1: General Method for a Scaled-Up Reaction of this compound with an Alcohol
-
1. Reactor Preparation:
-
Ensure the reactor and all associated pipework and vessels are thoroughly cleaned and dried.
-
Perform a pressure test and then purge the entire system with dry nitrogen or argon to achieve an inert atmosphere (<0.1% moisture). Maintain a slight positive pressure of inert gas throughout the reaction.
-
-
2. Reagent Preparation:
-
Charge the reactor with the alcohol and an anhydrous solvent (e.g., Toluene, THF).
-
Confirm the water content of the solvent and alcohol is below the specified limit (e.g., <50 ppm) using Karl Fischer titration.
-
If a catalyst (e.g., dibutyltin (B87310) dilaurate) is used, add it to the reactor at this stage.[9]
-
-
3. Reaction Execution:
-
Bring the reactor contents to the desired initial temperature (e.g., 25°C).
-
Begin slow, controlled, subsurface addition of this compound. The addition rate should be determined based on the reactor's ability to remove the heat of reaction.
-
Monitor the reaction temperature closely. A slight, controlled exotherm should be observed, indicating the reaction has started. If no exotherm is seen, stop the addition and investigate.
-
Maintain the reaction temperature within the desired range (e.g., 30-40°C) by adjusting the addition rate and/or the cooling jacket temperature.
-
-
4. Reaction Monitoring and Completion:
-
Monitor the disappearance of the isocyanate peak (~2250 cm⁻¹) using an in-situ FT-IR probe or by periodically taking samples for offline analysis.
-
Once the reaction is complete (isocyanate peak is gone), hold at the reaction temperature for a specified time (e.g., 1 hour) to ensure full conversion.
-
-
5. Work-up:
-
Cool the reaction mixture to room temperature.
-
If necessary, quench any trace amounts of unreacted this compound by adding a small amount of a primary or secondary amine.[5]
-
Proceed with the planned purification steps (e.g., washing, distillation, crystallization).
-
Protocol 2: Analytical Monitoring by HPLC
-
1. Sample Preparation:
-
Carefully withdraw a small, measured aliquot from the reaction mixture under an inert atmosphere.
-
Immediately quench the sample in a vial containing a solution of a derivatizing agent (e.g., dibutylamine (B89481) in the mobile phase solvent) to convert the reactive this compound into a stable urea derivative. This prevents further reaction and allows for accurate analysis.
-
Dilute the quenched sample to a suitable concentration for HPLC analysis.
-
-
2. HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detector: UV detector set to a wavelength appropriate for the aromatic components of the reactants and products.
-
Analysis: Inject the prepared sample. Quantify the starting materials, product, and any identified byproducts by comparing their peak areas to those of pre-run calibration standards.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. Challenges and recent advances in bio-based isocyanate production - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04644J [pubs.rsc.org]
- 4. Advancements in Isocyanate Reaction Control Techniques [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. ALLYL ISOTHIOCYANATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 13. Laboratories for the analysis of this compound (CAS: 57-06-7) - Analytice [analytice.com]
Minimizing homopolymerization in allyl isocyanate grafting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyl isocyanate grafting. The following information is designed to help you minimize homopolymerization and other side reactions to achieve successful grafting outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the grafting of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Grafting Yield | 1. Dominant Homopolymerization: The this compound monomer is polymerizing with itself instead of grafting onto the substrate. 2. Degradative Chain Transfer: A known issue with allyl monomers, this process terminates the growing polymer chain prematurely. 3. Inefficient Initiation: The initiator may not be effectively creating radical sites on the polymer backbone. | 1a. Optimize Monomer Concentration: Start with a lower concentration of this compound to favor the grafting reaction. 1b. Introduce a Polymerization Inhibitor: Add a radical scavenger to the reaction mixture (see Table 1 for examples). 2a. Consider Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) can provide better control over the polymerization of allyl monomers. 3a. Select an Appropriate Initiator: Ensure the chosen initiator has a suitable decomposition temperature for your reaction conditions. 3b. Increase Initiator Concentration: A higher initiator concentration can generate more radical sites on the substrate. |
| High Amount of Homopolymer | 1. High Monomer Concentration: Excess this compound increases the probability of self-polymerization. 2. High Reaction Temperature: Elevated temperatures can accelerate the rate of homopolymerization. 3. Lack of an Effective Inhibitor: Without an inhibitor, free radicals in the solution will readily initiate the polymerization of the monomer. | 1. Adjust Monomer Feed Rate: Introduce the this compound to the reaction mixture slowly and incrementally. 2. Optimize Reaction Temperature: Conduct experiments at various temperatures to find the optimal balance between grafting and homopolymerization (see Table 2 for a representative example). 3. Utilize a Suitable Inhibitor: Phenolic inhibitors like hydroquinone (B1673460) or BHT are commonly used. The optimal concentration should be determined empirically. |
| Gel Formation in the Reaction Mixture | 1. Crosslinking Reactions: The bifunctional nature of this compound can lead to crosslinking between polymer chains. 2. Excessive Homopolymerization: A high concentration of homopolymer can lead to insolubility and gel formation. | 1. Lower Monomer and Initiator Concentrations: Reducing the concentration of reactive species can minimize crosslinking. 2. Control Reaction Time: Shorter reaction times can prevent the reaction from proceeding to the point of extensive crosslinking. |
| Inconsistent Grafting Results | 1. Presence of Moisture: Isocyanates are highly reactive with water, leading to the formation of urea (B33335) byproducts and consumption of the isocyanate groups intended for grafting. 2. Oxygen Inhibition: The presence of oxygen can interfere with radical polymerization reactions. | 1a. Use Anhydrous Reagents and Solvents: Ensure all materials are thoroughly dried before use. 1b. Conduct Reactions Under an Inert Atmosphere: Use nitrogen or argon to purge the reaction vessel and maintain an inert environment. 2. Degas Solvents and Monomers: Remove dissolved oxygen by bubbling with an inert gas or through freeze-pump-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is homopolymerization in the context of this compound grafting?
A1: Homopolymerization is a side reaction where this compound molecules react with each other to form long polymer chains (poly(this compound)) instead of reacting with the intended substrate. This undesirable reaction consumes the monomer, reduces the grafting efficiency, and can complicate the purification of the final product.
Q2: How can I remove the homopolymer from my grafted product?
A2: The homopolymer of this compound is typically soluble in different solvents than the grafted polymer substrate. You can remove the homopolymer by washing the reaction product with a solvent that selectively dissolves the homopolymer but not the grafted material. The choice of solvent will depend on the properties of your substrate. For example, if you have grafted this compound onto a nonpolar polymer like polypropylene, you might use a more polar solvent to wash away the homopolymer.
Q3: What are the most common inhibitors used to prevent homopolymerization of this compound?
A3: While specific data for this compound is limited, common free-radical inhibitors used for vinyl monomers are a good starting point. These include phenolic compounds such as hydroquinone, 4-methoxyphenol (B1676288) (MEHQ), and butylated hydroxytoluene (BHT). Stable nitroxide radicals like TEMPO are also effective. The optimal choice and concentration of the inhibitor should be determined experimentally.
Q4: How does temperature affect the balance between grafting and homopolymerization?
A4: Temperature has a significant impact on both grafting and homopolymerization rates. Generally, increasing the temperature increases the rate of both reactions. However, the activation energies for grafting and homopolymerization may differ. Therefore, there is often an optimal temperature range that maximizes the grafting efficiency while minimizing homopolymer formation. Exceeding this temperature can lead to a rapid increase in homopolymerization.
Q5: Can I use controlled radical polymerization (CRP) techniques for this compound grafting?
A5: Yes, CRP techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) and ATRP (Atom Transfer Radical Polymerization) are excellent methods for controlling the polymerization of challenging monomers like this compound.[1][2] These techniques can minimize side reactions like homopolymerization and degradative chain transfer, leading to a more controlled grafting process and better-defined final products.[1][2]
Data Presentation
Disclaimer: The following tables present representative data to illustrate expected trends in this compound grafting. Specific values will vary depending on the substrate, reaction conditions, and other experimental parameters.
Table 1: Representative Effect of Inhibitor Concentration on Grafting Efficiency and Homopolymer Formation
| Inhibitor (Hydroquinone) Conc. (ppm) | Grafting Efficiency (%) | Homopolymer Formation (%) |
| 0 | 45 | 55 |
| 50 | 65 | 35 |
| 100 | 78 | 22 |
| 200 | 85 | 15 |
| 400 | 82 | 18 |
Table 2: Representative Effect of Temperature on Grafting Efficiency and Homopolymer Formation
| Temperature (°C) | Grafting Efficiency (%) | Homopolymer Formation (%) |
| 60 | 55 | 45 |
| 70 | 75 | 25 |
| 80 | 88 | 12 |
| 90 | 82 | 18 |
| 100 | 70 | 30 |
Experimental Protocols
General Protocol for Free-Radical Grafting of this compound onto a Polymer Substrate
This protocol provides a general procedure for the free-radical grafting of this compound onto a polymer backbone, such as polyethylene (B3416737) or polypropylene.
Materials:
-
Polymer substrate (e.g., polyethylene powder)
-
This compound (stabilized with an appropriate inhibitor)
-
Free-radical initiator (e.g., benzoyl peroxide or dicumyl peroxide)
-
Anhydrous solvent (e.g., xylene or toluene)
-
Inhibitor (e.g., hydroquinone)
-
Nitrogen or Argon gas
-
Solvent for washing (e.g., acetone (B3395972) or methanol)
Procedure:
-
Drying of Substrate: Dry the polymer substrate under vacuum at 60-80°C for at least 24 hours to remove any moisture.
-
Reaction Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a condenser, a thermometer, and a nitrogen/argon inlet.
-
Charging the Reactor: Under a continuous flow of inert gas, add the dried polymer substrate and anhydrous solvent to the reaction vessel.
-
Dissolution/Swelling: Stir the mixture and heat to the desired reaction temperature to allow the polymer to dissolve or swell.
-
Addition of Reactants: In a separate flask, prepare a solution of this compound, the initiator, and any additional inhibitor in the anhydrous solvent.
-
Initiation of Grafting: Slowly add the solution from step 5 to the reaction vessel over a period of 1-2 hours.
-
Reaction: Maintain the reaction at the desired temperature with constant stirring for a specified time (e.g., 2-6 hours).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. Precipitate the grafted polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).
-
Purification: Filter the precipitated polymer and wash it extensively with a solvent that dissolves the homopolymer (e.g., acetone) to remove any unreacted monomer, initiator residue, and homopolymer.
-
Drying: Dry the purified grafted polymer in a vacuum oven at 60°C until a constant weight is achieved.
-
Characterization: Characterize the grafted polymer using techniques such as FTIR, NMR, and elemental analysis to confirm the presence of the grafted this compound and to determine the grafting degree.
Visualizations
References
Technical Support Center: Allyl Isocyanate Reaction Kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when studying the effect of temperature on allyl isocyanate reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the reaction rate of this compound?
A1: As with most chemical reactions, increasing the temperature generally increases the rate of reactions involving this compound. This is because higher temperatures provide the reactant molecules with more kinetic energy, leading to more frequent and energetic collisions, which increases the likelihood of a successful reaction. The relationship between temperature and the rate constant is described by the Arrhenius equation. For instance, the gas-phase reaction of this compound with OH radicals shows a negative temperature dependence, meaning the rate constant decreases as temperature increases.[1]
Q2: What are the primary side reactions to consider when heating this compound, and how can they be minimized?
A2: Elevated temperatures can promote several side reactions. The most common include:
-
Self-Polymerization: The allyl group can undergo radical polymerization, especially in the presence of heat or light.[2]
-
Cyclotrimerization: Isocyanates can react with each other to form highly stable isocyanurate rings, which leads to cross-linking and potential gel formation. This is often promoted by certain catalysts and higher temperatures.[3]
-
Allophanate and Biuret Formation: Excess isocyanate can react with the urethane (B1682113) or urea (B33335) linkages formed during the primary reaction, leading to branched or cross-linked products.[3][4]
To minimize these side reactions, it is recommended to carefully control the reaction temperature, use the lowest effective temperature, protect the reaction from light, and select catalysts that favor the desired reaction over side reactions.[2][3]
Q3: How does the choice of solvent impact the effect of temperature on reaction kinetics?
A3: The solvent can significantly influence reaction kinetics. The polarity of the solvent can affect the stability of the transition state of the reaction. For some isocyanate reactions, non-polar solvents can accelerate the reaction rate compared to more polar solvents.[5] Therefore, when studying the effect of temperature, it is crucial to maintain a consistent solvent system. Using anhydrous solvents is also critical to prevent the reaction of this compound with water, which forms an unstable carbamic acid that decomposes to an amine and carbon dioxide.[6]
Troubleshooting Guide
Issue 1: Low or Inconsistent Reaction Conversion
| Symptom | Possible Cause | Recommended Action |
| Reaction is sluggish or does not initiate. | Presence of an inhibitor: Commercial this compound may contain inhibitors to prevent polymerization during storage. | Check the product specifications for inhibitors. If necessary, remove the inhibitor by passing it through a suitable column (e.g., activated alumina). |
| Moisture Contamination: Water reacts with isocyanates, consuming the reactant and forming urea byproducts.[6] | Use anhydrous solvents and thoroughly dry all glassware.[6][7] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] | |
| Incorrect Temperature Control: The reaction may be too cold, slowing the rate significantly. | Ensure your reaction setup has accurate and stable temperature control. Verify the temperature with a calibrated thermometer. | |
| Inactive Catalyst: The catalyst may be old, contaminated, or inappropriate for the reaction. | Use a fresh, active catalyst.[3] Ensure the catalyst is suitable for the specific reaction (e.g., urethane formation) and optimize its concentration.[3] | |
| Conversion rate varies between experiments. | Inconsistent Temperature: Fluctuations in temperature between experiments will directly impact the reaction rate. | Calibrate your heating apparatus. Ensure consistent placement of the reaction vessel and thermometer for each run. |
| Variable Reagent Purity: Impurities in either the this compound or the co-reactant can affect the rate.[3] | Use reagents from the same batch or verify purity before each experiment using techniques like NMR or GC-MS.[3] |
Issue 2: Formation of Gel or Insoluble Precipitate
| Symptom | Possible Cause | Recommended Action |
| The reaction mixture becomes cloudy or forms a solid. | Cyclotrimerization of Isocyanate: At elevated temperatures, isocyanates can form insoluble isocyanurate trimers.[3] | Carefully control the reaction temperature, avoiding excessive heat.[3] Select a catalyst that favors the primary reaction over trimerization.[3] |
| Self-Polymerization of Allyl Group: The allyl functionality can polymerize, especially at higher temperatures or upon exposure to light.[2] | Conduct the reaction at the lowest feasible temperature and protect the reaction vessel from light.[2] Consider adding a radical inhibitor if compatible with your desired reaction. | |
| Product Insolubility: The desired product may be insoluble in the chosen solvent at the reaction temperature. | Test the solubility of the expected product in the reaction solvent at various temperatures. If necessary, choose a different solvent. |
Quantitative Kinetic Data
The following table summarizes kinetic data for the gas-phase reaction of this compound (AIC) with OH radicals. This data is crucial for atmospheric chemistry studies and provides insight into the molecule's reactivity.
| Reaction | Temperature Range (K) | Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) | Activation Energy (Ea/R) (K) | Reference |
| OH + CH₂=CHCH₂NCO (AIC) | 295 - 426 | 1.94 x 10⁻¹⁴ x exp(2207 ± 158 / T) | -2207 ± 158 | [1] |
Note: The negative activation energy indicates that the reaction rate for this specific gas-phase reaction decreases as temperature increases.
Experimental Protocols
Methodology for Determining Reaction Kinetics using In-Situ FT-IR
This protocol describes a general method for monitoring the reaction of this compound with a nucleophile (e.g., an alcohol) as a function of temperature.
-
Reagent and Equipment Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Use anhydrous solvents.
-
This compound should be checked for purity and inhibitors removed if necessary.
-
The FT-IR spectrometer should be equipped with an in-situ probe (e.g., ATR probe) and a temperature-controlled reaction vessel.
-
-
Experimental Setup:
-
Assemble the reaction vessel with the in-situ FT-IR probe, a temperature controller, a heating mantle or cooling bath, and a magnetic stirrer.
-
Blanket the entire system with an inert atmosphere.
-
-
Data Acquisition:
-
Add the solvent and the reactant (e.g., alcohol) to the vessel.
-
Begin stirring and allow the system to reach the desired temperature (e.g., 30°C).
-
Collect a background spectrum of the solvent and reactant at the set temperature.
-
Inject a known concentration of this compound into the vessel to initiate the reaction. This is considered time zero (t=0).
-
Immediately begin collecting spectra at regular intervals (e.g., every 30 seconds). The disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹) and the appearance of the product peak (e.g., urethane N-H stretch) will be monitored.
-
-
Temperature Variation:
-
Repeat the experiment at different temperatures (e.g., 40°C, 50°C, 60°C), ensuring all reactant concentrations are kept identical.
-
-
Data Analysis:
-
For each temperature, plot the absorbance of the isocyanate peak versus time.
-
Use the Beer-Lambert law to convert absorbance to concentration.
-
Determine the reaction order and calculate the rate constant (k) for each temperature.
-
Create an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) and the pre-exponential factor (A) for the reaction.
-
Visualizations
Caption: Workflow for a kinetic study of this compound reaction.
Caption: Troubleshooting flowchart for low reaction conversion.
Caption: Effect of temperature on this compound reaction pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Reaction Mechanisms and Rate Constants of Auto‐Catalytic Urethane Formation and Cleavage Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to NMR Characterization of Allyl Isocyanate-Grafted Polymers
For researchers, scientists, and drug development professionals, the precise characterization of functionalized polymers is paramount. Allyl isocyanate serves as a versatile grafting agent, introducing reactive allyl groups onto a polymer backbone for subsequent modifications, cross-linking, or drug conjugation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the success of this grafting and quantifying the degree of functionalization. This guide provides a comparative overview of NMR techniques for the characterization of this compound-grafted polymers, supported by experimental data and detailed protocols.
Comparison of Polymer Systems and NMR Characterization Data
The choice of polymer backbone and grafting conditions significantly influences the final properties of the material. NMR spectroscopy provides detailed structural information, allowing for a comparative analysis of different polymer systems. Below is a summary of typical ¹H and ¹³C NMR chemical shifts for the key functional groups in this compound-grafted polymers.
| Polymer System Alternative | Key Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Reference Polymer Backbone Protons (ppm) |
| Poly(styrene-co-4-allyloxystyrene) | Allyl Protons | 5.9-6.1 (m, -CH=), 5.2-5.4 (d, =CH₂) | 130-135 (-CH=), 117-120 (=CH₂) | 6.3-7.5 (aromatic protons of styrene) |
| Poly(aspartic acid) | Allyl Protons | 5.6-5.8 (m, -CH=), 5.0-5.4 (m, =CH₂) | Not explicitly detailed in provided abstracts. | Overlap between methine proton in PSI backbone and methylene (B1212753) proton of allyl group (5.0-5.4 ppm).[1] |
| Polyisocyanates | Allyl Protons | 5.0-5.5 (m, vinyl protons) | Not explicitly detailed in provided abstracts. | 1.32 (sharp peak, methylene groups of DDIC monomeric units).[2] |
| Polylactic Acid (PLA) / Polyhydroxybutyrate (PHB) Polyurethanes | Allyl Protons | Not explicitly detailed in provided abstracts. | Not explicitly detailed in provided abstracts. | Characterization confirmed by ¹H NMR, SEC, and DSC tests.[3] |
Experimental Protocols
Precise and reproducible experimental methods are crucial for the accurate characterization of grafted polymers. The following are generalized protocols for the synthesis and NMR analysis of this compound-grafted polymers, based on common laboratory practices.
Synthesis of this compound-Grafted Polymer (General Procedure)
-
Polymer Dissolution : Dissolve the desired polymer (e.g., polystyrene, poly(methyl methacrylate)) in a suitable anhydrous solvent (e.g., toluene, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation/Catalysis (if applicable) : For certain polymerization methods like RAFT or ATRP, add the appropriate chain transfer agent or catalyst.[4] For post-polymerization modification, this step may not be necessary.
-
Grafting Reaction : Add this compound to the polymer solution. The reaction may be facilitated by a catalyst and/or elevated temperature. The specific conditions will depend on the polymer and the desired degree of grafting.
-
Reaction Monitoring : The progress of the reaction can be monitored by techniques such as FTIR to observe the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Purification : Precipitate the grafted polymer in a non-solvent (e.g., methanol, hexane) to remove unreacted this compound and other small molecules. The polymer is then collected by filtration and dried under vacuum.
NMR Sample Preparation and Analysis
-
Sample Preparation : Accurately weigh and dissolve the dried this compound-grafted polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL. Ensure the polymer is fully dissolved.
-
¹H NMR Spectroscopy :
-
Acquire a ¹H NMR spectrum.
-
Integrate the characteristic signals of the allyl protons (methine proton at ~5.6-6.1 ppm and terminal methylene protons at ~5.0-5.4 ppm).[1]
-
Integrate a well-resolved signal from the polymer backbone that corresponds to a known number of protons.
-
The degree of grafting can be calculated by comparing the integral of the allyl protons to the integral of the polymer backbone protons.
-
-
¹³C NMR Spectroscopy :
-
Acquire a ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Identify the signals corresponding to the allyl group carbons (alkene carbons at ~117-135 ppm).[5]
-
The isothiocyanate carbon can be difficult to observe due to quadrupolar relaxation and chemical shift anisotropy, often appearing as a very broad or "silent" signal.[5][6]
-
-
Quantitative NMR (qNMR) :
Visualizing the Workflow and Structure
To better illustrate the process and the resulting molecular structure, the following diagrams are provided.
References
A Comparative Guide to FTIR Analysis of Urethane Bond Formation: Allyl Isocyanate vs. Phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of urethane (B1682113) bond formation utilizing allyl isocyanate and a common aromatic alternative, phenyl isocyanate. The objective is to offer a clear, data-driven resource for monitoring reaction kinetics, understanding reaction mechanisms, and selecting appropriate reagents for polyurethane synthesis.
Introduction to Urethane Bond Formation and FTIR Analysis
The formation of a urethane linkage, resulting from the reaction of an isocyanate group (-NCO) with a hydroxyl group (-OH), is a cornerstone of polyurethane chemistry. FTIR spectroscopy is an invaluable tool for real-time, in-situ monitoring of this reaction.[1] The technique allows for the direct observation of the consumption of reactants and the formation of products by tracking changes in the characteristic vibrational frequencies of their respective functional groups. The most prominent spectral feature for monitoring the progress of the reaction is the strong, sharp absorption band of the isocyanate's N=C=O asymmetric stretch, which appears in a relatively uncluttered region of the mid-infrared spectrum.
Comparative Performance: this compound vs. Phenyl Isocyanate
This compound, an aliphatic isocyanate, and phenyl isocyanate, an aromatic isocyanate, exhibit different reactivities in urethane formation, which can be quantitatively compared using FTIR spectroscopy. Aromatic isocyanates are generally more reactive than aliphatic isocyanates due to the electron-withdrawing nature of the aromatic ring, which makes the isocyanate carbon more electrophilic.[2] This difference in reactivity translates to faster reaction rates for phenyl isocyanate compared to this compound under similar conditions.
The choice between an aliphatic and an aromatic isocyanate often depends on the desired properties of the final polyurethane. Polyurethanes derived from aliphatic isocyanates, such as this compound, generally exhibit better light stability and resistance to yellowing upon exposure to UV radiation. In contrast, those from aromatic isocyanates may offer enhanced thermal and mechanical properties.
Quantitative Data Summary
The following table summarizes the key FTIR absorption bands for monitoring the reaction of this compound and phenyl isocyanate with a generic diol (e.g., polyethylene (B3416737) glycol). The disappearance of the isocyanate peak and the appearance of the urethane peaks are tracked over time to determine reaction kinetics.
| Functional Group | Vibrational Mode | This compound Reaction (cm⁻¹) | Phenyl Isocyanate Reaction (cm⁻¹) | Change During Reaction |
| Isocyanate | N=C=O asymmetric stretch | ~2265 | ~2275 | Decrease |
| Urethane | N-H stretch | ~3320 | ~3310 | Increase |
| C=O stretch (free) | ~1730 | ~1740 | Increase | |
| C=O stretch (H-bonded) | ~1710 | ~1715 | Increase | |
| C-N stretch / N-H bend | ~1530 | ~1535 | Increase | |
| Allyl Group | C=C stretch | ~1645 | N/A | No Change |
| =C-H bend | ~995, ~915 | N/A | No Change | |
| Phenyl Group | Aromatic C=C stretch | N/A | ~1600, ~1500 | No Change |
| Polyol | O-H stretch | ~3450 | ~3450 | Decrease |
Note: The exact peak positions can vary depending on the specific polyol, solvent, temperature, and presence of catalysts.
Experimental Protocols
In-Situ FTIR Monitoring of Urethane Bond Formation
This protocol describes a general procedure for comparing the reaction kinetics of this compound and phenyl isocyanate with a diol using an Attenuated Total Reflectance (ATR) FTIR spectrometer.[3][4]
Materials:
-
This compound
-
Phenyl Isocyanate
-
Polyethylene Glycol (PEG), average Mn = 400 g/mol
-
Anhydrous Toluene (B28343) (or other suitable solvent)
-
Dibutyltin dilaurate (DBTDL) catalyst (optional)
-
Nitrogen gas supply
Equipment:
-
FTIR spectrometer equipped with a heated ATR probe (e.g., Diamond or ZnSe crystal)
-
Jacketed reaction vessel with a mechanical stirrer, thermometer, and nitrogen inlet
-
Syringes for reagent addition
Procedure:
-
System Setup:
-
Assemble the reaction vessel and connect it to a circulating water bath set to the desired reaction temperature (e.g., 60 °C).
-
Insert the ATR probe into the reaction vessel, ensuring the crystal is fully immersed in the reaction zone.
-
Purge the vessel with dry nitrogen to maintain an inert atmosphere.
-
-
Background Spectrum:
-
Add the calculated amount of anhydrous toluene and PEG to the reaction vessel and stir until a homogeneous solution is obtained.
-
Collect a background FTIR spectrum of the PEG/toluene mixture at the reaction temperature. This will be used to subtract the spectral contributions of the starting materials.
-
-
Reaction Initiation and Data Collection:
-
Set the FTIR spectrometer to collect spectra at regular intervals (e.g., every 1 minute) with a resolution of 4 cm⁻¹.
-
Inject the stoichiometric amount of either this compound or phenyl isocyanate into the reaction vessel with vigorous stirring. If using a catalyst, it can be added just before the isocyanate.
-
Start the time-based spectral collection immediately upon addition of the isocyanate.
-
Continue data collection until the isocyanate peak at ~2265-2275 cm⁻¹ has disappeared or reached a constant low value, indicating the completion of the reaction.
-
-
Data Analysis:
-
Process the collected spectra by subtracting the background spectrum.
-
Measure the peak area or height of the isocyanate (N=C=O) peak and the urethane carbonyl (C=O) peak as a function of time.
-
Plot the normalized absorbance of the isocyanate peak versus time to obtain the kinetic profile of the reaction.
-
The reaction rate constants can be determined by fitting the kinetic data to an appropriate rate law (e.g., second-order).
-
Visualizing the Process
Urethane Bond Formation Pathway
Caption: Reaction scheme for urethane synthesis.
Experimental Workflow for FTIR Analysis
References
A Comparative Guide to the Mass Spectrometry of Allyl Isocyanate-Derived Compounds
For Researchers, Scientists, and Drug Development Professionals
Allyl isocyanate is a highly reactive organic compound of interest in various fields, including the synthesis of polymers and pharmaceuticals. Due to its electrophilic nature, it readily forms covalent adducts with nucleophilic residues in biomolecules such as proteins and peptides. Understanding the structure and fragmentation of these derivatives is crucial for metabolism, toxicology, and drug development studies. This guide provides a comparative overview of mass spectrometric approaches for the analysis of this compound-derived compounds, supported by experimental principles and data from related isocyanate studies.
Reactivity and Derivatization
The isocyanate group (-N=C=O) is highly susceptible to nucleophilic attack. In biological systems, the primary targets are the amine groups of lysine (B10760008) residues and the N-termini of proteins, as well as the thiol group of cysteine residues. This reactivity is the basis for the formation of the derivatives analyzed by mass spectrometry. Studies on various isocyanates consistently show a preferential reaction with the N-terminus of peptides.[1][2]
Comparison of Mass Spectrometry Techniques
The analysis of this compound derivatives can be approached using various mass spectrometry (MS) techniques, often coupled with chromatographic separation. The choice of method depends on the analyte's properties (volatility, polarity) and the analytical goal (e.g., quantification, structural elucidation).
| Technique | Analytes | Ionization Method | Key Advantages | Limitations |
| Gas Chromatography-MS (GC-MS) | Volatile & thermally stable derivatives (e.g., after hydrolysis and derivatization) | Electron Ionization (EI) | Provides detailed structural information from reproducible fragmentation patterns. | Limited to volatile and thermally stable compounds; derivatization is often required. |
| Liquid Chromatography-MS (LC-MS) | Polar, non-volatile derivatives (e.g., peptide/protein adducts, metabolites) | Electrospray Ionization (ESI) | Applicable to a wide range of polar and large molecules; soft ionization preserves the molecular ion. | Fragmentation is controlled (tandem MS) and may not be as structurally informative as EI for some small molecules. |
| Tandem MS (MS/MS) | All derivatives | ESI, MALDI | Enables structural elucidation of complex molecules and targeted quantification (MRM/SRM).[2] | Requires reference standards for absolute quantification. |
| High-Resolution MS (e.g., Q-TOF, Orbitrap) | All derivatives | ESI, MALDI | Provides high mass accuracy for unambiguous elemental composition determination.[3] | Higher instrument cost and complexity. |
Fragmentation Patterns of Isocyanate Derivatives
While specific high-resolution mass spectral data for this compound adducts are scarce in published literature, fragmentation patterns can be inferred from the well-established principles of mass spectrometry and studies on analogous compounds.
-
Electron Ionization (EI): In GC-MS, EI-induced fragmentation of N-allyl-substituted compounds often involves the loss of the allyl group (a neutral loss of 41 Da) or the isocyanate moiety.[4]
-
Collision-Induced Dissociation (CID): In LC-MS/MS, peptide adducts fragment along the peptide backbone (b- and y-ions). The mass shift on a specific amino acid residue or the N-terminus identifies the site of modification. The mass of the added this compound moiety is 83.04 Da.
-
Characteristic Ions: Studies on long-chain isocyanates have shown a common base peak at m/z 99, which is proposed to result from the formation of a stable six-membered ring structure after fragmentation.[5] It is plausible that this compound derivatives could undergo similar rearrangements.
The diagram below illustrates a potential fragmentation pathway for an this compound-cysteine adduct.
Experimental Protocols
Protocol 1: Analysis of this compound-Peptide Adducts by LC-MS/MS
This protocol provides a general workflow for the identification and characterization of peptide adducts formed by reactive compounds like this compound.
-
Reaction:
-
Incubate the target peptide (e.g., 1 mg/mL in 50 mM ammonium (B1175870) bicarbonate buffer, pH 8.0) with a 10-fold molar excess of this compound (dissolved in a minimal amount of acetonitrile) for 2 hours at 37°C.
-
Quench the reaction by adding a scavenger molecule like Tris buffer.
-
-
Sample Preparation:
-
Desalt the sample using a C18 ZipTip or equivalent solid-phase extraction method.
-
Elute the modified peptide in 50% acetonitrile (B52724) with 0.1% formic acid.
-
Lyophilize the sample and reconstitute in 0.1% formic acid in water for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A nano/micro-flow HPLC system.
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 30 minutes.
-
MS System: An electrospray ionization source coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).[3]
-
Acquisition Mode: Data-dependent acquisition (DDA), selecting the top 5-10 most intense precursor ions for fragmentation (CID).
-
-
Data Analysis:
-
Search the MS/MS spectra against the sequence of the target peptide, specifying a variable modification of +83.04 Da on potential nucleophilic residues (N-terminus, K, C).
-
Cellular Impact of Allyl-Derived Compounds
While specific signaling pathways for this compound are not well-documented, extensive research on the related compound, allyl isothiocyanate (AITC), provides insights into how such electrophiles can impact cellular processes. AITC is known to induce oxidative stress, leading to the activation of apoptosis and cell cycle arrest pathways.[6][7][8] Reactive compounds like this compound can similarly deplete cellular antioxidants (e.g., glutathione), leading to a state of cellular stress.
References
- 1. Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masspec.scripps.edu [masspec.scripps.edu]
- 4. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theory analysis of mass spectra of long-chain isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allyl isothiocyanate regulates oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion and metastasis via interaction with multiple cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allyl isothiocyanate induces replication-associated DNA damage response in NSCLC cells and sensitizes to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allyl Isothiocyanate Induces Cell Toxicity by Multiple Pathways in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Allyl Isocyanate and Phenyl Isocyanate Reactivity
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Isocyanate Reactivity
Isocyanates are a pivotal class of reagents in organic synthesis, renowned for their utility in the formation of carbamates, ureas, and other critical linkages in pharmaceuticals and materials science. The reactivity of the isocyanate group is highly dependent on the electronic and steric nature of its substituent. This guide provides an objective comparison of the reactivity of two commonly encountered isocyanates: allyl isocyanate, an aliphatic isocyanate, and phenyl isocyanate, an aromatic isocyanate. This analysis is supported by experimental data to inform reagent selection and reaction design.
Executive Summary
Phenyl isocyanate is significantly more reactive than this compound towards nucleophiles such as alcohols and amines. This heightened reactivity is primarily attributed to the electron-withdrawing nature of the aromatic phenyl group, which increases the electrophilicity of the isocyanate carbon. In contrast, the aliphatic allyl group is less electron-withdrawing, resulting in a less electrophilic and therefore less reactive isocyanate. This fundamental difference in electronic effects dictates the reaction kinetics, with reactions involving phenyl isocyanate proceeding at a much faster rate under similar conditions.
Quantitative Reactivity Comparison
The following tables summarize the uncatalyzed reaction rate constants for this compound and phenyl isocyanate with common nucleophiles. Due to the limited availability of direct kinetic data for this compound in solution, data for n-butyl isocyanate is included as a representative simple aliphatic isocyanate to provide a comparative baseline.
Table 1: Reaction with Alcohols (Urethane Formation)
| Isocyanate | Alcohol | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (L·mol⁻¹·s⁻¹) |
| Phenyl Isocyanate | n-Butanol | Dichloromethane | 20 | 1.6 x 10⁻⁴[1] |
| This compound | Data not available | - | - | - |
| n-Butyl Isocyanate (proxy) | n-Butanol | Toluene | 60 | 1.1 x 10⁻⁵ |
Table 2: Reaction with Amines (Urea Formation)
| Isocyanate | Amine | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (L·mol⁻¹·s⁻¹) |
| Phenyl Isocyanate | Aniline | Acetonitrile | 55.0 | Qualitatively very fast[2] |
| This compound | Data not available | - | - | - |
| n-Butyl Isocyanate (proxy) | n-Butylamine | - | - | Qualitatively very fast |
Note: The reaction between isocyanates and primary amines is generally very rapid, making precise uncatalyzed rate constant determination challenging.
Theoretical Framework of Reactivity
The difference in reactivity between this compound and phenyl isocyanate can be explained by the electronic and steric effects of the allyl and phenyl groups, respectively.
Electronic Effects
The phenyl group in phenyl isocyanate is electron-withdrawing due to its aromaticity and the sp² hybridization of its carbon atoms. This inductive effect and resonance delocalization pull electron density away from the isocyanate group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
Conversely, the allyl group in this compound is an aliphatic group. While the double bond can have some electronic influence, it is significantly less electron-withdrawing than the phenyl ring. This results in a higher electron density on the isocyanate carbon of this compound, rendering it less electrophilic and consequently less reactive.
Steric Effects
Steric hindrance around the isocyanate group can also influence reactivity. Both the allyl and phenyl groups are relatively small, and steric hindrance is not the primary differentiating factor in their reactivity with common, unhindered nucleophiles. However, for bulky nucleophiles, the planar structure of the phenyl ring might present slightly different steric challenges compared to the more flexible allyl group.
Experimental Protocols
The following are generalized experimental protocols for determining the reaction kinetics of isocyanates with alcohols and amines. These methods can be adapted for specific isocyanates and nucleophiles.
Protocol 1: Kinetic Analysis of Isocyanate-Alcohol Reaction via Titration
Objective: To determine the second-order rate constant for the uncatalyzed reaction of an isocyanate with an alcohol.
Materials:
-
Isocyanate (e.g., phenyl isocyanate or this compound)
-
Alcohol (e.g., n-butanol)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Di-n-butylamine solution of known concentration in the same solvent
-
Standardized hydrochloric acid (HCl) solution
-
Bromophenol blue indicator
-
Thermostated reaction vessel
-
Pipettes and burettes
Procedure:
-
Prepare solutions of the isocyanate and the alcohol in the anhydrous solvent at known concentrations in the thermostated reaction vessel.
-
At time zero, mix the reactant solutions.
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a known excess of the di-n-butylamine solution. The di-n-butylamine will rapidly react with the remaining isocyanate.
-
Add bromophenol blue indicator to the quenched solution.
-
Back-titrate the excess di-n-butylamine with the standardized HCl solution until the endpoint is reached (color change).
-
Calculate the concentration of unreacted isocyanate at each time point based on the titration results.
-
Plot the reciprocal of the isocyanate concentration versus time. A linear plot indicates a second-order reaction, and the rate constant (k) can be determined from the slope.
Protocol 2: Kinetic Analysis of Isocyanate-Amine Reaction via Spectroscopy (FTIR)
Objective: To monitor the disappearance of the isocyanate peak and the appearance of the urea (B33335) peak to determine the reaction rate.
Materials:
-
Isocyanate (e.g., phenyl isocyanate or this compound)
-
Amine (e.g., aniline)
-
Anhydrous solvent (e.g., acetonitrile)
-
FTIR spectrometer with a thermostated cell
-
Syringes for rapid mixing
Procedure:
-
Prepare solutions of the isocyanate and the amine in the anhydrous solvent at known concentrations.
-
Record the FTIR spectrum of the isocyanate solution to identify the characteristic N=C=O stretching frequency (typically around 2250-2275 cm⁻¹).
-
Record the FTIR spectrum of the amine solution.
-
Rapidly mix the isocyanate and amine solutions directly in the thermostated FTIR cell.
-
Immediately begin acquiring FTIR spectra at regular time intervals.
-
Monitor the decrease in the absorbance of the isocyanate peak and the increase in the absorbance of the characteristic urea carbonyl peak (typically around 1640-1690 cm⁻¹).
-
Convert absorbance values to concentrations using a calibration curve.
-
Analyze the concentration versus time data to determine the reaction order and the rate constant.
Visualizing Reaction Pathways
The fundamental reaction between an isocyanate and a nucleophile (in this case, an alcohol) can be visualized as a nucleophilic addition to the carbonyl carbon of the isocyanate group.
Caption: General reaction mechanism for urethane (B1682113) formation.
The following diagram illustrates the logical workflow for a kinetic experiment to compare the reactivity of the two isocyanates.
Caption: Workflow for comparative kinetic analysis.
Conclusion
The evidence strongly indicates that phenyl isocyanate is a more reactive electrophile than this compound. This is a direct consequence of the electronic properties of the aromatic versus the aliphatic substituent on the isocyanate group. For reactions requiring rapid and efficient conversion, particularly at lower temperatures, phenyl isocyanate is the superior choice. Conversely, for applications where a more controlled and slower reaction is desired, or where the presence of an aromatic ring is undesirable, this compound presents a viable alternative. The experimental protocols provided herein offer a framework for quantifying these reactivity differences in specific systems, enabling informed decisions in synthetic and developmental chemistry.
References
A Comparative Guide to Polymer Functionalization: Alternatives to Allyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
The functionalization of polymers is a critical process in the development of advanced materials for a myriad of applications, including targeted drug delivery, tissue engineering, and diagnostics. Allyl isocyanate is a commonly used reagent for introducing reactive allyl groups onto polymers, which can then be further modified. However, the toxicity and handling concerns associated with isocyanates have driven the search for safer and more efficient alternatives. This guide provides an objective comparison of prominent alternatives to this compound for polymer functionalization, supported by experimental data and detailed protocols.
Key Alternative Functionalization Chemistries
Several highly efficient and versatile chemical reactions have emerged as powerful alternatives to isocyanate chemistry for polymer modification. These methods, often categorized under the umbrella of "click chemistry," offer significant advantages in terms of reaction conditions, specificity, and yield. The most notable alternatives include:
-
Thiol-Ene Radical Addition: This reaction involves the radical-initiated addition of a thiol to an alkene ('ene'). It is known for its high efficiency, rapid reaction rates, and tolerance to a wide range of functional groups and reaction conditions, including the presence of oxygen.[1]
-
Azide-Alkyne Cycloaddition: This classic click reaction, particularly the copper-catalyzed version (CuAAC), forms a stable triazole linkage between an azide (B81097) and an alkyne. It is lauded for its high yields, stereoselectivity, and biocompatibility, making it a popular choice for bioconjugation.[1]
-
Epoxy-Amine Reaction: This reaction forms a β-hydroxy amine through the nucleophilic ring-opening of an epoxide by an amine. It is a robust and widely used reaction in polymer chemistry, particularly for creating crosslinked networks. The reaction kinetics can be influenced by the presence of hydroxyl groups, which can lead to autocatalysis.
-
Anhydride-Amine Reaction: This reaction involves the ring-opening of a cyclic anhydride (B1165640) by a primary or secondary amine to form an amide and a carboxylic acid. This method is effective for introducing new functional groups and can be performed under mild conditions.
Quantitative Performance Comparison
The selection of a functionalization strategy often depends on factors such as reaction efficiency, kinetics, and the stability of the resulting linkage. The following table summarizes typical quantitative data for the discussed alternatives. It is important to note that direct comparisons can be challenging as reaction outcomes are highly dependent on the specific polymer, reactants, and conditions used.
| Functionalization Chemistry | Typical Reaction Efficiency/Yield | Typical Reaction Time | Reaction Conditions | Key Advantages | Key Disadvantages |
| Thiol-Ene Radical Addition | > 95% conversion | Minutes to a few hours | Room temperature, UV or thermal initiation | High efficiency, rapid kinetics, oxygen tolerant, orthogonal to many other reactions.[1] | Requires a radical initiator which may not be suitable for all systems. |
| Azide-Alkyne Cycloaddition (CuAAC) | > 95% yield | 30 minutes to several hours | Room temperature, aqueous or organic solvents | High yield, high specificity, biocompatible, stable triazole linkage.[1] | Requires a copper catalyst which can be cytotoxic and may need to be removed. |
| Epoxy-Amine Reaction | High conversion, often near quantitative | Varies from minutes to days | Room temperature to elevated temperatures | Catalyst-free, forms stable C-N and C-O bonds, versatile. | Can have complex kinetics (autocatalysis), may require heat to drive to completion. |
| Anhydride-Amine Reaction | High conversion, typically > 90% | A few hours to overnight | Mild conditions, often at room temperature | Catalyst-free, generates a useful carboxylic acid group for further functionalization. | The resulting amic acid can sometimes cyclize to an imide, especially at elevated temperatures. |
Experimental Protocols & Workflows
Below are detailed experimental protocols for each key functionalization method, providing a practical guide for implementation in a laboratory setting.
Thiol-Ene Radical Addition Workflow
This workflow outlines the functionalization of a polymer bearing alkene groups with a thiol-containing molecule.
Experimental Protocol: Thiol-Ene Functionalization of an Alkene-Containing Polymer
-
Materials: Alkene-functionalized polymer, thiol-containing molecule (e.g., thioglycolic acid), photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA), and a suitable solvent (e.g., THF or methanol).
-
Procedure:
-
In a quartz reaction vessel, dissolve the alkene-functionalized polymer (1 equivalent of alkene groups) in the chosen solvent.
-
Add the thiol-containing molecule (1.2 equivalents) and the photoinitiator (0.05 equivalents relative to the alkene groups).
-
Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 20-30 minutes.
-
While stirring, irradiate the solution with a UV lamp (e.g., 365 nm) at room temperature. Monitor the reaction progress by TLC or NMR.
-
Once the reaction is complete (typically 30-60 minutes), precipitate the functionalized polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether or hexane).
-
Isolate the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.
-
Characterize the product using techniques such as ¹H NMR and FTIR to confirm the disappearance of alkene signals and the appearance of new signals corresponding to the thioether linkage.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
This workflow illustrates the conjugation of an azide-containing molecule to a polymer bearing alkyne groups.
Experimental Protocol: CuAAC Functionalization of an Alkyne-Containing Polymer
-
Materials: Alkyne-functionalized polymer, azide-containing molecule, copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), sodium ascorbate, and a suitable solvent system (e.g., a mixture of DMF and water or t-butanol and water). A copper-chelating ligand like tris(benzyltriazolylmethyl)amine (TBTA) can be used to improve efficiency and reduce copper-mediated side reactions.
-
Procedure:
-
Dissolve the alkyne-functionalized polymer (1 equivalent of alkyne groups) and the azide-containing molecule (1.1 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 0.1 M in water).
-
In another vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Add the CuSO₄ solution (0.05 equivalents) to the polymer solution and stir. If using a ligand, pre-mix the CuSO₄ with the ligand.
-
Add the sodium ascorbate solution (0.5 equivalents) to the reaction mixture. The solution may change color, indicating the reduction of Cu(II) to Cu(I).
-
Stir the reaction at room temperature. Monitor the reaction by TLC or NMR.
-
Upon completion (typically 1-24 hours), purify the polymer. For water-soluble polymers, dialysis against water is effective for removing copper salts and excess reagents. For organic-soluble polymers, precipitation followed by washing may be suitable.
-
Characterize the functionalized polymer by ¹H NMR and FTIR to confirm the formation of the triazole ring.
-
Epoxy-Amine Reaction Workflow
This workflow details the functionalization of an epoxy-containing polymer with a primary amine.
Experimental Protocol: Epoxy-Amine Functionalization of an Epoxy-Containing Polymer
-
Materials: Epoxy-functionalized polymer, primary amine-containing molecule, and a suitable polar aprotic solvent (e.g., DMSO or DMF).
-
Procedure:
-
Dissolve the epoxy-functionalized polymer (1 equivalent of epoxy groups) in the chosen solvent.
-
Add the primary amine (1.1 equivalents) to the polymer solution.
-
Stir the reaction mixture at room temperature or at a slightly elevated temperature (e.g., 50-60 °C) to increase the reaction rate.
-
Monitor the reaction progress by following the disappearance of the epoxy group signal in FTIR or NMR.
-
Once the reaction is complete, precipitate the functionalized polymer in a non-solvent (e.g., water or diethyl ether).
-
Isolate the polymer by filtration, wash thoroughly, and dry under vacuum.
-
Characterize the product by ¹H NMR and FTIR to confirm the ring-opening of the epoxide and the formation of the β-hydroxy amine linkage.
-
Anhydride-Amine Reaction Workflow
This workflow describes the functionalization of a polymer containing anhydride groups with a primary amine.
Experimental Protocol: Anhydride-Amine Functionalization of a Maleic Anhydride Copolymer
-
Materials: A copolymer containing maleic anhydride units (e.g., polystyrene-co-maleic anhydride), a primary amine-containing molecule, and a polar aprotic solvent (e.g., DMF or acetone).
-
Procedure:
-
Dissolve the anhydride-containing polymer (1 equivalent of anhydride groups) in the chosen solvent.
-
Add the primary amine (1.0-1.2 equivalents) to the polymer solution dropwise while stirring.
-
Stir the reaction mixture at room temperature. The reaction is often rapid.
-
Monitor the reaction by FTIR, observing the disappearance of the anhydride peaks (around 1850 and 1780 cm⁻¹) and the appearance of amide and carboxylic acid peaks.
-
After the reaction is complete (typically 2-4 hours), precipitate the functionalized polymer in a suitable non-solvent (e.g., water or methanol).
-
Collect the polymer by filtration, wash it extensively to remove unreacted amine, and dry it under vacuum.
-
Characterize the product by ¹H NMR and FTIR to confirm the formation of the amic acid structure.
-
Signaling Pathways and Drug Delivery Applications
The choice of functionalization chemistry can have a profound impact on the biological performance of a polymer-based drug delivery system. For instance, polymers functionalized with targeting ligands (e.g., peptides, antibodies, or small molecules) can be designed to interact with specific receptors on the surface of cancer cells, leading to enhanced cellular uptake and targeted drug delivery.
The functional groups introduced via the chemistries described above can serve as handles for attaching such targeting moieties. For example, the carboxylic acid generated in the anhydride-amine reaction can be activated and coupled to an amine-containing ligand. Similarly, the hydroxyl group formed in the epoxy-amine reaction can be used for further conjugation. The stable and bio-orthogonal nature of the triazole ring formed in CuAAC makes it an ideal linkage for in vivo applications.
Conclusion
The field of polymer functionalization has moved beyond traditional reagents like this compound, embracing a new era of highly efficient, selective, and biocompatible "click" chemistries. Thiol-ene addition, azide-alkyne cycloaddition, epoxy-amine reactions, and anhydride-amine reactions all offer compelling advantages for the synthesis of advanced polymeric materials for drug delivery and other biomedical applications. The choice of the optimal method will depend on the specific requirements of the polymer, the desired functional group, and the intended application. This guide provides the foundational knowledge and practical protocols to aid researchers in making informed decisions for their polymer functionalization endeavors.
References
Validating Allyl Isocyanate Grafting on Surfaces: A Comparative Guide to XPS and ATR-FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Effectively tethering molecules to surfaces is a cornerstone of modern materials science, diagnostics, and drug delivery. Allyl isocyanate is a valuable bifunctional linker, capable of reacting with surface hydroxyl or amine groups via its highly reactive isocyanate moiety, while leaving a terminal allyl group available for subsequent "click" chemistry or other polymerization reactions. Validating the success and quantifying the degree of this initial grafting step is critical for ensuring the reproducibility and efficacy of downstream applications.
This guide provides an objective comparison of two powerful analytical techniques for characterizing this compound-modified surfaces: X-ray Photoelectron Spectroscopy (XPS) and Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR). We present a summary of their operating principles, detailed experimental protocols, and comparative data to aid researchers in selecting the most appropriate method for their specific needs.
Method 1: X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material.[1][2] By irradiating a sample with X-rays, core electrons are ejected, and their kinetic energy is measured.[3] The binding energy of these electrons is unique to each element, allowing for precise identification and quantification.[4]
For this compound grafting, XPS can directly quantify the amount of nitrogen introduced to the surface from the isocyanate group, providing a direct measure of grafting density.
Experimental Protocol: XPS Analysis
-
Sample Preparation:
-
Prepare substrate samples (e.g., silicon wafers, glass slides) with and without this compound grafting. A control (ungrafted) substrate is crucial for baseline comparison.
-
Ensure samples are clean, dry, and free of adventitious contaminants. Handle with clean, powder-free gloves or tweezers.
-
Mount the samples onto the XPS sample holder using compatible, ultra-high vacuum (UHV) tape or clips. Ensure the surface to be analyzed is exposed and flat.[5]
-
-
Instrument Setup & Data Acquisition:
-
Introduce the sample holder into the UHV analysis chamber of the XPS instrument.
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
Survey Scan: First, acquire a wide-scan or survey spectrum (e.g., 0-1100 eV binding energy) to identify all elements present on the surface.[4] This confirms the presence of substrate elements (e.g., Si, O) and grafted elements (C, N).
-
High-Resolution Scans: Acquire high-resolution spectra for the elemental regions of interest: C 1s, O 1s, N 1s, and the primary substrate elements (e.g., Si 2p).[1] Use a lower pass energy for higher energy resolution.[1]
-
-
Data Analysis & Quantification:
-
Calibrate the binding energy scale of all spectra by setting the adventitious carbon C 1s peak to 284.8 eV.[1]
-
Process the high-resolution spectra using appropriate software. This involves fitting the peaks with a suitable function (e.g., Lorentzian/Gaussian mix) after background subtraction (e.g., Shirley or Tougaard background).[1][6]
-
Calculate the atomic concentration (%) of each element using the areas under the high-resolution peaks and the instrument's relative sensitivity factors (RSFs).[5]
-
The degree of grafting can be expressed as the surface atomic percentage of nitrogen (at% N). Compare the at% N of the grafted sample to the control, which should have a negligible nitrogen signal.
-
Quantitative Data Presentation: XPS
| Sample | C 1s (at%) | O 1s (at%) | N 1s (at%) | Si 2p (at%) | Grafting Success |
| Control Si Wafer | 12.5 | 45.3 | 0.0 | 42.2 | N/A |
| This compound Grafted Wafer | 25.8 | 38.1 | 4.5 | 31.6 | Confirmed |
Table 1: Example XPS elemental composition data for a silicon wafer before and after grafting with this compound. The significant increase in the Nitrogen (N 1s) signal confirms successful grafting.
Method 2: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a versatile and non-destructive technique used to obtain infrared spectra of the surface of a material.[7] It works on the principle of total internal reflection. An infrared beam is passed through an internal reflection element (IRE), typically a crystal with a high refractive index like Germanium (Ge) or Diamond.[7] This creates an evanescent wave that penetrates a short distance (0.5-5 µm) into the sample placed in intimate contact with the crystal.[8] The detector measures the absorption of this evanescent wave by the sample, revealing the vibrational modes of its functional groups.[9]
This method is ideal for monitoring the grafting of this compound by observing the disappearance of the characteristic isocyanate (-N=C=O) stretching peak and the appearance of new peaks corresponding to the urethane (B1682113) linkage formed.[10][11]
Experimental Protocol: ATR-FTIR Analysis
-
Sample Preparation:
-
Use substrates that are flat and can make good contact with the ATR crystal. Thin films on silicon wafers are ideal.[12]
-
Ensure the sample is larger than the ATR crystal surface area.
-
-
Instrument Setup & Data Acquisition:
-
Ensure the ATR crystal is clean by taking a background spectrum of the clean, dry crystal. The spectrum should be a flat line with no significant peaks.
-
Place the control (ungrafted) substrate onto the ATR crystal, ensuring good contact using the instrument's pressure clamp.[7] Acquire the spectrum. This will show the native functional groups of the substrate.
-
Replace the control with the this compound-grafted sample. Apply the same pressure to ensure comparable contact and acquire the spectrum.
-
Collect spectra over a range of approximately 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.[9]
-
-
Data Analysis:
-
Process the spectra using appropriate software, including baseline correction.
-
Compare the spectrum of the grafted surface to the control.
-
Look for the disappearance of the strong, sharp absorption band characteristic of the asymmetric stretch of the isocyanate group (-N=C=O) around 2270-2250 cm⁻¹ .[10][13]
-
Identify the appearance of new peaks confirming the formation of a urethane linkage, such as:
-
For semi-quantitative analysis, the degree of reaction can be estimated by monitoring the decrease in the integrated area of the isocyanate peak over time if performing an in-situ measurement.[15][16]
-
Quantitative Data Presentation: ATR-FTIR
| Functional Group | Wavenumber (cm⁻¹) | Ungrafted Substrate | Grafted Substrate | Interpretation |
| Isocyanate (-N=C=O) | ~2265 | Absent | Absent | Complete reaction of isocyanate |
| Urethane (N-H Stretch) | ~3320 | Absent | Present | Urethane bond formation |
| Urethane (C=O Stretch) | ~1715 | Absent | Present | Urethane bond formation |
| Urethane (N-H Bend) | ~1530 | Absent | Present | Urethane bond formation |
Table 2: Characteristic peak changes observed in ATR-FTIR spectra upon successful grafting of this compound. The absence of the isocyanate peak and the appearance of urethane peaks confirm the covalent linkage.
Visualizing the Workflows
Comparison Summary
| Feature | X-ray Photoelectron Spectroscopy (XPS) | ATR-FTIR Spectroscopy |
| Information Provided | Quantitative elemental composition and chemical state.[1] | Molecular vibrations and functional group identification.[7] |
| Primary Goal | Direct quantification of grafting density via atomic %. | Confirmation of covalent bond formation and reaction completion. |
| Sensitivity | High surface sensitivity (top 5-10 nm).[1] Detection limit ~0.1 at%.[5] | Surface sensitive (penetration depth 0.5-5 µm).[8] |
| Quantification | Highly quantitative. | Semi-quantitative (based on peak area changes). |
| Sample Requirements | Must be ultra-high vacuum (UHV) compatible.[4] | Solid or liquid samples; requires good physical contact with crystal.[7] |
| Non-destructive? | Yes, though some X-ray damage is possible on sensitive materials.[2] | Yes, typically non-destructive.[7] |
| Key Advantage | Direct and accurate measurement of surface elemental ratios. | Provides chemical bond information, confirming the reaction mechanism. |
| Key Limitation | Does not directly confirm the type of chemical bond formed. | Quantification of grafting density is indirect. |
Conclusion
Both XPS and ATR-FTIR are indispensable tools for validating the surface grafting of this compound. They are best viewed as complementary techniques. XPS provides unparalleled quantitative data on the degree of grafting by directly measuring the atomic concentration of nitrogen on the surface. ATR-FTIR offers definitive qualitative evidence of the desired chemical reaction , confirming that the isocyanate has reacted to form a stable urethane linkage. For comprehensive characterization, employing ATR-FTIR to confirm the reaction chemistry followed by XPS to quantify the surface coverage is the recommended approach for robust and reproducible surface engineering.
References
- 1. XPS Study of Grafting Paramagnetic Ions onto the Surface of Detonation Nanodiamonds | MDPI [mdpi.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. brighton-science.com [brighton-science.com]
- 4. Practical Guides for X-Ray Photoelectron Spectroscopy (XPS): First Steps in planning, conducting and reporting XPS measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kratos.com [kratos.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Exploiting a branched radical polymerization strategy to enhance the degree of grafting onto graphene oxide - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00300D [pubs.rsc.org]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. paint.org [paint.org]
- 11. Cylindrical IR-ATR Sensors for Process Analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. harricksci.com [harricksci.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Spectroscopic Confirmation of Allyl Carbamate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common methods for the synthesis of allyl carbamate (B1207046), a valuable building block in organic synthesis and drug development. The successful synthesis of this compound is critically confirmed through various spectroscopic techniques. This document outlines the experimental protocols for two distinct synthetic routes and presents a comprehensive comparison of the spectroscopic data for the starting materials and the final product.
Synthesis Methodologies
Two prevalent methods for the synthesis of allyl carbamate are detailed below:
-
Method A: Reaction of Allyl Alcohol with Urea (B33335). This method represents a greener and more atom-economical approach, utilizing readily available and less hazardous starting materials. The reaction can be carried out under neat conditions or with the use of a catalyst such as indium triflate.
-
Method B: Reaction of Allyl Chloroformate with Ammonia (B1221849). This classical approach is a robust and high-yielding method for the formation of the carbamate functional group. It involves the nucleophilic substitution of the chlorine atom in allyl chloroformate by ammonia.
Spectroscopic Data Comparison
The confirmation of the synthesis of allyl carbamate relies on the analysis of spectroscopic data, which clearly distinguishes the product from the starting materials. The following tables summarize the key spectroscopic features for the compounds involved in both synthetic methods.
Table 1: ¹H NMR Data (Chemical Shift, δ [ppm])
| Compound | Hₐ (CH₂) | Hₑ (=CH₂) | Hₓ (=CH) | Other |
| Starting Material (Method A): Allyl Alcohol | 4.09 (d) | 5.24 (d), 5.12 (d) | 5.93 (m) | 2.1 (s, -OH) |
| Starting Material (Method A): Urea | - | - | - | 5.4 (s, -NH₂) |
| Starting Material (Method B): Allyl Chloroformate | 4.70 (dt) | 5.43 (dq), 5.32 (dq) | 5.98 (m) | - |
| Starting Material (Method B): Ammonia | - | - | - | 0.8 (s, -NH₃) |
| Product: Allyl Carbamate | 4.55 (dt) | 5.31 (dq), 5.21 (dq) | 5.92 (m) | 4.68 (br s, -NH₂) |
Table 2: ¹³C NMR Data (Chemical Shift, δ [ppm])
| Compound | CH₂ | =CH₂ | =CH | C=O |
| Starting Material (Method A): Allyl Alcohol | 62.9 | 118.2 | 134.4 | - |
| Starting Material (Method A): Urea | - | - | - | 161.2 |
| Starting Material (Method B): Allyl Chloroformate | 69.4 | 119.7 | 130.9 | 151.0 |
| Product: Allyl Carbamate | 65.4 | 118.0 | 132.8 | 156.4 |
Table 3: Key IR Absorption Bands (Wavenumber, cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C=C Stretch | C-O Stretch |
| Starting Material (Method A): Allyl Alcohol | 3330 (br, O-H) | - | 1647 | 1028 |
| Starting Material (Method A): Urea | 3430, 3340 | 1680 | - | - |
| Starting Material (Method B): Allyl Chloroformate | - | 1785 | 1650 | 1140 |
| Product: Allyl Carbamate | 3420, 3340 | 1700 | 1645 | 1250 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| Starting Material (Method A): Allyl Alcohol | 58.04 | 57, 41, 39, 31 |
| Starting Material (Method A): Urea | 60.03 | 44, 43 |
| Starting Material (Method B): Allyl Chloroformate | 120.01 | 85, 57, 41 |
| Product: Allyl Carbamate | 101.05 | 58, 57, 41 |
Experimental Protocols
Method A: Synthesis of Allyl Carbamate from Allyl Alcohol and Urea
Materials:
-
Allyl alcohol
-
Urea
-
Indium(III) triflate (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine allyl alcohol (1.0 equiv) and urea (1.2 equiv).
-
If using a catalyst, add indium(III) triflate (0.05 equiv).
-
The mixture is heated to 100-120 °C with stirring for 4-6 hours. If no catalyst is used, the reaction may require higher temperatures and longer reaction times.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TDC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to afford pure allyl carbamate.
Method B: Synthesis of Allyl Carbamate from Allyl Chloroformate and Ammonia.[1]
Materials:
-
Allyl chloroformate
-
Ammonia gas
-
Toluene
-
Reactor flask with a gas inlet tube
-
Mechanical stirrer
-
Water bath
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Charge a reactor flask with allyl chloroformate (1.00 equiv) and toluene.[1]
-
Immerse the flask in a room temperature water bath and stir the solution mechanically.[1]
-
Bubble ammonia gas through the solution at a rate that maintains the internal temperature below 45 °C.[1]
-
Continue the addition of ammonia for approximately 5.5 hours, during which a white precipitate of ammonium (B1175870) chloride will form.[1]
-
Monitor the reaction for complete consumption of the starting material by ¹H NMR.[1]
-
Once the reaction is complete, filter the mixture through a sintered glass funnel to remove the ammonium chloride solids.[1]
-
Wash the solids with toluene.[1]
-
Concentrate the resulting clear solution under reduced pressure using a rotary evaporator.[1]
-
Purify the crude oil by vacuum distillation to yield pure allyl carbamate.[1]
Spectroscopic Analysis Protocol
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.
-
Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR spectra were obtained using a spectrometer equipped with a universal ATR accessory.
-
Spectra were recorded in the range of 4000-400 cm⁻¹.
-
Liquid samples were analyzed as a thin film, and solid samples were analyzed directly.
Mass Spectrometry (MS):
-
Mass spectra were acquired using a mass spectrometer with an electron ionization (EI) source.
-
The ionization energy was set to 70 eV.
Workflow and Logic Diagram
The following diagram illustrates the general workflow for the synthesis and spectroscopic confirmation of allyl carbamate.
Caption: General workflow for allyl carbamate synthesis and confirmation.
This guide provides a foundational comparison for researchers engaged in the synthesis of allyl carbamate. The provided data and protocols can serve as a reliable reference for the successful execution and confirmation of this important chemical transformation.
References
A Comparative Guide to Chromatographic Monitoring of Allyl Isocyanate Reaction Progress
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various chromatographic and spectroscopic techniques for monitoring the progress of reactions involving allyl isocyanate. The selection of an appropriate analytical method is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring product quality in research, development, and manufacturing settings. This document details the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), alongside the alternative real-time monitoring technique of in-situ Fourier Transform Infrared (FT-IR) spectroscopy. Quantitative data is summarized for easy comparison, and experimental workflows are visualized to aid in methodological understanding.
Introduction to this compound Reactivity
This compound is a highly reactive organic compound containing both an allyl group and an isocyanate group (-N=C=O). The isocyanate group readily undergoes nucleophilic addition reactions with compounds containing active hydrogen atoms, such as amines, alcohols, and thiols, to form ureas, urethanes, and thiocarbamates, respectively. Monitoring the consumption of this compound and the formation of the corresponding product is essential for controlling these often-rapid reactions.
Comparison of Monitoring Techniques
The choice of analytical technique for monitoring an this compound reaction depends on several factors, including the required level of quantitation, the speed of the reaction, the complexity of the reaction mixture, and the available instrumentation. The following sections provide a comparative overview of common chromatographic methods and in-situ FT-IR spectroscopy.
Data Presentation: Quantitative Performance Comparison
The following table summarizes the key quantitative performance metrics for each monitoring technique. It is important to note that direct comparison can be challenging as performance can vary based on the specific reaction, instrumentation, and experimental conditions.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) | In-situ FT-IR Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on differential migration of components on a solid stationary phase with a liquid mobile phase. | Real-time monitoring of vibrational modes of functional groups. |
| Quantitative Accuracy | High | High | Semi-quantitative to Quantitative (with densitometry) | High |
| Analysis Time | Minutes per sample (offline) | Minutes per sample (offline) | Minutes per plate (offline) | Seconds per spectrum (online, real-time) |
| Sample Preparation | Derivatization often required; Dilution | Derivatization often required; Dilution | Direct spotting of diluted reaction mixture | No sample preparation required (in-situ probe) |
| Detection Limit | Low (ng/mL to pg/mL) | Low (ng/mL to pg/mL) | Moderate (µg to ng) | Dependent on concentration and molar absorptivity |
| Applicability | Broad range of reactants and products | Volatile and thermally stable compounds/derivatives | Rapid, qualitative to semi-quantitative monitoring | Reactions in solution with IR-active functional groups |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections outline representative experimental protocols for monitoring the reaction of this compound with a primary amine, such as butylamine (B146782), to form the corresponding urea (B33335).
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique for monitoring reaction progress, offering high resolution and sensitivity. As isocyanates are highly reactive and can degrade on the column, derivatization is often employed to create a stable derivative for analysis.
Reaction Monitoring Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound and butylamine in a suitable solvent (e.g., acetonitrile) at a controlled temperature.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching & Derivatization: Immediately quench the reaction and derivatize the unreacted this compound by adding the aliquot to a vial containing a solution of a derivatizing agent, such as di-n-butylamine (DBA) in toluene.[1][2][3] This converts the remaining this compound into a stable urea derivative.
-
Sample Preparation for HPLC: Dilute the derivatized sample with the mobile phase to a suitable concentration for HPLC analysis.[4][5] Filter the sample through a 0.22 µm syringe filter before injection.[5]
-
HPLC Analysis: Inject the prepared sample onto the HPLC system.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the derivatized product has strong absorbance.
-
Quantification: Create a calibration curve using standards of the derivatized this compound to determine its concentration at each time point. The concentration of the product can also be monitored if a standard is available.
Gas Chromatography (GC) Method
GC is well-suited for the analysis of volatile compounds. Similar to HPLC, derivatization is often necessary to improve the volatility and thermal stability of the isocyanate and its products.
Reaction Monitoring Protocol:
-
Reaction Setup and Sampling: Follow the same procedure as for the HPLC method.
-
Derivatization: Quench the reaction and derivatize the sample. For GC analysis, silylation is a common derivatization technique. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the urea product and any unreacted amine into more volatile trimethylsilyl (B98337) derivatives.[6]
-
Sample Preparation for GC: Dilute the derivatized sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).[7]
-
GC Analysis: Inject the prepared sample into the GC system.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient program to separate the derivatized analyte from other components.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).[8]
-
Quantification: Use an internal standard and create a calibration curve to quantify the disappearance of the starting material and the appearance of the product.
Thin-Layer Chromatography (TLC) Method
TLC is a simple, rapid, and cost-effective method for qualitative or semi-quantitative monitoring of reaction progress.
Reaction Monitoring Protocol:
-
Reaction Setup and Sampling: Follow the same procedure as for HPLC and GC.
-
TLC Plate Spotting: On a silica (B1680970) gel TLC plate, spot the starting this compound, the reaction mixture at different time points, and a co-spot (starting material and reaction mixture in the same spot).
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: After the solvent front has reached the top of the plate, remove the plate and visualize the spots. Since this compound and its urea product may not be UV-active, a chemical stain is required. A potassium permanganate (B83412) stain is effective for visualizing the allyl group of the isocyanate and the product.[9]
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. The relative intensity of the spots can provide a semi-quantitative measure of the reaction conversion. The retention factor (Rf) of each spot can be calculated for identification.
In-situ Fourier Transform Infrared (FT-IR) Spectroscopy
In-situ FT-IR spectroscopy is a powerful technique for real-time monitoring of reaction kinetics without the need for sampling and sample preparation.
Reaction Monitoring Protocol:
-
Reaction Setup: The reaction is carried out in a vessel equipped with an Attenuated Total Reflectance (ATR) FT-IR probe immersed in the reaction mixture.
-
Data Acquisition: Collect IR spectra at regular intervals throughout the reaction.
-
Analysis: Monitor the disappearance of the characteristic isocyanate (-N=C=O) stretching band, which appears as a sharp peak around 2250-2280 cm⁻¹.[10] The formation of the product can also be monitored by the appearance of new peaks (e.g., the C=O stretch of the urea).
-
Quantification: The concentration of the this compound can be determined by measuring the area of its characteristic peak and correlating it to a calibration curve. This allows for the direct determination of reaction kinetics.[2][10]
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described monitoring techniques.
Signaling Pathways and Logical Relationships
The reaction of this compound with a nucleophile is a direct addition reaction. The following diagram illustrates this fundamental chemical transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Kinetic Analysis of Allyl Isocyanate Versus Alkyl Isocyanate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction kinetics of allyl isocyanate against various alkyl isocyanates when reacting with common nucleophiles. The differential reactivity of these isocyanates is of paramount importance in the fields of polymer chemistry, materials science, and particularly in drug development, where isocyanates are utilized as versatile reagents for the synthesis of ureas, urethanes, and other functionalities crucial for bioactive molecules. This document summarizes quantitative kinetic data, details experimental protocols for kinetic analysis, and presents a visual representation of the factors influencing their reactivity.
Executive Summary
The reactivity of isocyanates is primarily governed by the electronic and steric nature of the substituent attached to the isocyanate group. This compound, possessing a carbon-carbon double bond adjacent to the nitrogen atom, exhibits significantly different reactivity compared to its saturated alkyl counterparts. The double bond in this compound can influence the electron density at the isocyanate carbon through inductive and resonance effects, leading to altered reaction rates with nucleophiles.
Experimental data indicates that 1-alkenyl isocyanates, which are structurally related to this compound, can react with alcohols at rates that are 10 to 300 times faster than that of ethyl isocyanate. This enhanced reactivity can be attributed to the electronic effects of the double bond. In contrast, the reactivity of straight-chain alkyl isocyanates generally decreases with increasing chain length due to steric hindrance.
Quantitative Kinetic Data Comparison
The following tables summarize the second-order rate constants (k) for the uncatalyzed reactions of this compound and various alkyl isocyanates with common nucleophiles. The data has been compiled from various sources and normalized where possible to facilitate comparison. It is important to note that direct comparison of absolute values should be made with caution unless the experimental conditions are identical.
Table 1: Reaction of Isocyanates with Alcohols (e.g., Methanol, Butanol)
| Isocyanate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) |
| This compound | Methanol | Toluene | 25 | Estimated to be significantly higher than alkyl isocyanates |
| Ethyl Isocyanate | Methanol | Toluene | 25 | Reference value |
| n-Propyl Isocyanate | 1-Butanol | Toluene | 80 | Data not available in a directly comparable format |
| n-Butyl Isocyanate | 1-Butanol | Toluene | 80 | Data not available in a directly comparable format |
Table 2: Reaction of Isocyanates with Amines (e.g., n-Butylamine)
| Isocyanate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) |
| This compound | n-Butylamine | Acetonitrile | 25 | Data not available |
| Ethyl Isocyanate | n-Butylamine | Acetonitrile | 25 | Data not available |
| n-Propyl Isocyanate | n-Butylamine | Acetonitrile | 25 | Data not available |
| n-Butyl Isocyanate | n-Butylamine | Acetonitrile | 25 | Data not available |
Note: The reaction between isocyanates and primary amines is generally very fast, making it challenging to measure accurate rate constants without specialized equipment. The general trend, however, follows that of alcohol reactions, with electronic effects playing a significant role.
Experimental Protocols
The following provides a generalized methodology for determining the reaction kinetics of isocyanates with nucleophiles in the liquid phase.
Method 1: In-Situ Fourier Transform Infrared (FTIR) Spectroscopy
This method allows for real-time monitoring of the reaction progress by tracking the disappearance of the characteristic isocyanate peak.
1. Materials and Reagents:
- Isocyanate (allyl or alkyl) of high purity
- Nucleophile (e.g., anhydrous alcohol or amine)
- Anhydrous solvent (e.g., toluene, acetonitrile)
- Internal standard (if necessary)
2. Instrumentation:
- FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe or a flow cell.
- Jacketed reaction vessel with temperature control.
- Magnetic stirrer.
3. Procedure:
- Set the reaction vessel to the desired temperature.
- Charge the reactor with the solvent and the nucleophile.
- Initiate stirring and record a background FTIR spectrum.
- Inject a known amount of the isocyanate into the reactor to start the reaction.
- Continuously collect FTIR spectra at regular time intervals.
- Monitor the decrease in the absorbance of the isocyanate peak (around 2250-2275 cm⁻¹).
- The concentration of the isocyanate at any given time can be determined using a pre-established calibration curve.
- Plot the concentration of the isocyanate versus time to determine the reaction order and calculate the rate constant.
Method 2: High-Performance Liquid Chromatography (HPLC)
This method involves quenching the reaction at different time points and analyzing the composition of the mixture.
1. Materials and Reagents:
- Same as for the FTIR method.
- Quenching agent (e.g., an excess of a highly reactive amine like dibutylamine (B89481) to consume any remaining isocyanate).
- HPLC grade solvents for the mobile phase.
2. Instrumentation:
- HPLC system with a suitable detector (e.g., UV-Vis).
- Thermostatted reaction vials.
- Autosampler.
3. Procedure:
- Prepare a series of reaction vials, each containing the solvent and nucleophile, and bring them to the desired reaction temperature.
- Initiate the reaction in each vial by adding a known amount of the isocyanate.
- At predetermined time intervals, quench the reaction in one of the vials by adding an excess of the quenching agent.
- Dilute the quenched samples to a suitable concentration for HPLC analysis.
- Analyze the samples by HPLC to determine the concentration of the remaining isocyanate or the formed product.
- Construct a concentration versus time profile to determine the reaction kinetics.
Factors Influencing Reactivity
The following diagram illustrates the key factors that influence the comparative reactivity of allyl and alkyl isocyanates.
Caption: Logical relationship of factors affecting isocyanate reactivity.
Conclusion
The presence of the allyl group significantly enhances the reactivity of the isocyanate functionality compared to simple alkyl groups. This is primarily attributed to the electron-withdrawing nature of the double bond, which increases the electrophilicity of the isocyanate carbon. For researchers and professionals in drug development, this heightened reactivity of this compound can be advantageous for rapid and efficient conjugation reactions. However, it also necessitates careful control of reaction conditions to avoid unwanted side reactions. In contrast, the reactivity of alkyl isocyanates is more predictable and primarily influenced by steric factors, offering a tunable reactivity profile based on the choice of the alkyl chain. The selection between allyl and alkyl isocyanates should, therefore, be guided by the specific kinetic requirements of the synthetic transformation.
Performance Showdown: A Comparative Guide to Allyl Isocyanate-Modified Polymers in Drug Delivery
For researchers, scientists, and drug development professionals, the quest for novel polymeric materials with tunable properties is paramount. Allyl isocyanate-modified polymers are emerging as a versatile platform, offering a unique combination of biocompatibility, biodegradability, and the potential for post-synthesis functionalization. This guide provides an objective comparison of the performance of this compound-modified polymers against key alternatives in the field of drug and gene delivery, supported by experimental data and detailed protocols.
This compound serves as a highly reactive molecule that can be grafted onto various polymer backbones, introducing a terminal double bond. This "allyl" functionality provides a reactive handle for subsequent modifications, such as thiol-ene "click" chemistry, allowing for the covalent attachment of targeting ligands, imaging agents, and therapeutic molecules.[1] This adaptability makes them a compelling choice for creating sophisticated and multi-functional drug delivery systems.
At a Glance: Performance Metrics of this compound-Modified Polymers vs. Alternatives
The following tables summarize key quantitative performance data for this compound-modified polymers and their common alternatives. It is important to note that direct head-to-head comparative studies are limited, and performance metrics can vary significantly based on the specific polymer backbone, molecular weight, degree of modification, and the nature of the therapeutic cargo.
| Polymer System | Drug Loading Efficiency (%) | Biocompatibility (Cell Viability %) | Mechanical Strength (Young's Modulus) |
| This compound-Modified Polymers | |||
| Allyl 2-Cyanoacrylate/PLCL | Not Reported | > 90% (L929 cells)[2] | Improved flexibility over commercial bio-glues[3] |
| Alternative Polymers | |||
| Chitosan (B1678972) | 50-85%[4] | > 80% (varies with deacetylation degree)[5] | Not typically used for high-strength applications |
| Polyethyleneimine (PEI) (25 kDa) | (Gene Delivery) | ~68% (B16F10 cells)[6] | Not applicable |
| Poly(lactic acid) (PLA) | ~70-85%[7] | > 100% (L-929 cells)[8] | 33.4 ± 2.5 MPa[8] |
| Poly(ε-caprolactone) (PCL) | ~70-85%[7] | > 100% (L-929 cells)[8] | 11 ± 1.3 MPa[8] |
| Alginate Hydrogel | Not Reported | > 70% (cell type dependent)[9] | 5-260 kPa[10][11] |
| Polymer System | Stimuli-Responsiveness | Gene Transfection Efficiency |
| This compound-Modified Polymers | ||
| This compound-grafted PEI | Not Reported | Potentially enhanced over unmodified PEI |
| Alternative Polymers | ||
| Chitosan | pH-responsive (swells in acidic pH)[5] | Lower than PEI |
| Polyethyleneimine (PEI) (25 kDa) | "Proton sponge" effect (pH-responsive)[12] | High (>70% in HEK293 cells)[12] |
| PNIPAM | Thermoresponsive (LCST ~32°C)[13] | Not applicable |
| Alginate Hydrogel | pH-responsive[14] | Not applicable |
Key Performance Areas: A Deeper Dive
Drug Release Kinetics
This compound-modified polymers can be engineered for controlled drug release. For instance, nanoparticles formulated from poly(lactic-co-glycolic acid) (PLGA) loaded with allyl isothiocyanate (a related compound) demonstrated sustained release, with only 65% of the cargo released over 24 hours, compared to a 20% release from a simple solution.[1][15] This sustained release is often biphasic, with an initial burst release followed by a slower, controlled release phase.[16]
In comparison, chitosan-based systems also exhibit a characteristic biphasic release.[16] Modification of chitosan, for example by grafting with 2-hydroxyethyl methacrylate, has been shown to increase the cumulative drug release, potentially due to enhanced solubility and water uptake capacity.[4]
Biocompatibility
The biocompatibility of this compound-modified polymers is a critical consideration. Studies on pre-polymerized allyl 2-cyanoacrylate mixed with poly(L-lactide-co-ε-caprolactone) (PLCL) have shown excellent biocompatibility, with cell viability exceeding 90% in L929 fibroblast cells, which is comparable to or even better than some commercially available medical adhesives.[2] Histological analysis of dermal wounds in rats treated with this formulation showed reduced inflammation and enhanced collagen formation compared to commercial bio-glues.[2]
For comparison, natural polymers like chitosan generally exhibit good biocompatibility.[17] However, the cytotoxicity of synthetic polymers like polyethyleneimine (PEI) is a known limitation, particularly for high molecular weight variants. Modification of PEI is a common strategy to mitigate this toxicity. For instance, cross-linking low molecular weight PEI can result in materials with significantly lower cytotoxicity while maintaining or even enhancing gene transfection efficiency.[6]
Gene Delivery
The cationic nature of polymers like PEI makes them effective non-viral vectors for gene delivery. The "proton sponge" effect of PEI facilitates endosomal escape, a crucial step in the transfection process.[12] While unmodified 25 kDa branched PEI is considered a gold standard, its cytotoxicity is a drawback.[6] this compound modification of PEI could offer a pathway to introduce additional functionalities, such as targeting moieties, to enhance cell-specific delivery, although direct comparative data on transfection efficiency is not yet widely available. Cross-linked PEIs have been shown to mediate reporter gene expression up to 19-fold more efficiently in B16F10 cells compared to the 25 kDa PEI control, with minimal toxicity.[6]
Stimuli-Responsive Behavior
The incorporation of this compound can be used to modify stimuli-responsive polymers. For instance, grafting this compound onto a thermoresponsive polymer backbone like poly(N-isopropylacrylamide) (PNIPAM) could allow for the attachment of drugs or targeting ligands without significantly altering the polymer's lower critical solution temperature (LCST).[18] The LCST is the temperature above which the polymer undergoes a phase transition from a soluble to an insoluble state, a property widely exploited for temperature-triggered drug release.[13]
Similarly, pH-responsive polymers, which change their structure and properties in response to changes in pH, are valuable for drug delivery to specific microenvironments like tumors (acidic) or the gastrointestinal tract.[14] Chitosan, for example, is a natural pH-responsive polymer that is soluble in acidic conditions.[17] this compound modification can introduce new functionalities to such pH-responsive backbones.
Experimental Protocols and Workflows
Synthesis of this compound-Modified Polymers
The synthesis of this compound-modified polymers typically involves the reaction of the isocyanate group of this compound with a polymer containing active hydrogen atoms, such as hydroxyl or amine groups.
Post-Synthesis Modification via Thiol-Ene "Click" Chemistry
The allyl groups on the modified polymer serve as reactive sites for attaching molecules of interest (e.g., drugs, targeting ligands) via thiol-ene "click" chemistry. This reaction is typically initiated by UV light in the presence of a photoinitiator.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[19]
-
Treatment: Expose the cells to various concentrations of the polymer for a specified duration (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[19] Incubate for 1.5 hours at 37°C.[19]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[19] Cell viability is expressed as a percentage relative to untreated control cells.
In Vitro Drug Release Study
This protocol determines the rate at which a drug is released from the polymer matrix.
Protocol:
-
Sample Preparation: Disperse a known amount of drug-loaded polymer nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4 to simulate physiological conditions, and 5.5 to simulate the tumor microenvironment).
-
Incubation: Place the dispersion in a dialysis bag with a specific molecular weight cut-off and incubate in a larger volume of the release medium at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Conclusion
This compound-modified polymers represent a promising and highly adaptable platform for advanced drug and gene delivery applications. Their key advantage lies in the ability to introduce reactive allyl groups onto a wide range of polymer backbones, enabling straightforward post-synthesis functionalization. While direct quantitative comparisons with established polymers like chitosan, PEI, PLA, and PCL are still emerging, the available data suggests that this compound modification can lead to materials with excellent biocompatibility, controlled release profiles, and the potential for stimuli-responsive behavior. As research in this area continues, it is anticipated that this compound-modified polymers will play an increasingly important role in the development of next-generation targeted therapeutics.
References
- 1. Poly(lactic-co-glycolic acid) nanoparticles for sustained release of allyl isothiocyanate: characterization, in vitro release and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Core-crosslinked polymeric micelles with controlled release of covalently entrapped doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrat.org [ijrat.org]
- 5. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanical properties of nanoparticles in the drug delivery kinetics | Journal of Pharmaceutical and Biopharmaceutical Research [syncsci.com]
- 8. Mechanical properties and cytotoxicity of PLA/PCL films - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dual-Crosslinked Alginate-Based Hydrogels with Tunable Mechanical Properties for Cultured Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanical Properties of Alginate Hydrogels Cross-Linked with Multivalent Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparing PEI-Mediated Transfection with Alternative Methods for AAV Production – ANCON Medical [anconmedical.com]
- 13. scilit.com [scilit.com]
- 14. biorxiv.org [biorxiv.org]
- 15. investigadores.unison.mx [investigadores.unison.mx]
- 16. Drug release study of the chitosan-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Manipulating the thermoresponsive behaviour of poly(N-isopropylacrylamide) 3. On the conformational behaviour of N-isopropylacrylamide graft copolymers - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 19. MTT (Assay protocol [protocols.io]
A Comparative Examination of Catalysts for Allyl Isocyanate Reactions
For Researchers, Scientists, and Drug Development Professionals
Allyl isocyanate is a versatile chemical intermediate, pivotal in the synthesis of a wide array of compounds, from polymers to pharmaceuticals. The reactivity of its isocyanate group, coupled with the functionality of the allyl moiety, opens up numerous synthetic pathways, including cyclotrimerization,[1][1]-sigmatropic rearrangements, and various nucleophilic addition reactions. The efficiency and selectivity of these transformations are critically dependent on the choice of catalyst. This guide provides a comparative analysis of catalysts for key reactions of this compound, supported by experimental data, to inform catalyst selection in research and development.
Data Presentation
Cyclotrimerization of this compound
The cyclotrimerization of this compound yields N,N',N''-triallyl isocyanurate, a valuable cross-linking agent. This reaction is often catalyzed by metal complexes. Below is a comparison of catalysts for this transformation.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity | Reference |
| [Al(Salpy)(OBn)] | 0.2 | Toluene (B28343) | 50 | 1 | ~100 | High (only trimer detected) | [2] |
| Germylene | Not specified | Not specified | Not specified | Not specified | Not specified | Forms both trimer and C=C bond insertion product | [3] |
####[1][1]-Sigmatropic Rearrangement of Allyl Carbamates to Allyl Isocyanates
The[1][1]-sigmatropic rearrangement of allyl carbamates is a powerful, often metal-free, method to produce allyl isocyanates, which can then be trapped by nucleophiles. The reaction is typically initiated by a dehydration agent.
| Dehydrating Agent | Base | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Reference |
| Trifluoroacetic anhydride (B1165640) (TFAA) | NEt₃ | THF | 0 | 3 | 92 (of the trapped carbamate) | [1] |
| Appel's conditions (CBr₄, PPh₃) | Not specified | Not specified | Not specified | Not specified | Troublesome, no desired product | [1] |
Nucleophilic Addition to this compound
The reaction of this compound with nucleophiles such as alcohols and amines is fundamental to the formation of urethanes and ureas. While direct comparative data for catalysts specifically for this compound is sparse, studies on related diisocyanate reactions provide valuable insights into catalyst classes.
| Catalyst Class | Example Catalyst | Reaction Type | Key Advantages | Potential Drawbacks | Reference |
| Organocatalysts (Guanidines) | Cyclic Guanidines | Diisocyanate + Diol | Metal-free, low toxicity | Moderate activity, also catalyzes isocyanate-water reaction | [4] |
| Organocatalysts (Acids) | Phenyl Phosphonic Acid Derivatives | Diisocyanate + Diol | Enhanced catalytic activity, better water/alcohol selectivity | May trigger side reactions at elevated temperatures | [4] |
| Organometallics | Dibutyltin dilaurate (DBTDL) | Isocyanate + Alcohol | High catalytic activity | Toxic, not selective against water | [4] |
Experimental Protocols
General Procedure for the[1][1]-Sigmatropic Rearrangement and Trapping of this compound[1]
To a solution of the starting allyl carbamate (B1207046) (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere at -20 °C, triethylamine (B128534) (3.0 equiv) is added, followed by the dropwise addition of trifluoroacetic anhydride (2.0 equiv). The reaction mixture is stirred at this temperature for a specified time before being warmed to 0 °C. After complete conversion of the starting material as monitored by TLC, a nucleophile (e.g., an alcohol or amine, 3.0 equiv) is added. The reaction is allowed to proceed at 0 °C for several hours until the isocyanate intermediate is fully consumed. The reaction is then quenched, and the product is purified by column chromatography.
General Procedure for the Aluminum-Catalyzed Cyclotrimerization of this compound[2]
In a glovebox, a solution of the aluminum catalyst, [Al(Salpy)(OBn)], in toluene is prepared. To a stirred solution of this compound (500 equiv) in toluene, the catalyst solution (1 equiv) is added. The reaction mixture is then heated to 50 °C and stirred for 1 hour. The reaction progress can be monitored by the solidification of the product, N,N',N''-triallyl isocyanurate. Upon completion, the product can be characterized by NMR and mass spectrometry.
Synthesis of Allyl Isothiocyanate via Phase-Transfer Catalysis (as an analogue for isocyanate synthesis)[5]
In a reaction vessel, allyl bromide (1.0 equiv) is dissolved in acetonitrile. To this solution, potassium thiocyanate (B1210189) (1.0 equiv) is added. The mixture is stirred in a water bath at 20 °C, and after 5 minutes, a phase-transfer catalyst such as tri-n-octyl methyl ammonium (B1175870) chloride (catalytic amount) is added. The reaction temperature is then raised to 50-55 °C and maintained for approximately 1-1.5 hours. After the reaction is complete, the mixture is filtered, and the filtrate is distilled to yield the allyl isothiocyanate product. A similar approach could be adapted for this compound synthesis using potassium cyanate.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key reaction pathways of this compound.
Caption: General experimental workflow for catalyst evaluation.
References
A Head-to-Head Comparison of Crosslinking Agents: Is Allyl Isocyanate the Right Choice for Your Research?
For researchers, scientists, and drug development professionals, the precise and stable linking of biomolecules is paramount. The choice of a crosslinking agent can significantly impact the outcome of an experiment, influencing everything from the stability of a protein-protein interaction study to the efficacy of an antibody-drug conjugate. This guide provides a detailed comparison of allyl isocyanate with other common crosslinking agents, offering insights into their efficacy, supported by experimental data and detailed protocols.
The Contenders: A Look at Common Crosslinking Chemistries
Crosslinking agents are molecules with two or more reactive ends that form covalent bonds with specific functional groups on proteins or other biomolecules.[1] The selection of a crosslinker depends on several factors, including the target functional groups, the desired bond stability, and the reaction conditions.[2] Here, we compare this compound to two widely used classes of crosslinkers: N-hydroxysuccinimide (NHS) esters and carbodiimides.
This compound: This agent features a highly reactive isocyanate group (-N=C=O) that readily forms covalent bonds with nucleophiles.[3] Its primary targets on proteins are the primary amines of lysine (B10760008) residues and the N-terminus, forming stable urea (B33335) linkages, and the sulfhydryl groups of cysteine residues, creating thiourethane bonds. The reactivity of isocyanates is pH-dependent, generally favoring alkaline conditions for reactions with amines.[4]
N-hydroxysuccinimide (NHS) Esters: NHS esters are a popular choice for amine-reactive crosslinking.[5] They react with primary amines (lysine and N-terminus) under physiological to slightly alkaline conditions (pH 7.2-8.5) to form stable amide bonds.[3][6] Homobifunctional NHS esters, such as disuccinimidyl suberate (B1241622) (DSS), are commonly used to crosslink proteins.[5] However, they can be susceptible to hydrolysis, which can reduce crosslinking efficiency.[2]
Carbodiimides: Carbodiimides, like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are zero-length crosslinkers. They facilitate the formation of an amide bond between a carboxyl group (aspartic acid, glutamic acid, C-terminus) and a primary amine (lysine, N-terminus) without becoming part of the final linkage.[2] The reaction with EDC is often enhanced by the addition of N-hydroxysuccinimide (NHS) to increase efficiency.[2]
Performance Deep Dive: A Comparative Analysis
To provide a clear comparison, the following table summarizes the key characteristics and performance metrics of this compound, NHS esters, and EDC.
| Feature | This compound | NHS Esters (e.g., DSS) | Carbodiimides (e.g., EDC) |
| Target Residues | Primary amines (Lys, N-terminus), Thiols (Cys) | Primary amines (Lys, N-terminus) | Carboxyls (Asp, Glu, C-terminus) & Primary amines (Lys, N-terminus) |
| Bond Formed | Urea, Thiourethane | Amide | Amide (zero-length) |
| Bond Stability | Urea linkage is stable. Thiourethane linkage stability can be variable, with some studies on related compounds suggesting potential reversibility.[7] | Amide bonds are generally considered highly stable under physiological conditions. | Amide bonds are highly stable. |
| Reaction pH | Optimal reactivity with amines in alkaline conditions (pH > 8).[8][9] | Optimal at pH 7.2-8.5.[6] | Optimal at pH 4.5-7.5. |
| Specificity | Reacts with both amines and thiols, offering broader reactivity but potentially lower specificity compared to agents targeting a single functional group.[3] | High specificity for primary amines, though side reactions with serine, threonine, and tyrosine have been reported.[5] | Mediates the reaction between carboxyl and amine groups; specificity depends on the availability of both groups. |
| Susceptibility to Hydrolysis | Isocyanates can react with water, which can compete with the reaction with the target protein.[10] | Susceptible to hydrolysis, which can reduce crosslinking efficiency, especially at higher pH.[2] | The active O-acylisourea intermediate is highly unstable and prone to hydrolysis. |
| Spacer Arm | Yes (variable depending on the specific isocyanate reagent) | Yes (e.g., DSS has an 11.4 Å spacer arm) | No (zero-length crosslinker) |
Visualizing the Chemistry: Reaction Mechanisms
To better understand how these crosslinkers function, the following diagrams illustrate their reaction mechanisms.
Experimental Corner: Protocols for a Comparative Study
To quantitatively assess the efficacy of these crosslinkers, a well-designed experimental workflow is crucial. The following protocol outlines a method for comparing the crosslinking efficiency of this compound, DSS, and EDC using SDS-PAGE and mass spectrometry.
Objective:
To compare the efficiency of protein-protein crosslinking using this compound, DSS, and EDC.
Materials:
-
Protein A and Protein B (known interactors)
-
This compound
-
Disuccinimidyl suberate (DSS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction buffers:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Borate (B1201080) buffer, pH 8.5
-
MES buffer, pH 6.0
-
-
Quenching solutions:
-
1 M Tris-HCl, pH 8.0
-
Beta-mercaptoethanol
-
-
SDS-PAGE gels and running buffer
-
Coomassie Brilliant Blue stain
-
Mass spectrometer
Experimental Workflow:
Detailed Protocol:
-
Protein Preparation: Prepare a mixture of Protein A and Protein B at a 1:1 molar ratio in PBS, pH 7.4, to a final concentration of 1 mg/mL.
-
Reaction Setup: Aliquot the protein mixture into four tubes.
-
Tube 1 (Control): Add reaction buffer only.
-
Tube 2 (this compound): Add this compound to a final concentration of 1 mM in borate buffer, pH 8.5.
-
Tube 3 (DSS): Add DSS to a final concentration of 1 mM in PBS, pH 7.4.
-
Tube 4 (EDC/NHS): Add EDC and NHS to final concentrations of 2 mM and 5 mM, respectively, in MES buffer, pH 6.0.
-
-
Incubation: Incubate all tubes for 30 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reactions by adding the appropriate quenching solution:
-
Tube 2: Add Tris-HCl to a final concentration of 50 mM.
-
Tube 3: Add Tris-HCl to a final concentration of 50 mM.
-
Tube 4: Add hydroxylamine to a final concentration of 10 mM.
-
-
SDS-PAGE Analysis: Analyze the samples by SDS-PAGE. The formation of a higher molecular weight band corresponding to the Protein A-Protein B complex indicates successful crosslinking. The intensity of this band can be used for semi-quantitative comparison.
-
Mass Spectrometry Analysis: For detailed analysis, excise the crosslinked bands from the gel, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by mass spectrometry.[11][12] Specialized software can then be used to identify the crosslinked peptides and determine the specific residues involved in the interaction.[13] The number and intensity of identified crosslinked peptides can be used to quantify the crosslinking efficiency.
Conclusion: Making an Informed Decision
The choice of a crosslinking agent is a critical step in experimental design. This compound offers the versatility of reacting with both primary amines and thiols, which can be advantageous in certain applications. However, researchers must consider the potential for lower specificity compared to agents that target a single functional group. For applications requiring the highest bond stability, NHS esters and carbodiimides, which form robust amide bonds, may be a more suitable choice.
Ultimately, the optimal crosslinker will depend on the specific proteins being studied, the experimental goals, and the available analytical techniques. By understanding the chemistry and performance characteristics of different crosslinking agents, researchers can make an informed decision that will lead to more reliable and reproducible results.
References
- 1. korambiotech.com [korambiotech.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. paint.org [paint.org]
- 11. iscrm.uw.edu [iscrm.uw.edu]
- 12. Simplified Protocol for Cross-linking Mass Spectrometry Using the MS-Cleavable Cross-linker DSBU with Efficient Cross-link Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Cross-linking/Mass Spectrometry Using Isotope-labeled Cross-linkers and MaxQuant - PMC [pmc.ncbi.nlm.nih.gov]
Structural and Performance Comparison of Isocyanate-Modified Polymers
A comparative guide to the structural analysis of polymers modified with different isocyanates is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the performance of polymers modified with various isocyanates, supported by experimental data.
The choice of isocyanate significantly influences the final properties of a polymer, particularly in polyurethanes. The structural differences between aromatic, aliphatic, and cycloaliphatic isocyanates lead to variations in mechanical strength, thermal stability, and chemical resistance. Aromatic isocyanates like Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI) generally impart rigidity and strength, while aliphatic isocyanates such as Hexamethylene Diisocyanate (HDI) and Isophorone Diisocyanate (IPDI) offer flexibility and superior weather resistance.
Data Summary
The following table summarizes the quantitative data on the performance of polyurethanes modified with different isocyanates. The data is compiled from various studies to provide a comparative overview.
| Property | TDI (Aromatic) | MDI (Aromatic) | HDI (Aliphatic) | IPDI (Cycloaliphatic) | TODI (Aromatic) |
| Tensile Strength at Break (MPa) | Lower than MDI, HDI, TODI | High | High | Lower than MDI, HDI, TODI | High |
| Elongation at Break (%) | High | Lower | Lower | High | Lower |
| Shore D Hardness | Lower | High | High | Lower | High |
| Compression Set (%) | Good | - | Lower | - | Lower |
| Thermal Stability | Good high-temperature resistance | Good heat resistance | - | - | - |
| Reactivity | Higher than MDI | Lower than TDI | - | - | - |
| Phase Segregation | High | High | High | Low | High |
| Adhesion | Good | - | - | Poor | - |
Note: The properties can vary significantly based on the polyol used, the NCO/OH ratio, and the synthesis conditions. The data presented here is for comparative purposes based on available research.
Experimental Protocols
Detailed methodologies for the key experiments cited in the structural analysis of isocyanate-modified polymers are provided below.
Fourier Transform Infrared Spectroscopy (FTIR)
FTIR is used to identify the functional groups present in the polymer structure and to monitor the reaction between the polyol and the isocyanate.
-
Sample Preparation: A small amount of the polymer sample is placed directly on the ATR crystal of the FTIR spectrometer.
-
Data Acquisition: Spectra are typically recorded in the range of 4000-600 cm⁻¹.
-
Analysis: The disappearance of the characteristic N=C=O stretching peak of the isocyanate group (around 2250-2275 cm⁻¹) and the appearance of urethane (B1682113) linkage peaks (amide -NH stretching around 3369 cm⁻¹, amide -NH bending at 1532 cm⁻¹, and carbonyl C=O stretching at 1718 cm⁻¹) confirm the formation of polyurethane.[1][2][3][4]
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
-
Sample Preparation: A small, known weight of the polymer sample (typically 5-10 mg) is sealed in an aluminum pan.
-
Data Acquisition: The sample is heated and cooled at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Analysis: The heat flow is measured as a function of temperature. The Tg is observed as a step change in the baseline, while Tm and Tc are seen as endothermic and exothermic peaks, respectively.[5][6][7]
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and degradation profile of the polymer.
-
Sample Preparation: A known weight of the polymer sample is placed in a TGA pan.
-
Data Acquisition: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition and the temperature at maximum weight loss provide information about the thermal stability of the polymer.[1][3][8][9]
Mechanical Testing
Mechanical properties such as tensile strength, elongation at break, and hardness are determined to assess the polymer's performance under stress.
-
Sample Preparation: Dog-bone shaped specimens are prepared according to standard methods (e.g., ASTM D638).
-
Tensile Testing: The specimen is mounted in a universal testing machine and pulled at a constant crosshead speed until it fractures. The stress-strain curve is recorded to determine tensile strength and elongation at break.
-
Hardness Testing: The Shore D hardness is measured using a durometer according to standard procedures (e.g., ASTM D2240).[5][6][7]
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for the synthesis and structural analysis of isocyanate-modified polymers and a conceptual representation of how isocyanate structure influences polymer properties.
Caption: Experimental workflow for synthesis and analysis.
Caption: Influence of isocyanate structure on properties.
References
Safety Operating Guide
Proper Disposal of Allyl Isocyanate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of allyl isocyanate is a critical aspect of laboratory safety and environmental responsibility. Due to its high reactivity, toxicity, and flammability, proper handling and disposal procedures must be meticulously followed to mitigate risks to personnel and the environment. This guide provides a comprehensive overview of the necessary steps for the proper disposal of this compound, including neutralization protocols and immediate safety measures.
Immediate Safety and Spill Response
In the event of a spill, immediate action is crucial. Evacuate and ventilate the spill area and ensure all ignition sources are eliminated.[1] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator, must be worn during cleanup.[2]
For minor spills, absorb the material with a dry, inert absorbent such as sawdust, vermiculite, or sand.[2] Do not use water to clean up the initial spill, as isocyanates react with water.[2] Collect the absorbed material using non-sparking tools and place it in an open-top container for subsequent neutralization.[1][2] It is critical not to seal this container, as the neutralization reaction can produce carbon dioxide gas, leading to a dangerous pressure buildup.[2] For major spills, contact your institution's environmental health and safety department and, if necessary, CHEMTREC for emergency guidance.[2]
Neutralization and Disposal Protocol
This compound waste must be neutralized before final disposal. This process involves reacting the isocyanate with a suitable nucleophilic solution to form more stable and less hazardous compounds, such as ureas or carbamates. The following protocol outlines a general procedure for neutralizing small quantities of this compound waste in a laboratory setting.
Experimental Protocol: Neutralization of this compound Waste
Materials:
-
This compound waste (or contaminated absorbent material)
-
Open-top, non-reactive container (e.g., polyethylene)
-
Stirring rod or magnetic stirrer
-
Fume hood
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat, and appropriate respiratory protection.
-
Decontamination Solution (choose one from the table below)
Procedure:
-
Preparation: Conduct all neutralization procedures within a certified chemical fume hood to ensure adequate ventilation.[3] Prepare the chosen decontamination solution as detailed in Table 1.
-
Addition of Neutralizing Agent: Slowly and cautiously add the decontamination solution to the container with the this compound waste. The reaction may be exothermic, so add the solution in small portions to control the temperature.
-
Stirring: Gently stir the mixture to ensure complete contact between the this compound and the neutralizing agent. If using a magnetic stirrer, set it to a slow to moderate speed.
-
Reaction Time: Allow the mixture to react for a minimum of 48 hours in the fume hood.[4] This extended period helps to ensure the complete destruction of the isocyanate. The container must remain open during this time to allow for the safe venting of any gases produced.[2][4]
-
Final Disposal: After the reaction is complete, the neutralized waste should be disposed of as hazardous waste according to federal, state, and local regulations.[2] Contact a licensed hazardous waste disposal contractor for proper disposal of the neutralized material and any contaminated containers.[2]
Quantitative Data for Decontamination Solutions
The following table provides formulations for commonly recommended isocyanate decontamination solutions.
| Decontamination Solution Formula | Component | Concentration |
| Formula 1 [2] | Sodium Carbonate | 5-10% |
| Liquid Detergent | 0.2% | |
| Water | 89.8-94.8% | |
| Formula 2 [2] | Concentrated Ammonia Solution | 3-8% |
| Liquid Detergent | 0.2% | |
| Water | 91.8-96.8% |
Note: When using the ammonia-based formula, ensure excellent ventilation due to the potential for vapor exposure.[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
